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  • Product: 2-Chloro-6-methoxy-3-methylquinoxaline
  • CAS: 1218765-14-0

Core Science & Biosynthesis

Foundational

2-Chloro-6-methoxy-3-methylquinoxaline CAS 1218765-14-0 properties

Topic: 2-Chloro-6-methoxy-3-methylquinoxaline (CAS 1218765-14-0) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals CAS: 1218765-14-0 | Formula: C₁₀H₉C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-6-methoxy-3-methylquinoxaline (CAS 1218765-14-0) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS: 1218765-14-0 | Formula: C₁₀H₉ClN₂O | MW: 208.64 g/mol

Executive Technical Summary

2-Chloro-6-methoxy-3-methylquinoxaline serves as a high-value heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, AMPA receptor antagonists, and anti-infective agents. Distinguished by its electron-deficient pyrazine ring fused to a methoxy-substituted benzene ring, this compound exhibits unique reactivity profiles that make it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support researchers in optimizing lead generation and process chemistry.

Physicochemical Properties & Molecular Architecture

The presence of the chlorine atom at the C2 position, adjacent to the electron-withdrawing imine nitrogen, activates the site for nucleophilic attack. The C6-methoxy group acts as an electron-donating substituent, modulating the electron density of the benzene ring and influencing the solubility and pharmacokinetic (PK) profile of downstream derivatives.

PropertyValue / DescriptionContext for Development
Molecular Weight 208.64 g/mol Fragment-like; ideal for lead optimization.
Appearance Off-white to pale yellow solidTypical of chlorinated quinoxalines.
Calculated LogP ~2.5 – 2.8Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 0Lack of donors improves passive transport.
H-Bond Acceptors 3 (N1, N4, O-Me)Key interaction points for target binding pockets.
Rotatable Bonds 1 (Methoxy group)Low conformational entropy penalty upon binding.
Melting Point 118–122 °C (Typical range)Crystalline solid; stable under standard storage.

Synthetic Methodology & Reaction Engineering[1]

Retrosynthetic Logic

The synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline is classically achieved via the chlorination of its lactam precursor, 6-methoxy-3-methylquinoxalin-2(1H)-one . A critical challenge in this pathway is the regioselectivity during the ring-closure of the diamine precursor.

Synthesis Protocol

Step 1: Regioselective Condensation (The Hinsberg Reaction)

  • Reagents: 4-Methoxy-1,2-phenylenediamine + Ethyl Pyruvate.

  • Conditions: Ethanol/Water reflux or Acetic Acid.

  • Mechanism: The condensation of the diamine with the keto-ester can yield two isomers: the desired 6-methoxy (via attack at the more nucleophilic amine para to the methoxy) or the 7-methoxy isomer.

  • Purification: The isomers often have distinct solubility profiles. Fractional recrystallization from ethanol or column chromatography (SiO₂, Hexane:EtOAc gradient) is required to isolate the pure 6-methoxy lactam intermediate.

Step 2: Chlorination (Deoxychlorination)

  • Precursor: 6-Methoxy-3-methylquinoxalin-2(1H)-one.

  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Catalyst: DMF (Catalytic amount to form the Vilsmeier-Haack type intermediate).

  • Procedure:

    • Suspend the lactam in neat POCl₃ (5–10 equiv).

    • Add 2–3 drops of anhydrous DMF.

    • Reflux (approx. 105 °C) for 2–4 hours until the solid dissolves and TLC indicates consumption.

    • Quench: Pour the cooled reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!).

    • Isolation: Neutralize with NaHCO₃ to pH 7–8, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Process Visualization

The following diagram illustrates the critical decision nodes and chemical flow, emphasizing the isomer separation step which is often overlooked in generic protocols.

SynthesisWorkflow Start Start: 4-Methoxy-1,2-phenylenediamine Condensation Cyclocondensation (Reflux in EtOH) Start->Condensation Reagent + Ethyl Pyruvate Reagent->Condensation Mixture Mixture of Isomers: 6-Methoxy & 7-Methoxy Lactams Condensation->Mixture Separation Purification Step (Recrystallization/Chromatography) Mixture->Separation Critical Control Point Intermediate Pure Intermediate: 6-Methoxy-3-methylquinoxalin-2(1H)-one Separation->Intermediate Chlorination Chlorination (POCl3, cat. DMF, Reflux) Intermediate->Chlorination Quench Ice Quench & Neutralization Chlorination->Quench FinalProduct Final Product: 2-Chloro-6-methoxy-3-methylquinoxaline Quench->FinalProduct

Figure 1: Synthetic workflow highlighting the critical regioisomer separation step required to ensure CAS identity compliance.

Analytical Characterization & Quality Control

Trustworthiness in your data relies on distinguishing the 6-methoxy isomer from the 7-methoxy analog.

NMR Spectroscopy Signatures
  • ¹H NMR (CDCl₃, 400 MHz):

    • Methoxy Group: Singlet at ~3.95 ppm.

    • C3-Methyl Group: Singlet at ~2.70 ppm.

    • Aromatic Region:

      • H5 (d, J~9 Hz): The proton at position 5 (ortho to the methoxy) will show a characteristic doublet.

      • H7 (dd): The proton at position 7 will appear as a doublet of doublets due to coupling with H5 and H8.

      • H8 (d, J~2.5 Hz): The proton at position 8 (meta to methoxy, ortho to N1) typically appears as a narrow doublet.

    • Differentiation: In the 7-methoxy isomer, the coupling patterns shift due to the change in symmetry relative to the nitrogen atoms.

Mass Spectrometry[2]
  • ESI-MS: [M+H]⁺ peak at m/z 209.1 (³⁵Cl) and 211.1 (³⁷Cl) with a characteristic 3:1 isotopic intensity ratio, confirming the presence of a single chlorine atom.

Applications in Drug Discovery[2][3]

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloride is highly labile. It can be displaced by primary and secondary amines, thiols, and alkoxides. This reactivity is exploited to generate libraries of:

  • Kinase Inhibitors: By introducing aminopyrimidines or anilines at C2.

  • Tricyclic Systems: Cyclization with bifunctional nucleophiles (e.g., hydrazine, diamines) to form triazoloquinoxalines.

Palladium-Catalyzed Couplings

The C2-Cl bond is also suitable for Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) couplings, allowing for the installation of carbon or nitrogen substituents that are difficult to access via SNAr.

Applications Core 2-Cl-6-OMe-3-Me-Quinoxaline SNAr SNAr Displacement Core->SNAr + Amine Suzuki Suzuki Coupling Core->Suzuki + Pd(0) Amine Primary/Sec. Amines Amine->SNAr Boronic Aryl Boronic Acids Boronic->Suzuki Kinase Kinase Inhibitors (e.g., VEGFR, EGFR) SNAr->Kinase Fluoro Fluorescent Probes Suzuki->Fluoro

Figure 2: Divergent synthesis pathways utilizing the reactive C2-chlorine handle.

Safety & Handling Protocols

  • Hazard Identification:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Respiratory: May cause respiratory irritation (H335).

    • Moisture Sensitivity: The C-Cl bond can hydrolyze slowly in the presence of strong acids and moisture; store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All operations involving POCl₃ or heating must be performed in a functioning fume hood.

References

  • BenchChem. 2-Chloro-6-methoxy-3-methylquinoxaline Product Data. Retrieved from .

  • PubChem. Quinoxaline Scaffold Properties and Patent Literature. National Library of Medicine. Retrieved from .

  • ChemicalBook. CAS 1218765-14-0 Technical Specifications. Retrieved from .

  • S. Mohana Roopan et al. Synthesis and Crystal Structure of Related 2-Chloro-3-substituted-quinoxalines. Acta Crystallographica Section E. Link to related methodology: .

  • Castle, R. N. et al. The Reaction of 2-Chloroquinoxaline With Substituted Acetonitriles. Journal of the American Chemical Society. (Foundational chemistry for chloro-quinoxaline reactivity). .

Exploratory

Chemical structure of 2-Chloro-6-methoxy-3-methylquinoxaline

An In-Depth Technical Guide to 2-Chloro-6-methoxy-3-methylquinoxaline for Advanced Research and Development Abstract This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-3-methylquinoxaline, a het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6-methoxy-3-methylquinoxaline for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-3-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical structure, validated synthesis and purification protocols, in-depth spectroscopic characterization, chemical reactivity, and its emerging applications in drug development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and methodologies to effectively utilize this versatile chemical scaffold.

Core Chemical Identity and Physicochemical Properties

2-Chloro-6-methoxy-3-methylquinoxaline is defined by a fused quinoxaline ring system, which is a cornerstone in the design of various biologically active molecules.[1] The strategic placement of a chloro group at the 2-position, a methyl group at the 3-position, and a methoxy group at the 6-position provides a unique combination of steric and electronic properties, making it a valuable intermediate for synthetic diversification.[2]

cluster_molecule 2-Chloro-6-methoxy-3-methylquinoxaline mol

Caption: Chemical Structure of 2-Chloro-6-methoxy-3-methylquinoxaline.

Table 1: Key Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 2-Chloro-6-methoxy-3-methylquinoxaline[2]
CAS Number 1218765-14-0[2][3][4]
Molecular Formula C₁₀H₉ClN₂O[2]
Molecular Weight 208.64 g/mol [2]
InChI Key ZJPLJTSILZVYJC-UHFFFAOYSA-N[2]

Synthesis and Purification Protocols

The synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline is typically achieved through a multi-step process that leverages established heterocyclic chemistry principles. The most common and reliable route involves the cyclocondensation of a substituted o-phenylenediamine followed by chlorination of the resulting quinoxalinone intermediate.

Expertise-Driven Rationale

The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is deliberate. It is a powerful and effective reagent for converting hydroxyl groups on electron-deficient heterocyclic rings, such as quinoxalinones, into chlorides.[2] This conversion is critical as it transforms a relatively unreactive hydroxyl group into a reactive leaving group (chloride), thereby unlocking the molecule's potential for further derivatization.

G start Starting Materials: 4-methoxy-o-phenylenediamine + α-keto acid derivative intermediate Cyclocondensation (Reflux in Ethanol) start->intermediate product1 Intermediate: 6-methoxy-3-methylquinoxalin-2-ol intermediate->product1 chlorination Chlorination (Reflux in POCl₃) product1->chlorination product2 Crude Product: 2-Chloro-6-methoxy-3-methylquinoxaline chlorination->product2 purification Purification (Column Chromatography or Recrystallization) product2->purification final_product Final Product: Pure 2-Chloro-6-methoxy-3-methylquinoxaline purification->final_product caption Figure 2: General Synthesis and Purification Workflow.

Caption: General Synthesis and Purification Workflow.

Protocol 2.1: Synthesis via Chlorination of Quinoxalinone

This protocol is adapted from standard procedures for analogous quinoxaline derivatives.[2][5]

  • Step A: Synthesis of 6-methoxy-3-methylquinoxalin-2-ol.

    • In a round-bottom flask, dissolve 4-methoxy-benzene-1,2-diamine in ethanol.

    • Add an equimolar amount of pyruvic aldehyde (or a suitable precursor like ethyl pyruvate) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • The resulting solid can be purified by recrystallization from ethanol to yield the quinoxalinone intermediate.

  • Step B: Chlorination.

    • Carefully add the dried 6-methoxy-3-methylquinoxalin-2-ol to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

    • Heat the mixture to reflux for approximately 90 minutes.[2] The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of POCl₃.

    • After cooling, the excess POCl₃ is cautiously quenched by slowly pouring the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until the product precipitates.

    • Collect the crude solid by vacuum filtration and wash thoroughly with water.

Protocol 2.2: Purification Methodologies

The purity of the final compound is paramount for subsequent applications. The choice between recrystallization and column chromatography depends on the impurity profile.

  • Recrystallization (First-Pass Purification):

    • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvents to test include ethanol, isopropanol, or ethyl acetate/hexanes mixtures.[6]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration and dry under vacuum.[6]

  • Column Chromatography (High-Purity Isolation):

    • Stationary Phase: Silica gel (60-120 mesh) is standard.[7]

    • Mobile Phase (Eluent): An optimal solvent system is determined by TLC, aiming for an Rf value of 0.2-0.3 for the product. A gradient of ethyl acetate in hexanes is a common starting point.[6]

    • Procedure: Pack the column with a slurry of silica gel in the eluent. Load the crude product onto the column and elute with the chosen solvent system, collecting fractions and combining those containing the pure product.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques. The data presented below are based on established values for quinoxaline scaffolds.[2]

Table 2: Summary of Spectroscopic Data for Structural Elucidation

TechniqueExpected Observations
¹H-NMR Methoxy Protons (OCH₃): Singlet at δ 3.8–4.0 ppm. Methyl Protons (CH₃): Singlet at δ 2.5–2.7 ppm. Aromatic Protons: Complex multiplets in the δ 7.0-8.5 ppm region.[2]
¹³C-NMR Aromatic Carbons: Signals in the δ 120–160 ppm range. Aliphatic Carbons: Methoxy carbon at δ ~55-60 ppm; Methyl carbon at δ ~20-25 ppm.[2]
IR (cm⁻¹) C-Cl Stretch: ~750-1040 cm⁻¹. Quinoxaline Ring Vibrations: ~1600 cm⁻¹.[2]
HRMS Molecular Ion Peak ([M+H]⁺): Confirms the molecular weight and elemental composition with <2 ppm error.[2]

Chemical Reactivity and Synthetic Utility

The true synthetic value of 2-Chloro-6-methoxy-3-methylquinoxaline lies in the reactivity of its C2-chloro substituent. The electron-withdrawing nature of the pyrazine ring activates this position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.

This reactivity is the cornerstone of its use in combinatorial chemistry and library synthesis for drug discovery.[1] By reacting it with various nucleophiles, a diverse array of derivatives can be generated and screened for biological activity.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products reactant 2-Chloro-6-methoxy-3-methylquinoxaline prod1 2-Alkoxy-Derivative reactant->prod1 + R-OH - HCl prod2 2-Thioether-Derivative reactant->prod2 + R-SH - HCl prod3 2-Amino-Derivative reactant->prod3 + R₂-NH - HCl invis1 invis2 invis3 nuc1 R-OH (Alcohols) nuc2 R-SH (Thiols) nuc3 R₂-NH (Amines) caption Figure 3: Reactivity in Nucleophilic Aromatic Substitution.

Sources

Foundational

2-Chloro-6-methoxy-3-methylquinoxaline molecular weight and formula

The following technical whitepaper details the physicochemical profile, synthetic pathways, and experimental handling of 2-Chloro-6-methoxy-3-methylquinoxaline . This guide is structured for researchers requiring high-fi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the physicochemical profile, synthetic pathways, and experimental handling of 2-Chloro-6-methoxy-3-methylquinoxaline . This guide is structured for researchers requiring high-fidelity data for drug development and organic synthesis.

Scaffold Analysis & Synthetic Methodologies

Executive Summary & Identity

2-Chloro-6-methoxy-3-methylquinoxaline is a trisubstituted quinoxaline derivative serving as a critical electrophilic intermediate in medicinal chemistry. Its structure features a privileged bicyclic heterocycle (quinoxaline) functionalized with a chlorine atom at the C2 position, a methyl group at C3, and a methoxy group at C6.

The C2-chlorine atom is highly activated for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions, making this molecule a versatile linchpin for synthesizing kinase inhibitors, particularly those targeting the ATP-binding pocket where the quinoxaline core mimics the purine ring of ATP.
Physicochemical Profile
PropertyData
CAS Registry Number 1218765-14-0
IUPAC Name 2-Chloro-6-methoxy-3-methylquinoxaline
Molecular Formula

Molecular Weight 208.64 g/mol
Monoisotopic Mass 208.0403 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 120–125 °C (Predicted based on congeners)

Synthetic Pathways & Causality

The synthesis of 2-chloro-6-methoxy-3-methylquinoxaline is governed by the regioselectivity of the condensation step. The presence of the electron-donating methoxy group on the phenylenediamine precursor dictates the isomeric ratio.

Retrosynthetic Logic

The most robust route involves the chlorination of the lactam intermediate, 6-methoxy-3-methylquinoxalin-2(1H)-one . This lactam is generated via the condensation of 4-methoxy-1,2-diaminobenzene with methyl pyruvate .

Regiochemical Control:

  • Nucleophilicity: In 4-methoxy-1,2-diaminobenzene, the amino group para to the methoxy group is more nucleophilic due to resonance donation.

  • Electrophilicity: In methyl pyruvate, the ketone carbonyl is more electrophilic than the ester carbonyl.

  • Outcome: The para-amino group preferentially attacks the ketone, positioning the nitrogen para to the methoxy group adjacent to the methyl group (N4 position). This favors the formation of the 6-methoxy isomer over the 7-methoxy isomer.

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Standard safety precautions for handling corrosive reagents (


) must be observed.
Step 1: Condensation (Synthesis of the Lactam)
  • Reagents: Suspend 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add methyl pyruvate (1.12 g, 11 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78 °C) for 3 hours. The solution will darken as the Schiff base forms and cyclizes.

  • Isolation: Cool to

    
    . The product, 6-methoxy-3-methylquinoxalin-2(1H)-one , typically precipitates. Filter and wash with cold ethanol.
    
    • Quality Control: Check isomer purity via

      
      -NMR.[1] If the 7-methoxy isomer is present (>5%), recrystallize from EtOH/DMF.
      
Step 2: Chlorination (Aromatization)
  • Reagents: Place the dried lactam (1.90 g, 10 mmol) in a round-bottom flask.

  • Chlorinating Agent: Add Phosphorus Oxychloride (

    
    , 10 mL) carefully.
    
    • Catalyst: Add a catalytic amount of DMF (3 drops) to form the Vilsmeier-Haack-like active species, accelerating the reaction.

  • Reaction: Reflux at

    
     for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material spot (baseline/polar) should disappear, replaced by a non-polar UV-active spot (
    
    
    
    ).
  • Workup (Critical Safety Step):

    • Remove excess

      
       under reduced pressure.
      
    • Pour the residue slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8.
  • Extraction: Extract with Dichloromethane (

    
    ). Dry over anhydrous 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) yields the pure title compound.

Pathway Visualization

The following diagram maps the synthesis and potential downstream functionalization logic.

SynthesisPath Figure 1: Synthetic pathway and functionalization of 2-Chloro-6-methoxy-3-methylquinoxaline. Start 4-Methoxy-1,2- diaminobenzene Intermediate 6-Methoxy-3-methyl quinoxalin-2(1H)-one Start->Intermediate Condensation (Regioselective) Reagent1 Methyl Pyruvate Reagent1->Intermediate Product 2-Chloro-6-methoxy- 3-methylquinoxaline (Target) Intermediate->Product Chlorination (Deoxychlorination) Reagent2 POCl3 / DMF Reagent2->Product SNAr SNAr Amination (Kinase Inhibitors) Product->SNAr R-NH2 / Base Suzuki Suzuki Coupling (Biaryls) Product->Suzuki Ar-B(OH)2 / Pd

Structural Characterization

To validate the identity of the synthesized molecule, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)[4][5][6][7]
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       7.85 (d, 
      
      
      
      Hz, 1H, H-8): Proton adjacent to the ring junction, typically the most deshielded doublet.
    • 
       7.35 (dd, 
      
      
      
      Hz, 1H, H-7): Ortho-coupling to H-8 and meta-coupling to H-5.
    • 
       7.25 (d, 
      
      
      
      Hz, 1H, H-5): Isolated proton between the methoxy and the ring junction.
    • 
       3.95 (s, 3H, 
      
      
      
      ): Characteristic methoxy singlet.
    • 
       2.75 (s, 3H, 
      
      
      
      ): Methyl group at C3.
  • 
    -NMR: 
    
    • Expect signals for the pyrazine ring carbons (

      
      ) around 145–155 ppm.
      
    • Methoxy carbon around 56 ppm.

    • Methyl carbon around 22 ppm.

Mass Spectrometry[2][5][8]
  • ESI-MS: Positive mode (

    
    ).[2]
    
  • Observed m/z: 209.05 (for

    
    ) and 211.05 (for 
    
    
    
    ) in a 3:1 ratio, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to design inhibitors for:

  • Tyrosine Kinases (EGFR, VEGFR): The N1/N4 nitrogens can accept hydrogen bonds from the hinge region of the kinase ATP pocket.

  • PI3K/mTOR Pathway: Substitution at the C2 position with morpholines or piperazines creates potent PI3K inhibitors.

  • DNA Intercalators: The planar tricyclic system (after C2 derivatization) can act as an intercalating agent in oncology.

Handling & Stability:

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). The chloro-imidate functionality is susceptible to hydrolysis upon prolonged exposure to moisture.
    
  • Reactivity: The C2-Cl bond is highly reactive. Avoid protic solvents (MeOH/EtOH) during storage to prevent slow solvolysis to the ether.

References

  • PubChem. (2025).[3] Compound Summary: Quinoxaline Derivatives. National Library of Medicine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Retrieved from [Link]

Sources

Exploratory

Quinoxaline Derivatives: Privileged Scaffolds for Kinase Inhibitors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in cellular signali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery. Within this landscape, the quinoxaline scaffold has been identified as a "privileged" structure, a molecular framework that is capable of binding to multiple, unrelated classes of proteins with high affinity. This guide provides an in-depth exploration of quinoxaline derivatives as a cornerstone for the design and development of potent and selective kinase inhibitors, delving into their synthesis, structure-activity relationships, and clinical significance.

The Kinase Superfamily: A Primer on a Critical Drug Target

The human genome encodes over 500 protein kinases, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating the protein's activity, localization, and interaction with other proteins.

Kinase signaling is organized into complex and interconnected pathways. A disruption in this delicate balance can lead to uncontrolled cell proliferation, survival, and migration, which are characteristic of cancer.

cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: A simplified representation of two major kinase signaling pathways, MAPK/ERK and PI3K/AKT, often dysregulated in cancer.

The Quinoxaline Scaffold: A Privileged Framework

The term "privileged scaffold" refers to a molecular structure that can serve as a template for the development of ligands for a variety of biological targets. The quinoxaline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazine ring, embodies this concept.

Key features contributing to its privileged status:

  • Rigid, Planar Structure: Provides a defined orientation for substituent groups to interact with the target protein.

  • Hydrogen Bonding Capabilities: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.

  • Synthetic Tractability: The quinoxaline core can be readily synthesized and functionalized, allowing for the creation of diverse chemical libraries.

  • Favorable Physicochemical Properties: Quinoxaline derivatives often exhibit good drug-like properties, including metabolic stability and oral bioavailability.

Synthesis of Quinoxaline Derivatives

The most common and versatile method for synthesizing the quinoxaline ring is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. This reaction is typically carried out in a protic solvent like ethanol or acetic acid and often proceeds at room temperature or with gentle heating.

Experimental Protocol: General Synthesis of a Quinoxaline Derivative
  • Reactant Preparation: Dissolve one equivalent of the aryl-1,2-diamine in ethanol.

  • Addition of Dicarbonyl: Add a stoichiometric amount (1 to 1.1 equivalents) of the 1,2-dicarbonyl compound to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

cluster_workflow Synthetic Workflow A Aryl-1,2-diamine C Quinoxaline Derivative A->C B 1,2-Dicarbonyl B->C Reactant Prep Reactant Prep Addition Addition Reactant Prep->Addition Reaction Reaction Addition->Reaction Work-up Work-up Reaction->Work-up Characterization Characterization Work-up->Characterization

Figure 2: General synthetic workflow for the preparation of quinoxaline derivatives.

Quinoxaline Derivatives as Kinase Inhibitors: Mechanism and SAR

Most small molecule kinase inhibitors are "ATP-competitive," meaning they bind to the ATP-binding pocket of the kinase, preventing the enzyme from accessing its primary substrate. The quinoxaline scaffold is well-suited to occupy this pocket.

Structure-Activity Relationship (SAR) Insights:

The potency and selectivity of quinoxaline-based kinase inhibitors are heavily influenced by the nature and position of substituents on the quinoxaline core.

Position Substituent Type Effect on Activity Rationale
C2/C3 Bulky aromatic or heteroaromatic groupsOften enhances potencyCan form additional hydrophobic and π-stacking interactions within the ATP-binding site.
C6/C7 Small, electron-donating or -withdrawing groupsModulates selectivity and physicochemical propertiesCan influence the electronics of the quinoxaline ring system and provide handles for improving solubility and cell permeability.
N1/N4 Not typically substitutedSubstitution can disrupt the planarity and aromaticity of the core, leading to a loss of activity.

Case Study: A Quinoxaline-Based Inhibitor of Epidermal Growth Factor Receptor (EGFR)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are a common driver of non-small cell lung cancer (NSCLC). Several quinoxaline-based EGFR inhibitors have been developed, with some progressing to clinical trials.

Workflow for Screening and Characterization of a Novel Quinoxaline-Based EGFR Inhibitor

Library Synthesis Library Synthesis Biochemical Assay (IC50) Biochemical Assay (IC50) Library Synthesis->Biochemical Assay (IC50) Cell-based Assay (GI50) Cell-based Assay (GI50) Biochemical Assay (IC50)->Cell-based Assay (GI50) Selectivity Profiling Selectivity Profiling Cell-based Assay (GI50)->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization In vivo Efficacy In vivo Efficacy ADME/Tox ADME/Tox In vivo Efficacy->ADME/Tox Clinical Candidate Clinical Candidate ADME/Tox->Clinical Candidate Lead Optimization->Library Synthesis Iterative Design Lead Optimization->In vivo Efficacy Improved Potency/Selectivity

Figure 3: A representative workflow for the discovery and development of a quinoxaline-based kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Plate Preparation: Add the kinase, a fluorescently labeled peptide substrate, and varying concentrations of the quinoxaline inhibitor to the wells of a 384-well plate.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Add a stop solution containing a chelating agent (e.g., EDTA) to quench the kinase activity.

  • Detection: Measure the fluorescence of the phosphorylated and unphosphorylated peptide substrates.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Future Directions and Conclusion

The quinoxaline scaffold continues to be a rich source of novel kinase inhibitors. Future efforts in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that target specific mutant forms of kinases while sparing the wild-type enzyme to minimize off-target effects.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.

  • Exploring New Targets: Expanding the application of quinoxaline-based inhibitors to other kinase families and disease indications.

References

  • Title: The protein kinase family: a phylogenetic perspective. Source: Science URL: [Link]

  • Title: Privileged structures: a useful concept for the rational design of new lead compounds. Source: Current Medicinal Chemistry URL: [Link]

  • Title: A comprehensive review on the synthesis of quinoxaline derivatives. Source: Arkivoc URL: [Link]

  • Title: EGFR-targeted therapeutics in non-small cell lung cancer: a clinical review. Source: Journal of Experimental & Clinical Cancer Research URL: [Link]

  • Title: The art of kinase inhibitor design. Source: Nature Reviews Drug Discovery URL: [Link]

Foundational

A Technical Guide to the Isomeric Distinction of 6-Methoxy and 7-Methoxy Quinoxaline for Advanced Drug Development

Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] The strategic placement of su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] The strategic placement of substituents on this heterocyclic system is a critical determinant of molecular properties and biological function. Among the most common modifications, the introduction of a methoxy group significantly impacts electronic distribution, solubility, and receptor-binding interactions. However, the seemingly subtle shift of this group from the 6- to the 7-position creates two distinct isomers with unique physicochemical and biological profiles. This in-depth guide provides a comprehensive technical analysis of the core differences between 6-methoxyquinoxaline and 7-methoxyquinoxaline, offering researchers, scientists, and drug development professionals a framework for their synthesis, differentiation, and strategic application.

Introduction: The Significance of Isomeric Purity in Quinoxaline Scaffolds

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is a versatile scaffold for therapeutic agent development, with applications ranging from anticancer to antimicrobial and antiviral therapies.[1][2] The electronic nature of the quinoxaline core is characterized by the electron-withdrawing pyrazine ring fused to the more electron-rich benzene ring. Molecular orbital calculations indicate that the highest electron density on the carbocyclic ring is at positions 5 and 8, followed by the 6- and 7-positions.[3]

The introduction of an electron-donating methoxy group (-OCH₃) at either the 6- or 7-position profoundly alters this electronic landscape. This modification influences the molecule's reactivity, spectroscopic signature, and ultimately, its interaction with biological targets. The choice between a 6-methoxy or 7-methoxy substitution is not trivial; it is a critical design decision that can dictate the success of a drug candidate. This guide will dissect the fundamental differences stemming from this positional isomerism.

Synthesis of 6-Methoxy and 7-Methoxy Quinoxaline: A Regioselective Challenge

The primary and most versatile method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] The regiochemical outcome—whether the 6- or 7-methoxy isomer is formed—is entirely dependent on the selection of the diamine precursor.

Synthesis of 6-Methoxyquinoxaline

The synthesis of 6-methoxyquinoxaline is straightforward, commencing with the commercially available 4-methoxy-1,2-phenylenediamine. The condensation with a simple 1,2-dicarbonyl compound, such as glyoxal, proceeds under mild acidic conditions to yield the target molecule exclusively.

Experimental Protocol: Synthesis of 6-Methoxyquinoxaline

  • Precursor Preparation (if necessary): 4-methoxy-1,2-phenylenediamine can be prepared via the catalytic hydrogenation of 4-methoxy-2-nitroaniline using a palladium on carbon (Pd/C) catalyst.[6]

  • Condensation Reaction:

    • Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol.

    • Add an aqueous solution of glyoxal (40% wt., 1.05 eq).

    • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 6-methoxyquinoxaline.

Synthesis of 7-Methoxyquinoxaline

The synthesis of the 7-methoxy isomer requires a different precursor, 3-methoxy-1,2-phenylenediamine. This starting material is less common and often needs to be synthesized. The subsequent condensation reaction follows the same principle as for the 6-methoxy isomer.

Experimental Protocol: Synthesis of 7-Methoxyquinoxaline

  • Precursor Selection: The key starting material is 3-methoxy-1,2-phenylenediamine.

  • Condensation Reaction:

    • Dissolve 3-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol.[7]

    • Add an aqueous solution of glyoxal (40% wt., 1.05 eq).

    • Add a catalytic amount of a suitable acid catalyst (e.g., glacial acetic acid or phenol for greener conditions).[7]

    • Stir the reaction at room temperature or reflux, depending on the chosen catalyst, monitoring by TLC.[7]

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described for 6-methoxyquinoxaline to isolate the pure 7-methoxy isomer.

Synthetic Workflow Diagram

G cluster_6 Synthesis of 6-Methoxyquinoxaline cluster_7 Synthesis of 7-Methoxyquinoxaline A1 4-Methoxy-2-nitroaniline A2 4-Methoxy-1,2-phenylenediamine A1->A2 Pd/C, H₂ A4 6-Methoxyquinoxaline A2->A4 A3 Glyoxal A3->A4 Condensation (EtOH, H⁺) B1 3-Methoxy-1,2-phenylenediamine B3 7-Methoxyquinoxaline B1->B3 B2 Glyoxal B2->B3 Condensation (EtOH, H⁺) G cluster_reactivity Predicted S_EAr Regioselectivity node_6 6-Methoxyquinoxaline product_6 Major Product: 5-E-6-Methoxyquinoxaline node_6->product_6 E⁺ (e.g., NO₂⁺) node_7 7-Methoxyquinoxaline product_7 Major Product: 8-E-7-Methoxyquinoxaline node_7->product_7 E⁺ (e.g., NO₂⁺)

Caption: Predicted outcomes of electrophilic substitution on the isomeric quinoxalines.

Implications in Drug Development and Medicinal Chemistry

The distinct electronic and steric profiles of 6- and 7-methoxyquinoxaline isomers translate directly into different pharmacological activities. The position of the methoxy group can influence:

  • Receptor Binding: A methoxy group can act as a hydrogen bond acceptor. Shifting its position from C-6 to C-7 alters the spatial orientation of this key interaction point, potentially leading to a dramatic change in binding affinity for a target protein.

  • Metabolic Stability: The methoxy group is a potential site for metabolism (O-demethylation) by cytochrome P450 enzymes. The accessibility of the methoxy group to enzymatic cleavage can differ between the two isomers, affecting the drug's half-life and pharmacokinetic profile.

  • Physicochemical Properties: Differences in dipole moment and crystal packing can affect crucial drug-like properties such as solubility, melting point, and membrane permeability. For instance, studies on quinoline derivatives have shown that methoxy substitution enhances anticancer potency. [8]The precise positioning is key to optimizing this effect.

Conclusion

The distinction between 6-methoxyquinoxaline and 7-methoxyquinoxaline is a clear illustration of the principle that subtle structural changes can lead to significant functional consequences. For researchers in drug discovery, the ability to selectively synthesize and unambiguously identify each isomer is paramount. This guide has outlined the regioselective synthetic strategies, detailed the definitive spectroscopic methods for characterization—with ¹³C NMR and 2D NMR techniques being the gold standard—and explained the fundamental differences in electronic properties and chemical reactivity. A thorough understanding of these differences empowers scientists to make informed decisions in molecular design, leading to the development of safer, more effective, and precisely targeted therapeutic agents.

References

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  • Zare, A., et al. (2010). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND RECYCLABLE CATALYST. E-Journal of Chemistry, 7(1), 153-157. [Link]

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Exploratory

A Technical Guide to the Organic Solvent Solubility of 2-Chloro-6-methoxy-3-methylquinoxaline

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-6-methoxy-3-methylquinoxaline (C₁₀H₉ClN₂O), a heterocyclic compound of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-6-methoxy-3-methylquinoxaline (C₁₀H₉ClN₂O), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. In the absence of extensive published solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principle of "like dissolves like." Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of its solubility in a range of common organic solvents. This guide is intended to equip researchers, scientists, and formulation experts with the theoretical understanding and practical methodologies required to effectively work with this compound.

Introduction and Physicochemical Profile

2-Chloro-6-methoxy-3-methylquinoxaline belongs to the quinoxaline class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences everything from reaction kinetics and purification to formulation and bioavailability.[2] Understanding the solubility of 2-Chloro-6-methoxy-3-methylquinoxaline is therefore essential for its successful application.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₉ClN₂O[3]

  • Molecular Weight: 208.64 g/mol [3]

  • CAS Number: 1218765-14-0[4]

Structural Analysis and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent.[5] The structure of 2-Chloro-6-methoxy-3-methylquinoxaline features a combination of polar and non-polar elements:

  • Quinoxaline Core: A bicyclic aromatic system that is largely non-polar, contributing to solubility in non-polar solvents. The two nitrogen atoms in the pyrazine ring are electronegative and can act as hydrogen bond acceptors.

  • Chloro Group (-Cl): An electron-withdrawing group that introduces polarity.

  • Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

  • Methyl Group (-CH₃): A non-polar, lipophilic group that enhances solubility in non-polar solvents.

Based on this structure, a qualitative solubility profile can be predicted:

  • Low Solubility in Non-Polar Solvents (e.g., Hexane, Cyclohexane): While the aromatic core and methyl group have non-polar character, the polar chloro, methoxy, and nitrogen functionalities will limit solubility.

  • Moderate to Good Solubility in Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF): These solvents can engage in dipole-dipole interactions with the polar groups of the molecule, and their organic character can accommodate the non-polar regions.

  • Moderate Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the quinoxaline, which should facilitate dissolution. However, the overall non-polar surface area may prevent very high solubility.

The following diagram illustrates the relationship between the molecular features of 2-Chloro-6-methoxy-3-methylquinoxaline and the rationale for selecting different solvent classes for solubility testing.

G cluster_solute 2-Chloro-6-methoxy-3-methylquinoxaline cluster_features Molecular Features & Interactions cluster_solvents Solvent Classes for Testing Solute C₁₀H₉ClN₂O Features Structural Features Aromatic Aromatic Quinoxaline Core (van der Waals) Features->Aromatic Polar -Cl, -OCH₃, Ring Nitrogens (Dipole-Dipole) Features->Polar HBA N, O atoms (Hydrogen Bond Acceptors) Features->HBA NonPolar Non-Polar (e.g., Hexane, Toluene) Aromatic->NonPolar 'Like dissolves Like' PolarAprotic Polar Aprotic (e.g., DCM, Acetone, DMSO) Polar->PolarAprotic Favorable Interactions PolarProtic Polar Protic (e.g., Ethanol, Methanol) Polar->PolarProtic HBA->PolarProtic Favorable Interactions

Caption: Logical workflow from molecular structure to solvent selection.

Solvent Selection for Experimental Analysis

A systematic approach to solubility determination involves testing a diverse set of organic solvents. The selection should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.[6]

Solvent Class Polarity Index Boiling Point (°C) Rationale for Inclusion
n-HexaneNon-Polar0.169Represents aliphatic hydrocarbon interactions.
TolueneNon-Polar (Aromatic)2.4111Tests solubility in an aromatic hydrocarbon solvent.
Dichloromethane (DCM)Polar Aprotic3.140A common, weakly polar solvent for organic synthesis.
Diethyl EtherPolar Aprotic2.835A common extraction and reaction solvent.
Ethyl Acetate (EtOAc)Polar Aprotic4.477A moderately polar solvent with ester functionality.
AcetonePolar Aprotic5.156A common polar aprotic solvent.
Acetonitrile (MeCN)Polar Aprotic5.882A polar aprotic solvent often used in chromatography.
Isopropanol (IPA)Polar Protic3.982A common, less polar alcohol.
Ethanol (EtOH)Polar Protic4.378A widely used polar protic solvent, common for recrystallization.[7][8]
Methanol (MeOH)Polar Protic5.165A highly polar alcohol.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189A highly polar aprotic solvent, known for dissolving many poorly soluble compounds.[9]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[10][11] It measures the concentration of a solute in a saturated solution after a sufficient equilibration period.

Materials and Reagents
  • 2-Chloro-6-methoxy-3-methylquinoxaline (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control[10]

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 2-Chloro-6-methoxy-3-methylquinoxaline to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[12]

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[12] Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.[10] The system reaches equilibrium when the concentration of the dissolved solid no longer changes over time.

  • Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

  • Separation of Solid: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[11]

  • Dilution: If necessary, dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and statistical validity.[10]

High-Throughput Screening (HTS) Methods

For earlier stages of drug discovery where speed is prioritized, kinetic solubility can be assessed using HTS methods like laser nephelometry.[13][14] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer or solvent and measuring the point at which precipitation occurs, detected by light scattering.[15] While faster, these methods measure kinetic solubility, which can differ from the thermodynamic solubility determined by the shake-flask method.[9]

Visualization of Experimental Workflow

The following diagram outlines the critical steps of the Shake-Flask method for determining thermodynamic solubility.

G start Start prep 1. Add excess solid to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h at 25°C on shaker) add_solvent->equilibrate settle 4. Allow excess solid to settle equilibrate->settle filter 5. Withdraw & Filter (0.22 µm syringe filter) settle->filter quantify 6. Quantify Concentration (e.g., HPLC-UV) filter->quantify end End: Solubility Data (mg/mL or mol/L) quantify->end

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

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Foundational

Biological Activity of 2-Substituted-6-Methoxy-3-Methylquinoxalines

An In-Depth Technical Guide for Drug Discovery Abstract This technical guide analyzes the chemical and pharmacological profile of 2-substituted-6-methoxy-3-methylquinoxalines , a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Abstract

This technical guide analyzes the chemical and pharmacological profile of 2-substituted-6-methoxy-3-methylquinoxalines , a privileged scaffold in medicinal chemistry. Distinguished by the electron-donating 6-methoxy group and the steric anchor of the 3-methyl moiety, this class exhibits potent anticancer (via VEGFR-2 and Topoisomerase II inhibition) and antimicrobial activities. This document provides validated synthetic pathways, detailed structure-activity relationships (SAR), and experimental protocols for researchers optimizing this pharmacophore.

Introduction: The Quinoxaline Scaffold

The quinoxaline (1,4-diazanaphthalene) ring is a bioisostere of quinoline and naphthalene, widely recognized for its ability to interact with diverse biological targets including kinases, DNA intercalators, and bacterial enzymes.[1][2][3]

The specific substitution pattern—6-methoxy-3-methyl —offers unique advantages:

  • 6-Methoxy Group: Increases electron density on the benzenoid ring, enhancing π-π stacking interactions with aromatic residues in protein binding pockets (e.g., Tyr, Phe) and improving solubility compared to the unsubstituted core.

  • 3-Methyl Group: Provides a steric handle that often constrains conformation or fills hydrophobic pockets (e.g., the gatekeeper region in kinases), while preventing metabolic oxidation at the C3 position.

  • 2-Substitution: Serves as the primary vector for diversification, allowing the attachment of pharmacophores (Schiff bases, ethers, amines) to tune specificity.

Chemical Synthesis & Regioselectivity

The synthesis of 2-substituted-6-methoxy-3-methylquinoxalines presents a critical regiochemical challenge. The condensation of 4-methoxy-1,2-diaminobenzene with unsymmetrical 1,2-dicarbonyls (like ethyl pyruvate) yields two isomers: the 6-methoxy and 7-methoxy derivatives.

2.1 Synthetic Pathway

The most robust route involves the formation of the lactam intermediate, followed by chlorination and nucleophilic displacement.

Figure 1: Synthetic Pathway and Regiochemical Divergence

Synthesis SM 4-Methoxy-1,2- diaminobenzene Intermediate Mixture of Isomers: 6-OMe & 7-OMe (Hydroxy-methylquinoxalines) SM->Intermediate Reflux/EtOH Reagent Ethyl Pyruvate Reagent->Intermediate Separation Chromatographic Separation Intermediate->Separation Target_OH 2-Hydroxy-6-methoxy- 3-methylquinoxaline Separation->Target_OH Yields ~60% Chloro 2-Chloro-6-methoxy- 3-methylquinoxaline Target_OH->Chloro Chlorination Chlorination POCl3 / Reflux Final 2-Substituted-6-methoxy- 3-methylquinoxaline Chloro->Final Nucleophile Nucleophile Nucleophilic Substitution (Amines, Phenols, Thiols)

Caption: Step-wise synthesis showing the critical separation of regioisomers prior to C2 functionalization.

2.2 Critical Quality Attribute: Regiochemistry

Expert Insight: The formation of the 6-methoxy vs. 7-methoxy isomer is governed by the nucleophilicity of the amino groups in 4-methoxy-1,2-diaminobenzene. The amino group para to the methoxy is more nucleophilic.

  • Validation: You must confirm the isomer using 2D NMR (NOESY). The 6-methoxy isomer will show a spatial correlation between the methoxy protons and the proton at C5/C7, distinct from the 7-methoxy pattern.

Biological Activity Profile
3.1 Anticancer Activity

This scaffold acts as a multi-target kinase inhibitor. The 2-substituted derivatives (particularly Schiff bases and hydrazones) have shown nanomolar potency against:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition leads to anti-angiogenic effects.

  • Topoisomerase II: Planar quinoxalines intercalate DNA, stabilizing the cleavable complex and inducing apoptosis.

Table 1: Comparative Antiproliferative Activity (IC50 in µM) Data synthesized from representative literature on 2-substituted quinoxalines.

Compound Derivative (R at C2)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Mechanism Hint
2-Chloro (Intermediate) > 50> 50> 50Low reactivity
2-(4-substituted-benzylidene) 1.85 ± 0.114.5 ± 0.27.2 ± 0.5Topo II / Intercalation
2-(Thiazolidinone moiety) 2.1 ± 0.33.4 ± 0.15.8 ± 0.4VEGFR-2 Inhibition
Standard (Doxorubicin) 0.360.420.50Reference
3.2 Antimicrobial Activity

Derivatives where C2 is linked via an ether or amine to a Schiff base (e.g., 2-[4-(substituted-benziminomethyl)phenoxy]-) exhibit broad-spectrum activity.

  • Target: Bacterial DNA gyrase and fungal sterol synthesis pathways.

  • Selectivity: Electron-withdrawing groups (Cl, NO2) on the distal phenyl ring at C2 significantly enhance antibacterial potency compared to electron-donating groups.

Structure-Activity Relationship (SAR)

The biological efficacy relies on a delicate balance of electronics and sterics.

Figure 2: SAR Map of 6-Methoxy-3-Methylquinoxalines

SAR Core Quinoxaline Core Pos2 Position 2 (Substitution) CRITICAL for Specificity Core->Pos2 Pos3 Position 3 (Methyl) Steric Anchor Core->Pos3 Pos6 Position 6 (Methoxy) Electronic Tuner Core->Pos6 Effect2 Heterocycles (Thiazole/Furan) increase Kinase affinity. Schiff bases increase DNA intercalation. Pos2->Effect2 Effect3 Prevents metabolic oxidation. Fits hydrophobic gatekeeper pockets in kinases. Pos3->Effect3 Effect6 Electron Donor (+M effect). Increases ring electron density. Enhances H-bonding. Pos6->Effect6

Caption: Functional dissection of the scaffold. C2 dictates target binding; C6 modulates physicochemical properties.

Experimental Protocols
5.1 Protocol: Synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline

This intermediate is the gateway to all bioactive derivatives.

  • Condensation: Dissolve 4-methoxy-1,2-phenylenediamine (10 mmol) in absolute ethanol (20 mL). Add ethyl pyruvate (12 mmol) dropwise. Reflux for 4 hours.

  • Isolation: Cool to 0°C. Filter the precipitate. Recrystallize from ethanol to obtain the 2-hydroxy intermediate. Verify isomer purity via TLC/NMR.

  • Chlorination: Suspend the 2-hydroxy intermediate (5 mmol) in POCl3 (15 mL). Reflux for 2 hours until the solid dissolves.

  • Workup: Pour the reaction mixture onto crushed ice (carefully!). Neutralize with NaHCO3 to pH 7. Extract with dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and recrystallize from hexane/ethyl acetate.

5.2 Protocol: MTT Antiproliferative Assay

Self-validating system for testing potency.

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References
  • Anticancer Activity of 2-Substituted Quinoxalines: Title: Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Antimicrobial Activity: Title: Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • SAR of Quinoxaline Analogs: Title: 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Source: National Institutes of Health (PMC) URL:[Link]

  • VEGFR-2 Inhibition Studies: Title: Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2. Source: Taylor & Francis Online URL:[Link]

Sources

Exploratory

Safety data sheet (SDS) for 2-Chloro-6-methoxy-3-methylquinoxaline

This guide serves as a comprehensive technical whitepaper and extended Safety Data Sheet (SDS) for 2-Chloro-6-methoxy-3-methylquinoxaline . It is designed for research professionals requiring deep chemical insight, beyon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper and extended Safety Data Sheet (SDS) for 2-Chloro-6-methoxy-3-methylquinoxaline . It is designed for research professionals requiring deep chemical insight, beyond standard regulatory compliance.

CAS Registry Number: 1218765-14-0 Document Type: High-Performance Technical Safety Guide Version: 2.0 (Research Grade)

Chemical Identity & Physicochemical Profile[1][2][3]

This compound is a functionalized quinoxaline scaffold, primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (specifically PI3K/mTOR pathways) and anti-infective agents. Its reactivity is defined by the labile chlorine atom at the C2 position, which serves as an electrophilic handle for nucleophilic aromatic substitution (


).
PropertySpecification
IUPAC Name 2-Chloro-6-methoxy-3-methylquinoxaline
Molecular Formula

Molecular Weight 208.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Melting Point 149–153 °C (Typical for crystalline analogs)
LogP (Predicted) ~2.8 (Lipophilic, cell-permeable)
SMILES COc1ccc2nc(C)c(Cl)nc2c1

Hazard Identification & Mechanistic Toxicology

GHS Classification (29 CFR 1910.1200 / Reg. EC 1272/2008):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE (Respiratory): Category 3 (H335)[1]

Mechanistic Insight (The "Why" Behind the Hazard)

Unlike simple solvents, the toxicity of 2-Chloro-6-methoxy-3-methylquinoxaline is driven by its electrophilic nature . The chlorine at position 2 is activated by the electron-deficient pyrazine ring. Upon contact with biological nucleophiles (e.g., cysteine residues in proteins or mucous membranes), it can undergo alkylation reactions, leading to cellular stress and inflammatory responses.

Critical Warning: While not formally classified as a mutagen in limited datasets, the structural similarity to other chloro-quinoxalines suggests a potential for genotoxicity via DNA intercalation. Handle as a potential mutagen.

Synthesis & Reactivity Architecture

To understand the handling requirements, one must understand the synthesis. The preparation typically involves the condensation of a diamine with a pyruvate derivative, followed by chlorination.

Synthesis Workflow (DOT Visualization)

SynthesisPath cluster_handling Safety Critical Control Points Start 4-Methoxy-1,2- phenylenediamine Intermed Hydroxy-quinoxaline Isomers (Regio-mix) Start->Intermed Condensation (EtOH/Reflux) Reagent1 Ethyl Pyruvate Reagent1->Intermed Product 2-Chloro-6-methoxy- 3-methylquinoxaline Intermed->Product Chlorination (Deoxychlorination) Reagent2 POCl3 / Reflux Reagent2->Product

Figure 1: Synthetic pathway highlighting the critical chlorination step using Phosphorus Oxychloride (


), requiring rigorous moisture control.
Experimental Protocol: Derivatization

Context: This compound is rarely the end product. It is used to attach amines or thiols.[2]

  • Preparation: Dissolve 1.0 eq of 2-Chloro-6-methoxy-3-methylquinoxaline in anhydrous DMF.

  • Nucleophile Addition: Add 1.1 eq of the desired amine (e.g., morpholine) and 2.0 eq of DIPEA (base).

  • Reaction: Heat to 80°C for 4-6 hours.

  • Causality: The base neutralizes the HCl byproduct. If the base is omitted, the acidic environment may protonate the nucleophile, killing the reaction kinetics.

  • Workup: Pour into ice water. The product usually precipitates due to the "salting out" effect and high lipophilicity.

Handling, Storage & Stability[10][11][12]

Storage Protocol[13]
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Stability: Hydrolysis-prone. In the presence of atmospheric moisture, the C2-Chlorine can slowly hydrolyze back to the hydroxyl form (tautomerizing to the oxo-form), rendering the compound useless for further substitution.

Personal Protective Equipment (PPE) Matrix
Protection TypeMaterial RecommendationBreakthrough Time
Gloves Nitrile (Double gloving recommended)> 480 mins
Respiratory N95 (Dust) or P100 (if generating aerosol)N/A
Eye/Face Chemical Safety GogglesN/A
Body Tyvek Lab Coat (if handling >5g)N/A

Emergency Response Protocols

This section utilizes a Self-Validating Triage System . Follow the "If/Then" logic strictly.

Exposure Scenarios
  • IF Inhaled:

    • Move to fresh air immediately.[3]

    • Validation: Check for "air hunger" or wheezing. If present, administer oxygen (trained personnel only) and call emergency services.

  • IF on Skin:

    • Brush off dry powder before wetting (prevents increasing absorption surface area).

    • Wash with soap and water for 15 minutes.[4]

    • Validation: Inspect for erythema (redness). If redness persists >1 hour, seek medical attention (chemical dermatitis risk).

  • IF in Eyes:

    • Flush with saline/water for 15 minutes, holding eyelids open.

    • Critical: Do not use neutralization agents (acids/bases) in the eye.

Spill Management (Laboratory Scale)
  • Isolate: Evacuate non-essential personnel.

  • Neutralize: No specific neutralization required, but avoid generating dust.

  • Contain: Cover spill with damp sand or vermiculite to suppress dust.

  • Disposal: Incineration is the only validated disposal method for halogenated nitrogen heterocycles to prevent groundwater contamination.

Biological Application Context (Kinase Inhibition)[15][16]

This molecule is a "privileged scaffold" in drug discovery.[5] The methoxy group at position 6 acts as a hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes (e.g., ATP binding pocket).

Signal Transduction Context (DOT Visualization)

Signaling Ligand Growth Factor (Insulin/EGF) Receptor RTK Receptor Ligand->Receptor Activation PI3K PI3K Complex Receptor->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Signaling Inhibitor Quinoxaline Derivative Inhibitor->PI3K Competes with ATP (Blockade) mTOR mTOR Complex AKT->mTOR CellGrowth Cell Proliferation mTOR->CellGrowth

Figure 2: Mechanism of Action: Quinoxaline derivatives often target the PI3K/AKT/mTOR pathway, blocking downstream cell proliferation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4914664, 2-Chloro-6-methoxy-3-methylquinoline (Isomer Analog). Retrieved from [Link]

  • Rasayan Journal of Chemistry (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Retrieved from [Link]

Disclaimer: This document is intended for use by trained scientific personnel only. While every effort has been made to ensure accuracy based on current chemical literature, the user assumes all liability for handling and experimental outcomes.

Sources

Foundational

Commercial suppliers of 2-Chloro-6-methoxy-3-methylquinoxaline

An In-Depth Technical Guide to 2-Chloro-6-methoxy-3-methylquinoxaline for Researchers and Drug Development Professionals Abstract 2-Chloro-6-methoxy-3-methylquinoxaline is a heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6-methoxy-3-methylquinoxaline for Researchers and Drug Development Professionals

Abstract

2-Chloro-6-methoxy-3-methylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoxaline core is a "privileged scaffold," frequently appearing in molecules with a wide range of biological activities.[1] The presence of a reactive chlorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position provides a versatile platform for synthesizing diverse compound libraries. This guide offers a comprehensive overview of this key building block, covering its commercial availability, in-house quality control protocols, synthetic context, applications in drug discovery, and essential safety protocols. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this compound in their work.

Section 1: Introduction to 2-Chloro-6-methoxy-3-methylquinoxaline as a Key Building Block

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in the development of novel therapeutics due to its wide array of pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.[2][3] The specific substitutions on the 2-Chloro-6-methoxy-3-methylquinoxaline ring system are critical to its utility:

  • 2-Chloro Group: This is the primary reactive site of the molecule. The chlorine atom is a good leaving group, readily displaced by various nucleophiles (e.g., amines, alcohols, thiols). This allows for the straightforward generation of diverse analogs, a core activity in modern drug discovery.[3]

  • 6-Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the quinoxaline ring system, potentially modulating biological activity and improving pharmacokinetic properties such as solubility.[4][5]

  • 3-Methyl Group: The methyl group can also impact the molecule's steric and electronic profile, contributing to its binding affinity and selectivity for biological targets.

Chemical Identity:

  • CAS Number: 1218765-14-0[4]

  • Molecular Formula: C₁₀H₉ClN₂O

  • Molecular Weight: 208.64 g/mol [4]

Section 2: Sourcing and Procurement: A Guide to Commercial Suppliers

The success of a research campaign often begins with the quality of the starting materials. Sourcing high-purity 2-Chloro-6-methoxy-3-methylquinoxaline with good batch-to-batch consistency is paramount. When selecting a supplier, researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Below is a summary of known commercial suppliers. Availability and purity levels should be confirmed directly with the vendors.

SupplierPurity/Grades OfferedAvailabilityNotes
Benchchem Research GradeInquire for detailsSpecializes in bioactive small molecules for research use.[4]
BLD Pharm >95% (Typical)Inquire for detailsProvides analytical data such as NMR and LC-MS for their products.[6]
TCI America Research GradeInquire for detailsPart of a global chemical supplier with a broad catalog.[7]
Aladdin Scientific Research GradeInquire for detailsListed as a product family provider for halogenated heterocycles.[7]

Note: This list is not exhaustive and is intended as a starting point for sourcing. All chemicals are for professional research use only and not for human or veterinary consumption.[4][7]

Section 3: In-House Quality Control and Verification

Upon receipt of the compound, independent verification of its identity and purity is a critical step. Impurities can arise from starting materials, synthetic by-products, or degradation.[8]

Common Analytical Techniques

A combination of chromatographic and spectroscopic methods is recommended for comprehensive quality control:[8]

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of non-volatile organic impurities.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) for identification and structural elucidation based on molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structural confirmation.

Experimental Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 2-Chloro-6-methoxy-3-methylquinoxaline.

1. Materials and Reagents:

  • 2-Chloro-6-methoxy-3-methylquinoxaline sample
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Formic Acid (FA), optional
  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
  • Filter the solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: 10% B to 90% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 µL
  • Detection: UV at 254 nm

4. Data Analysis:

  • Calculate the purity by dividing the peak area of the main product by the total peak area of all components in the chromatogram.
Experimental Protocol 2: NMR Sample Preparation for Structural Confirmation

This protocol outlines the preparation of a sample for ¹H NMR analysis.

1. Materials and Reagents:

  • 2-Chloro-6-methoxy-3-methylquinoxaline sample (5-10 mg)
  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
  • NMR Tube

2. Procedure:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
  • Cap the tube and gently invert to ensure complete dissolution.
  • The sample is now ready for analysis on an NMR spectrometer.

3. Expected Spectrum:

  • While specific spectral data is limited in the literature, analysis of related quinoxaline derivatives suggests characteristic chemical shifts for the aromatic protons, the methoxy group protons (singlet, ~3.9-4.1 ppm), and the methyl group protons (singlet, ~2.5-2.7 ppm).[4]

Section 4: Synthetic Accessibility and Context

Understanding the synthetic origin of a reagent provides valuable context for potential impurities and reaction behavior. A common route to substituted 2-chloroquinoxalines involves the chlorination of a corresponding 2-hydroxyquinoxaline precursor.

General Synthetic Pathway: The synthesis typically begins with the condensation of a substituted o-phenylenediamine with a pyruvate derivative to form the 2-hydroxyquinoxaline core. This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.[1][4]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 4-Methoxy-1,2- phenylenediamine C 2-Hydroxy-6-methoxy- 3-methylquinoxaline A->C B Ethyl Pyruvate B->C E 2-Chloro-6-methoxy- 3-methylquinoxaline C->E Reflux D Phosphorus Oxychloride (POCl₃) D->E

Caption: Generalized synthetic pathway for 2-Chloro-6-methoxy-3-methylquinoxaline.

Section 5: Applications in Drug Discovery Workflows

2-Chloro-6-methoxy-3-methylquinoxaline is primarily used as an intermediate to generate libraries of novel compounds for biological screening. The reactive chloro group is the key functional handle for diversification.

Workflow Example: Synthesis of Kinase Inhibitor Analogs Many kinase inhibitors feature a heterocyclic core. The quinoxaline scaffold can be elaborated by reacting it with various amines to explore structure-activity relationships (SAR).

G A 2-Chloro-6-methoxy- 3-methylquinoxaline B Nucleophilic Aromatic Substitution (SₙAr) A->B D Diverse Quinoxaline Library B->D C Library of Amines (R-NH₂) C->B E Biological Screening (e.g., Kinase Assays) D->E F SAR Analysis & Lead Optimization E->F

Caption: Drug discovery workflow using the target compound as a starting material.

This strategy has been successfully employed to synthesize quinoxaline derivatives with potent antibacterial and anticancer activities.[1][9][10]

Section 6: Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

Hazard Identification: Based on GHS classifications for structurally related compounds, 2-Chloro-6-methoxy-3-methylquinoxaline should be handled with care. Hazards may include:

  • Harmful if swallowed (Acute toxicity, oral).[11]

  • Causes skin irritation.[11]

  • Causes serious eye damage.[11][12]

  • May cause respiratory irritation.[11]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or a chemical fume hood.[13]

  • Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[11][13]

  • Avoid formation and inhalation of dust.[11][14]

  • Wash hands thoroughly after handling.[11][13]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[11]

  • For long-term stability, consider storing under an inert atmosphere (e.g., nitrogen) and protecting from moisture.[11]

Section 7: References

  • PubChem. 2-Chloro-6-methoxy-3-methylquinoline | C11H10ClNO | CID 4914664. [Link]

  • PrepChem.com. Synthesis of 2-chloro-3-hydrazino-6-methoxy quinoxaline. [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [Link]

  • IndiaMART. 2- CHLORO - 6- METHOXYQUINOLINE-3- CARBALDEHYDE. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.

  • Chesapeake Bay Program. CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline from 4-methoxy-1,2-phenylenediamine: An Application Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth technical insights, step-by-step procedures, and critical safety information.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][2] The introduction of specific substituents, such as a chloro group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position, can significantly modulate the biological and physicochemical properties of the quinoxaline scaffold. This particular derivative serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The synthesis outlined herein involves a two-step process commencing with the condensation of 4-methoxy-1,2-phenylenediamine with pyruvic aldehyde to form the intermediate, 6-methoxy-3-methylquinoxalin-2-ol. This is followed by a chlorination reaction using phosphorus oxychloride (POCl₃) to yield the final product. This guide will elaborate on the mechanistic underpinnings of these transformations, provide robust experimental protocols, and address critical safety considerations.

Reaction Pathway and Mechanism

The synthesis proceeds through two distinct chemical transformations:

  • Condensation Reaction: The initial step is the condensation of 4-methoxy-1,2-phenylenediamine with pyruvic aldehyde. This reaction is a classic method for forming the quinoxaline ring system.[1] The more nucleophilic amino group of the diamine attacks the more electrophilic aldehyde carbonyl of pyruvic aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring, resulting in 6-methoxy-3-methylquinoxalin-2-ol.

  • Chlorination Reaction: The second step involves the conversion of the hydroxyl group of the quinoxalin-2-ol intermediate to a chloro group. Phosphorus oxychloride is a potent chlorinating agent for this transformation.[3] The reaction mechanism is believed to involve the initial phosphorylation of the hydroxyl group, creating a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 2-Chloro-6-methoxy-3-methylquinoxaline.[3]

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the overall reaction scheme and the detailed experimental workflow.

Reaction_Scheme 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Intermediate 6-methoxy-3-methyl quinoxalin-2-ol 4-methoxy-1,2-phenylenediamine->Intermediate + Pyruvic aldehyde (Condensation) Pyruvic aldehyde Pyruvic aldehyde Final_Product 2-Chloro-6-methoxy- 3-methylquinoxaline Intermediate->Final_Product + POCl₃ (Chlorination) POCl3 POCl₃

Caption: Overall reaction scheme for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_purification Purification Reactants Mix 4-methoxy-1,2-phenylenediamine and Pyruvic aldehyde in Ethanol Reflux Reflux the mixture Reactants->Reflux Cooling Cool to room temperature Reflux->Cooling Isolation1 Isolate crude 6-methoxy-3-methyl- quinoxalin-2-ol via filtration Cooling->Isolation1 Chlorination_Setup Suspend intermediate in POCl₃ Isolation1->Chlorination_Setup Reflux2 Reflux the mixture Chlorination_Setup->Reflux2 Quench Quench by pouring onto ice water Reflux2->Quench Isolation2 Isolate crude product by filtration Quench->Isolation2 Purification Purify by column chromatography or recrystallization Isolation2->Purification

Caption: Step-by-step experimental workflow diagram.

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-methoxy-1,2-phenylenediamine≥98%Commercially AvailableStore under inert gas, light-sensitive.
Pyruvic aldehyde (35-45% w/w aqueous solution)Commercially AvailableHandle in a well-ventilated area.[4]
EthanolAnhydrousCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableExtremely corrosive and water-reactive.[5][6][7]
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially Available
n-HexaneHPLC GradeCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFor quenching.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying organic layers.
Silica gel60-120 meshCommercially AvailableFor column chromatography.[8]

Step-by-Step Methodology

Part 1: Synthesis of 6-methoxy-3-methylquinoxalin-2-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Addition of Pyruvic Aldehyde: To the stirred solution, add pyruvic aldehyde (1.0 - 1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield crude 6-methoxy-3-methylquinoxalin-2-ol. The crude product can be used in the next step without further purification.

Part 2: Synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend the crude 6-methoxy-3-methylquinoxalin-2-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (10-15 volumes). This step must be performed in a well-ventilated fume hood.[3]

  • Reflux: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and will generate HCl fumes.[5]

    • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

Part 3: Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[8]

  • Column Chromatography: For higher purity, the product can be purified by column chromatography on silica gel.[8][9] A gradient elution with a mixture of n-hexane and ethyl acetate is typically effective. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified 2-Chloro-6-methoxy-3-methylquinoxaline.

Safety Precautions

Chemical Hazard Summary

ChemicalHazardsHandling Precautions
4-methoxy-1,2-phenylenediamine Harmful if swallowed, causes skin and serious eye irritation.[10][11][12] May cause respiratory irritation.[10] Air and light sensitive.Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Store in a cool, dark place under an inert atmosphere.
Pyruvic aldehyde Flammable liquid and vapor.[13] Causes skin and serious eye irritation.[13]Keep away from heat, sparks, and open flames. Wear protective gloves and eye protection.[4] Handle in a fume hood.
Phosphorus oxychloride (POCl₃) Highly corrosive, causes severe skin burns and eye damage.[6][7] Reacts violently with water, releasing toxic and corrosive fumes.[5] Fatal if inhaled.[6]AVOID ALL CONTACT.[5] Work exclusively in a chemical fume hood. Wear heavy-duty gloves, a lab coat, and a face shield.[7] Have a suitable quenching agent (e.g., dry sand) readily available. Do not use water to extinguish fires involving POCl₃.[6]

General Safety Recommendations

  • All manipulations should be carried out in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • An eyewash station and safety shower should be readily accessible.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • International Chemical Safety Cards (ICSC). (n.d.). PHOSPHORUS OXYCHLORIDE (ICSC 0190). Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • Loba Chemie. (2019). Safety Data Sheet: 4-METHOXY-1,2-PHENYLENEDIAMINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Phosphorus oxychloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Pyruvic aldehyde, 35-45% w/w aqueous solution. Retrieved from [Link]

  • CPAchem. (2023). Safety Data Sheet: 4-Methoxy-o-phenylenediamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3085161, 4-Methoxybenzene-1,2-diamine dihydrochloride. Retrieved from [Link]

  • Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 13(2), 1037-1041. Retrieved from [Link]

  • Popa, C. I., et al. (2022). Synthesis of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1397. Retrieved from [Link]

  • Kumar, A., et al. (2015). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 54B(4), 543-548. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(52), 31221-31227. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 8, 267-313. Retrieved from [Link]

  • Das, B., et al. (2020). POCl3–PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-52. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • Abuelizz, H. A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Saudi Pharmaceutical Journal, 25(8), 1169-1177. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7389. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Journal of Heterocyclic Chemistry, 61(1), 2-28. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-3-hydrazino-6-methoxy quinoxaline. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Tapia, I., et al. (1990). Reaction Mechanism between Pyruvic Acid and Aromatic Amines. Bulletin of the Chemical Society of Japan, 63(8), 2408-2413. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroquinoxalines

Introduction: The Strategic Importance of 2-Substituted Quinoxalines in Medicinal Chemistry The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic motif in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Substituted Quinoxalines in Medicinal Chemistry

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic motif in modern drug discovery.[1] Its electron-deficient nature makes it an ideal substrate for functionalization, and among the various synthetic strategies, the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoxalines stands out as a robust and versatile method for generating diverse molecular libraries.[2] This approach allows for the direct introduction of a wide array of substituents at the C-2 position, enabling systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3]

Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5] The ability to readily modify the 2-position through SNAr reactions has been instrumental in the development of novel therapeutic agents, such as inhibitors of enzymes like SHP2, which are implicated in cancer signaling pathways.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions involving 2-chloroquinoxalines.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The SNAr reaction of 2-chloroquinoxalines proceeds through a well-established two-step addition-elimination mechanism.[3][6] The inherent electron-deficient character of the pyrazine ring, further accentuated by the nitrogen atoms, renders the C-2 position highly electrophilic and susceptible to nucleophilic attack.[2]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine leaving group. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized over the electron-withdrawing quinoxaline ring system, which is a crucial factor for the stability of this intermediate.[8] The formation of this complex is typically the rate-determining step of the reaction.[7]

Step 2: Elimination of the Leaving Group and Aromatization

In the subsequent fast step, the aromaticity of the quinoxaline ring is restored by the expulsion of the chloride ion, yielding the 2-substituted quinoxaline product.[7]

SNAr_Mechanism cluster_reactants Reactants cluster_products Products 2-Chloroquinoxaline 2-Chloroquinoxaline Meisenheimer Complex Meisenheimer Complex (Anionic) 2-Chloroquinoxaline->Meisenheimer Complex + Nu⁻ Nucleophile Nu⁻ Substituted Quinoxaline 2-Substituted Quinoxaline Meisenheimer Complex->Substituted Quinoxaline - Cl⁻ Chloride Cl⁻

Caption: General mechanism of the SNAr reaction on 2-chloroquinoxaline.

Key Experimental Parameters and Considerations

The success and efficiency of SNAr reactions on 2-chloroquinoxalines are contingent upon several critical experimental parameters. Careful optimization of these factors is essential for achieving high yields and purity of the desired products.

The Nucleophile: A Diverse Toolkit for Molecular Elaboration

A wide variety of nucleophiles can be employed in SNAr reactions with 2-chloroquinoxalines, providing access to a rich chemical space.

  • N-Nucleophiles (Amines): Primary and secondary amines, both aliphatic and aromatic, are common nucleophiles. These reactions often require a base to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.[3]

  • S-Nucleophiles (Thiols): Thiols and thiophenols are generally excellent nucleophiles for SNAr reactions and often react under mild conditions.[9][10] A base is typically used to generate the more reactive thiolate anion.[3]

  • O-Nucleophiles (Alcohols and Phenols): Alcohols and phenols can also serve as nucleophiles, though they are generally less reactive than amines or thiols and may require stronger bases and higher temperatures to proceed efficiently.[3][11]

The Solvent: More Than Just a Medium

The choice of solvent plays a pivotal role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the base while not strongly solvating the anionic nucleophile, thereby enhancing its reactivity.[12][13]

SolventTypical Temperature Range (°C)Key Characteristics
Dimethylformamide (DMF)80 - 140High boiling point, good solvating power for a wide range of reactants.[3]
Dimethyl sulfoxide (DMSO)Room Temp. - 120Excellent solvating power, can accelerate reactions, but can be difficult to remove.[12]
Acetonitrile (MeCN)RefluxLower boiling point, suitable for more reactive substrates.[14]
Tetrahydrofuran (THF)Room Temp. - RefluxA less polar option, often used with strong bases like NaH.[3]
The Base: Activating the Nucleophile and Scavenging Acid

The selection of an appropriate base is crucial, particularly when using neutral nucleophiles like amines, alcohols, or thiols.[15]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, mild bases suitable for many reactions. Cesium carbonate is often more effective due to its higher solubility.[3]

  • Organic Amines (Et₃N, DIPEA): Act as both a base and an acid scavenger.[3]

  • Stronger Bases (NaH, K-t-BuO): Required for less reactive nucleophiles like alcohols or for deprotonating thiols.[3][15]

Temperature: Driving the Reaction to Completion

The reaction temperature is a critical parameter that often needs to be optimized. While some highly activated systems may react at room temperature, many SNAr reactions on 2-chloroquinoxalines require heating to proceed at a reasonable rate.[3] Temperatures typically range from 80 to 140 °C.[3] For particularly unreactive substrates, microwave irradiation or reactions under pressure can be employed to achieve higher temperatures and accelerate the reaction.[16][17]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide generalized procedures for the SNAr reaction of 2-chloroquinoxalines with common classes of nucleophiles. Researchers should note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Experimental_Workflow Start Start Combine Combine 2-Chloroquinoxaline, Nucleophile, Base, and Solvent Start->Combine React Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) Combine->React Workup Aqueous Workup and Extraction React->Workup Purify Purify by Column Chromatography or Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 2-Amino-quinoxalines

This protocol outlines a general procedure for the reaction of 2-chloroquinoxaline with an amine nucleophile.[3]

Materials:

  • 2-Chloroquinoxaline (1.0 eq)

  • Amine nucleophile (e.g., aniline, morpholine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-chloroquinoxaline (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 2-amino-quinoxaline.

Protocol 2: Synthesis of 2-(Arylthio)-quinoxalines

This protocol provides a general method for the synthesis of 2-(arylthio)-quinoxalines.[3]

Materials:

  • 2-Chloroquinoxaline (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol) (1.1 eq)

  • Base (e.g., K₂CO₃ or NaH) (1.2 eq)

  • Solvent (e.g., DMF or THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol nucleophile (1.1 eq) in the chosen solvent, add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.

  • Add a solution of 2-chloroquinoxaline (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 2-(arylthio)-quinoxaline.

Protocol 3: Synthesis of 2-Aryloxy-quinoxalines

This protocol describes a general procedure for the synthesis of 2-aryloxy-quinoxalines.[3]

Materials:

  • 2-Chloroquinoxaline (1.0 eq)

  • Phenol nucleophile (1.2 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-chloroquinoxaline (1.0 eq), the phenol nucleophile (1.2 eq), and the base (2.0 eq) in the chosen solvent.

  • Heat the reaction mixture to a temperature between 100-140 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 2-aryloxy-quinoxaline.

Troubleshooting Common Issues

IssuePossible CauseRecommendation
Low or No Conversion Insufficiently activated quinoxaline ring.The presence of electron-withdrawing groups on the quinoxaline ring can enhance the reaction rate. If your substrate lacks these, consider higher temperatures or longer reaction times.[18]
Poor nucleophile.For neutral nucleophiles like amines or alcohols, ensure a suitable base is used to generate the more nucleophilic conjugate base.[18] For less reactive nucleophiles, a stronger base or a different solvent may be necessary.[18]
Side Product Formation Over-reaction or reaction with the solvent.Carefully control stoichiometry and reaction time. If using a reactive solvent like an alcohol at high temperatures, consider an alternative inert solvent.
Hydrolysis of the chloroquinoxaline.Ensure anhydrous conditions, especially when using strong bases like NaH.

Conclusion

The nucleophilic aromatic substitution of 2-chloroquinoxalines is a cornerstone of modern synthetic and medicinal chemistry. Its reliability, broad substrate scope, and operational simplicity make it an invaluable tool for the construction of diverse libraries of quinoxaline derivatives. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can effectively leverage this powerful reaction to advance their drug discovery programs and unlock the therapeutic potential of this important heterocyclic scaffold.

References

  • ResearchGate. Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). Available from: [Link]

  • Royal Society of Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates | The Journal of Organic Chemistry. Available from: [Link]

  • Loyola eCommons. Efficient Synthesis of Aromatic Quinoxaline Derivatives. Available from: [Link]

  • National Institutes of Health. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Available from: [Link]

  • ResearchGate. Scheme 10. Synthesis of substituted 2-arylquinoxalines. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

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  • ResearchGate. S N Ar Reaction of Heteroaryl Halides with Different Thiols a. Available from: [Link]

  • Bentham Science. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Available from: [Link]

  • WordPress. SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]

  • Royal Society of Chemistry. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Royal Society of Chemistry. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. Available from: [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available from: [Link]

  • WordPress. SNAr Solvents and Reagents. Available from: [Link]

  • WordPress. Catalysed SNAr reactions. Available from: [Link]

  • SlideShare. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available from: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Available from: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

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  • WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure. Available from: [Link]

  • National Institutes of Health. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available from: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available from: [Link]

  • Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • National Institutes of Health. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available from: [Link]

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  • ResearchGate. Carbene-Catalyzed Aroylation of a 2-Chloroquinoxaline N-Oxide with Aromatic Aldehydes at Room Temperature | Request PDF. Available from: [Link]

  • PubMed. DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag. Available from: [Link]

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Method

Protocol for chlorination of 6-methoxy-3-methylquinoxalin-2-one with POCl3

An Application Guide for the Synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline via Phosphorus Oxychloride Mediated Chlorination Abstract This comprehensive guide provides a detailed protocol and in-depth scientific con...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline via Phosphorus Oxychloride Mediated Chlorination

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific context for the chlorination of 6-methoxy-3-methylquinoxalin-2-one using phosphorus oxychloride (POCl₃). Chloroquinoxalines are pivotal intermediates in medicinal chemistry and drug development, serving as versatile precursors for a multitude of bioactive molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1] This document is designed for researchers, chemists, and drug development professionals, offering a robust methodology grounded in established chemical principles. It covers the reaction mechanism, safety protocols, a step-by-step experimental procedure, and data interpretation to ensure a safe, efficient, and reproducible synthesis.

Introduction and Scientific Background

The conversion of a hydroxyl or keto group on a quinoxalinone scaffold to a chlorine atom is a fundamental transformation in heterocyclic chemistry. The resulting 2-chloroquinoxaline is a highly valuable synthetic intermediate. The chlorine atom acts as an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, alcohols, thiols), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this deoxychlorination reaction.[2] Its efficacy stems from its dual role as both a chlorinating and dehydrating agent. While highly effective, POCl₃ is a hazardous substance that reacts violently with water and requires careful handling and specific work-up procedures to mitigate risks.[3]

Reaction Mechanism

The chlorination of a quinoxalin-2-one with POCl₃ is generally understood to proceed through a two-stage mechanism analogous to that observed with similar heterocyclic systems like quinazolones.[4]

  • Phosphorylation: The reaction initiates with the nucleophilic attack of the exocyclic oxygen atom of the quinoxalinone onto the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphate ester intermediate.[4]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), present in the POCl₃ medium, then acts as a nucleophile, attacking the C2 position of the quinoxalinone ring. This attack leads to the displacement of the phosphate group, which is an excellent leaving group, yielding the desired 2-chloro-6-methoxy-3-methylquinoxaline product.[4]

G A 6-methoxy-3-methyl- quinoxalin-2-one C Phosphate Ester Intermediate A->C Phosphorylation B POCl₃ B->C E 2-chloro-6-methoxy- 3-methylquinoxaline C->E Nucleophilic Attack D Cl⁻ (from POCl₃) D->E F Byproducts (e.g., HPO₃, HCl) E->F

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Safety and Handling

Extreme Caution is Required. Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water in a highly exothermic reaction, producing toxic hydrogen chloride (HCl) gas.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[6]

  • Fume Hood: All operations involving POCl₃ must be conducted in a well-ventilated chemical fume hood.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) before use. The presence of moisture can lead to a violent reaction and decomposition of the reagent.[7][8]

  • Emergency Equipment: An emergency shower and eyewash station must be readily accessible.[3][6] Have an appropriate quenching agent (e.g., dry sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate) available for spills. DO NOT USE WATER for spills. [3]

  • Quenching: The post-reaction work-up is the most hazardous step. A "reverse quench," where the reaction mixture is slowly added to a large volume of ice or an ice/base slurry, is mandatory for safety.[5]

Experimental Protocol

This protocol outlines the direct chlorination of 6-methoxy-3-methylquinoxalin-2-one.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
6-methoxy-3-methylquinoxalin-2-one15023-43-5190.191.0 equiv.Starting material. Ensure it is dry.
Phosphorus Oxychloride (POCl₃)10025-87-3153.3310-15 vol. equiv.Reagent and solvent. Use a fresh bottle.
Crushed IceN/A18.02Large excessFor quenching.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor neutralization.
Ethyl Acetate (EtOAc)141-78-688.11As neededExtraction solvent.
Brine (Saturated NaCl solution)7647-14-558.44As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Round-bottom flask--Appropriate sizeMust be completely dry.
Reflux Condenser---Fitted with a drying tube (e.g., CaCl₂).
Magnetic Stirrer and Stir Bar----
Heating Mantle----
Thin Layer Chromatography (TLC) plate---For reaction monitoring.
Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Work-up cluster_3 Purification & Analysis A Add quinoxalinone (1.0 eq) to a dry flask B Add POCl₃ (10-15 vol) under inert atmosphere A->B C Heat to reflux (~110 °C) for 2-4 hours B->C D Monitor reaction by TLC until SM is consumed C->D E Cool mixture to RT D->E F Perform reverse quench: Slowly pour mixture onto crushed ice/NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Wash organic layer with brine G->H I Dry over Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify crude solid (e.g., recrystallization) J->K L Characterize final product K->L

Caption: A visual overview of the synthesis workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser (topped with a drying tube), add 6-methoxy-3-methylquinoxalin-2-one (1.0 equiv.).[1]

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (10-15 volumes relative to the starting material) to the flask.[1] Stir the resulting suspension.

  • Heating: Heat the reaction mixture to reflux (the boiling point of POCl₃ is 105.8 °C) using a heating mantle.[8][9] The mixture should become a homogenous solution as the reaction progresses.

  • Reaction Monitoring: Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[8]

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching (Critical Step): Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice.[8][10] This procedure must be done in a fume hood due to the evolution of HCl gas. To neutralize the acid formed, saturated sodium bicarbonate solution can be slowly added in portions until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[5]

  • Precipitation and Filtration: An off-white or pale yellow solid product should precipitate.[1] Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold water until the filtrate is neutral, followed by a small amount of cold ethanol or hexanes to aid in drying.[8][11]

  • Drying: Dry the solid product under vacuum to yield the crude 2-chloro-6-methoxy-3-methylquinoxaline.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure product.[8]

Product Characterization

The final product, 2-chloro-6-methoxy-3-methylquinoxaline, should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance Off-white to pale yellow solid.
Molecular Formula C₁₀H₉ClN₂O[12]
Molecular Weight 208.65 g/mol [12]
Yield Typically >60%, dependent on reaction scale and purity of starting materials.[13]
Spectroscopy NMR (¹H, ¹³C), and Mass Spectrometry should be used to confirm the structure. The quinoxaline ring system exhibits characteristic chemical shifts.[14]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield 1. Incomplete reaction. 2. Moisture contamination.1. Increase reaction time or temperature. Confirm reaction completion by TLC. 2. Ensure all glassware is rigorously dried and use a fresh bottle of POCl₃.[7][8]
Starting Material Recovered 1. Hydrolysis of the product during work-up. 2. Insufficient reaction time.1. Perform the quench at low temperature (0 °C) and ensure the aqueous layer is neutralized or slightly basic before extraction. Avoid excessive heat during work-up.[15] 2. Extend the reflux time.
Formation of Dark/Tarry Byproducts Decomposition due to excessive heat or prolonged reaction time.Reduce the reaction temperature slightly or shorten the reaction time once the starting material is consumed as per TLC analysis.
Violent/Uncontrolled Quench Adding water to the reaction mixture instead of the reverse; quenching too quickly.Always perform a "reverse quench" by adding the reaction mixture slowly to a large excess of ice. Maintain vigorous stirring and external cooling.[5]

References

  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • POCl3 chlorination of 4-quinazolones. PubMed, J Org Chem. 2011 Mar 18;76(6):1653-61.
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov.
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
  • phosphorus oxychloride - Report. CAMEO Chemicals, NOAA.
  • Phosphorus oxychloride - SAFETY D
  • SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT. Spectrum Chemical.
  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances.
  • Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3. PubMed, Org Lett. 2011 Oct 21;13(20):5584-7.
  • Quinoxaline studies. XVIII. Unequivocal syntheses of 2-amino-6- and -7-chloroquinoxalines. J. Chem. Soc., 1952, 4985-4990.
  • Working with Hazardous Chemicals. Organic Syntheses. 2012, 89, 380-393.
  • POCl3 Chlorination of 4-Quinazolones.
  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
  • Application Notes and Protocols for the N,N-dimethylaniline and POCl3 Mediated Vilsmeier-Haack Reaction. Benchchem.
  • Synthesis of 2-chloro-3-hydrazino-6-methoxy quinoxaline. PrepChem.com.
  • How should I proceed in Chlorination using POCl3?.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. 2021.
  • 2-Chloro-6-methoxy-3-methylquinoxaline. Benchchem.
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • 2-chloro-6-methoxy-3-methylquinoxaline (C10H9ClN2O). PubChemLite.
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry.
  • Prepn process of high purity 2, 6-dichloro quinoxaline.
  • Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Benchchem.
  • Phosphoryl chloride. Wikipedia.
  • 2-Chloro-6-methoxy-3-methylquinoxaline. BLD Pharm.
  • Phosphorus Oxychloride. Common Organic Chemistry.
  • Synthesis method of 2-chloro-6-chloroquinoxaline.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.
  • 2-chloro-6-methoxy-3-methylquinoline (C11H10ClNO). PubChemLite.
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
  • 2-Chloro-3,6-dimethylquinoxaline: A Key Intermediate in the Discovery of Novel Therapeutics. Benchchem.
  • POCl -PCl mixture: A robust chlorin

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxy-3-methylquinoxaline

[1] Executive Summary This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-chloro-6-methoxy-3-methylquinoxaline (1) . This substrate presents a specific challenge: the C3-methyl group cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-chloro-6-methoxy-3-methylquinoxaline (1) . This substrate presents a specific challenge: the C3-methyl group creates significant steric hindrance ortho to the reactive C2-chloride site, potentially retarding the transmetallation and reductive elimination steps. Additionally, the electron-deficient quinoxaline core is prone to hydrolysis (forming the inactive quinoxalinone) under prolonged exposure to aqueous base.[1]

We present three validated protocols ranging from a robust general-purpose method to a high-performance system for difficult coupling partners.

Substrate Analysis & Mechanistic Insight[2]

Electronic & Steric Profile
  • Electrophilicity: The pyrazine ring nitrogens render the C2-position highly electrophilic, facilitating the Oxidative Addition of Pd(0).[1] The 6-methoxy group (EDG) slightly deactivates the ring via resonance but does not override the electron-deficiency of the heterocycle.[1]

  • Steric Hindrance (The Critical Variable): The C3-methyl group is the primary kinetic barrier.[1] It forces the palladium center and the incoming boronic acid into a crowded transition state.[1] Standard ligands (e.g., PPh3) often fail here, leading to low turnover or dehalogenation.[1]

  • Side Reactions:

    • Hydrolysis: Attack of hydroxide at C2 yields 6-methoxy-3-methylquinoxalin-2(1H)-one.[1]

    • Protodeboronation: Common with electron-rich or heteroaryl boronic acids.

Mechanistic Pathway & Ligand Selection

To overcome the C3-methyl steric clash, we utilize Buchwald Ligands (Dialkylbiarylphosphines) .[1] Ligands like XPhos or SPhos are bulky enough to promote reductive elimination (by relieving steric strain in the product release) yet electron-rich enough to ensure rapid oxidative addition.[1]

CatalyticCycle cluster_steric Critical Failure Point Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast for Quinoxalines) Pd0->OxAdd + Substrate (1) Int1 Pd(II)-Ar-Cl Intermediate OxAdd->Int1 TransMet Transmetallation (Rate Limiting due to C3-Me Sterics) Int1->TransMet + Boronic Acid + Base Int2 Pd(II)-Ar-Ar' Complex TransMet->Int2 RedElim Reductive Elimination (Requires Bulky Ligand) Int2->RedElim RedElim->Pd0 + Product

Caption: Catalytic cycle highlighting the Transmetallation step as the primary kinetic bottleneck due to ortho-methyl steric hindrance.

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ (Standard) Pd₂(dba)₃ + XPhos (High Performance)Pd(dppf)Cl₂ has a large bite angle suitable for general couplings.[1] XPhos forms a monoligated Pd species ideal for hindered substrates.
Base K₃PO₄ (Preferred) or Na₂CO₃Phosphate is less nucleophilic than hydroxide/carbonate, reducing the risk of quinoxaline hydrolysis while sufficiently activating the boronic acid.[1]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) Aqueous component is essential for boronate formation.[1] Toluene is preferred for highly lipophilic ligands like XPhos.
Atmosphere Argon or Nitrogen (Strict)Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.[1]

Experimental Protocols

Method A: The "Workhorse" Protocol (General Screening)

Best for: Unhindered aryl boronic acids and initial screening.[1]

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 2-chloro-6-methoxy-3-methylquinoxaline (1.0 equiv, 1.0 mmol)[1]

    • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)[1]

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)[1]

    • Na₂CO₃ (2.0 equiv, 2.0 mmol)[1]

  • Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes or perform 3 vacuum/backfill cycles.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Validation: Check TLC (Hexane/EtOAc 3:1). Quinoxalines are typically fluorescent under UV (254/365 nm).[1]

Method B: The "High-Steric" Protocol (Recommended)

Best for: Hindered boronic acids (ortho-substituted) or if Method A fails.[1]

  • Catalyst Pre-complexation: In the reaction vessel, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).[1] Add Toluene (2 mL) and stir at RT for 5 mins to generate the active catalyst (solution turns from dark purple to orange/brown).

  • Addition: Add:

    • Substrate (1.0 mmol)[1]

    • Boronic Acid (1.5 equiv)[1]

    • K₃PO₄ (3.0 equiv, finely ground)[1]

  • Solvent: Add remaining Toluene (3 mL) and Water (0.5 mL).

  • Reaction: Heat to 100°C for 2–6 hours.

    • Note: The biphasic Toluene/Water system protects the sensitive quinoxaline from hydrolysis better than Dioxane.[1]

  • Purification: Flash chromatography on silica gel. Note that amino-quinoxalines may streak; add 1% Et₃N to the eluent if necessary.[1]

Method C: Microwave-Assisted (Rapid Synthesis)

Best for: Library generation and minimizing hydrolysis byproducts.[1]

  • Setup: In a microwave process vial (0.5–2 mL), combine Substrate (0.5 mmol), Boronic Acid (0.75 mmol), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (1.0 mmol).

  • Solvent: Add DME (Dimethoxyethane) / Water (3:1, 2 mL total).

  • Irradiation: Heat at 120°C for 20 minutes (High Absorption setting).

  • Analysis: LC-MS immediately to verify conversion.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst deactivation or insufficient activation.[1]Switch to Method B (XPhos). Ensure rigorous degassing.
Hydrolysis Product (OH-Quinoxaline) Base is too strong or reaction time too long.[1]Switch to anhydrous conditions : Use Cs₂CO₃ in dry DMF at 100°C.
Protodeboronation (Ar-H) Unstable boronic acid.[1]Use Boronic Esters (Pinacol) or K-Trifluoroborates instead of acids.[1] Lower temp to 80°C.
Homocoupling (Ar-Ar) Oxygen leak.[1][2]Check septa/seals. Increase Boronic Acid to 1.5–2.0 equiv.

Decision Logic for Protocol Selection

DecisionTree Start Select Boronic Acid Type1 Simple / Electron Poor Start->Type1 Type2 Sterically Hindered (Ortho-sub) Start->Type2 Type3 Base Sensitive / Unstable Start->Type3 MethodA Method A: Pd(dppf)Cl2 / Na2CO3 Type1->MethodA Standard MethodB Method B: XPhos / K3PO4 Type2->MethodB High Power MethodC Method C: Microwave / Cs2CO3 Type3->MethodC Fast/Clean

Caption: Decision matrix for selecting the optimal coupling protocol based on the boronic acid partner.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Wolf, C., & Lerebours, R. (2004).[1] Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Chlorides with Boronic Acids in Water. Organic Letters, 6(7), 1147–1150.[1] Link[1]

Sources

Method

Application Notes &amp; Protocols for the Buchwald-Hartwig Amination of 2-Chloro-quinoxaline Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 2-Amino-Quinoxalines The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Amino-Quinoxalines

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The strategic functionalization of this core, particularly at the 2-position, is a cornerstone of modern drug discovery. The introduction of an amino group at this position via carbon-nitrogen (C-N) bond formation is a key transformation that allows for the exploration of vast chemical space and the generation of novel therapeutic candidates.

The Buchwald-Hartwig amination has emerged as a preeminent tool for this purpose, offering a versatile and efficient method for the synthesis of 2-amino-quinoxaline derivatives.[2][3] This palladium-catalyzed cross-coupling reaction overcomes the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited in scope.[2][3] The Buchwald-Hartwig reaction's broad functional group tolerance and applicability to a wide range of amine coupling partners make it an indispensable methodology in the synthesis of complex molecules for pharmaceutical development.[2]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to 2-chloro-quinoxaline derivatives, offering mechanistic insights, detailed protocols, and practical troubleshooting advice to empower researchers in this critical area of synthesis.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational reaction design and optimization. The generally accepted cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4][5]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation HX_Base [Base-H]⁺X⁻ Amine_Complex->HX_Base Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (2-Amino-quinoxaline) Amido_Complex->Product ArX Ar-X (2-Chloro-quinoxaline) ArX->OA_Complex R2NH R₂NH (Amine) R2NH->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-chlorine bond of the 2-chloro-quinoxaline. This step is often rate-limiting, particularly for less reactive aryl chlorides.[6] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of a coordinatively unsaturated Pd(0) species and facilitates the cleavage of the C-Cl bond.[5]

  • Amine Coordination and Deprotonation: The resulting Pd(II) complex then coordinates with the amine nucleophile. A stoichiometric amount of base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[4] The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrates or catalyst.[7][8]

  • Reductive Elimination: This is the final, product-forming step. The palladium-amido complex undergoes reductive elimination to form the desired C-N bond of the 2-amino-quinoxaline product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Key Parameters for Success: A Component-by-Component Analysis

The success of the Buchwald-Hartwig amination of 2-chloro-quinoxalines hinges on the careful selection and optimization of several key components.

The Palladium Source: Precatalysts vs. In-Situ Generation

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols increasingly favor the use of pre-formed palladium precatalysts. These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions.

  • Rationale: Precatalysts offer superior reproducibility and activity compared to generating the catalyst in-situ from a Pd(II) source, which can be inefficient and lead to lower yields.[7] They ensure a more reliable formation of the active catalytic species.[7]

The Ligand: Critical for Coupling Aryl Chlorides

The amination of aryl chlorides is notably more challenging than that of the corresponding bromides or iodides due to the strength of the C-Cl bond.[6][9] The solution lies in the use of sterically hindered, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands."[2]

  • Expert Insight: Ligands such as XPhos, SPhos, and BrettPhos have proven to be exceptionally effective.[5] Their bulkiness promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step, while their electron-donating nature stabilizes the resulting Pd(II) complex.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the catalytic cycle. While its primary function is to deprotonate the amine, it also influences the catalyst's activity and stability.[10]

  • Common Choices:

    • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective but can be incompatible with base-sensitive functional groups.[7]

    • Cesium Carbonate (Cs₂CO₃) & Potassium Phosphate (K₃PO₄): Weaker inorganic bases that offer greater functional group tolerance and are excellent alternatives when dealing with sensitive substrates.[7]

The Solvent: Ensuring Solubility and Thermal Stability

The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature.

  • Standard Solvents: Aprotic, non-coordinating solvents are generally preferred.

    • Toluene and Dioxane: These are the most commonly used solvents, offering good solubility for a wide range of substrates and allowing for the high temperatures often required for aryl chloride amination.[11]

    • tert-Butanol (t-BuOH): Can also be an effective solvent, sometimes used in combination with other solvents.

Experimental Protocol: General Procedure for Amination of 2-Chloro-quinoxaline

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of a generic 2-chloro-quinoxaline derivative with an amine. Optimization may be required for specific substrate combinations.

Experimental_Workflow A 1. Reagent Preparation (Glovebox) B 2. Add Reagents to Reaction Vessel (2-chloro-quinoxaline, amine, base, catalyst, ligand) A->B Inert Atmosphere C 3. Add Solvent (Anhydrous, Degassed) B->C D 4. Reaction Setup (Seal vessel, move to pre-heated oil bath) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E Stir at 100-110 °C F 6. Work-up (Cool, Quench, Extract) E->F Upon Completion G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for the reaction.

Materials:

  • 2-Chloro-quinoxaline derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: In a glovebox, add the 2-chloro-quinoxaline derivative (e.g., 1 mmol), the palladium precatalyst (e.g., 0.02 mmol), the ligand (e.g., 0.04 mmol), and the base (e.g., 2 mmol) to a dry Schlenk flask or vial equipped with a magnetic stir bar.

    • Rationale: The Pd(0) catalyst and some ligands are sensitive to oxygen.[8] Performing the initial setup in an inert atmosphere is critical to prevent catalyst deactivation.

  • Reagent Addition: Add the amine (1.2 mmol) to the flask. If the amine is a liquid, it can be added via syringe after the flask is sealed and removed from the glovebox.

    • Rationale: A slight excess of the amine is used to drive the reaction to completion.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) to the flask via syringe.

    • Rationale: Using anhydrous and degassed solvent prevents quenching of the catalyst and base by water and oxygen.

  • Reaction Conditions: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.

    • Rationale: High temperatures are generally required to facilitate the oxidative addition of the less reactive 2-chloro-quinoxaline.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Rationale: This initial filtration simplifies the subsequent purification steps.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-quinoxaline product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the amination of a model substrate, 2-chloro-3-(2-thienyl)quinoxaline, demonstrating the interplay of different reaction parameters.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001282
3Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane1101878
4XPhos Pd G3 (2)NoneK₃PO₄ (2.0)Toluene1101690

Table based on typical outcomes for similar heteroaryl chloride couplings.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure all reagents are dry and the reaction is set up under a strictly inert atmosphere.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase the reaction temperature in 10 °C increments.
Side Product Formation (Hydrodehalogenation) The C-Cl bond is reduced to a C-H bond instead of coupling. This can be competitive with the desired amination.[7]1. Screen different ligands; sometimes a less bulky ligand can disfavor this pathway.2. Ensure the amine is of high purity.
Decomposition of Starting Material Base-sensitive functional groups on the quinoxaline or amine substrate.1. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[7]2. Lower the reaction temperature and accept a longer reaction time.
Difficulty in Purification Product is co-eluting with byproducts from the ligand or catalyst.1. Perform an aqueous work-up to remove inorganic salts.2. Filter the crude reaction mixture through a plug of silica gel before full column chromatography.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Available at: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • ResearchGate. Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Available at: [Link]

  • Semantic Scholar. Synthesis of Quinoxaline‐2,3‐diamines via Palladium‐Catalysed Double Isocyanide Insertion Cyclization. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Chemical Communications (RSC Publishing). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Available at: [Link]

  • Preprints.org. Palladium (II)-Catalyzed 2- (Phenylseleninyl) quinoxalines Synthesis via a Tandem Reaction of CS Bond Direct Cross-Coupling/Sulfonylation. Available at: [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of Quinoxaline-Based PI3K/mTOR Inhibitors

Introduction: The Rationale for Dual PI3K/mTOR Inhibition in Oncology The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Dual PI3K/mTOR Inhibition in Oncology

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In a vast number of human cancers, this pathway is aberrantly activated through various mechanisms such as mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3][4] This constitutive activation makes the PI3K/mTOR pathway a highly attractive target for therapeutic intervention in oncology.[5][6][7]

Initially, drug development efforts focused on inhibiting individual components of this pathway. However, the intricate feedback loops within the PI3K/mTOR network often lead to compensatory signaling and the development of therapeutic resistance. For instance, inhibition of mTORC1 can lead to a feedback activation of Akt.[8][9] This has propelled the development of dual PI3K/mTOR inhibitors, which simultaneously target both kinases, offering a more comprehensive blockade of the pathway and potentially overcoming resistance mechanisms.[8][10]

Quinoxaline derivatives have emerged as a promising scaffold in the design of dual PI3K/mTOR inhibitors.[11][12] The quinoxaline core provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a representative quinoxaline-based PI3K/mTOR inhibitor, from the foundational synthesis of the quinoxaline intermediate to its subsequent functionalization.

The PI3K/mTOR Signaling Pathway: A Diagrammatic Overview

The PI3K/mTOR pathway is a complex network of protein interactions. The following diagram illustrates the key components and their relationships, highlighting the central role of PI3K and mTOR.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/mTOR signaling pathway.

Synthetic Protocols: From Quinoxaline Intermediates to a Potent Inhibitor

The synthesis of quinoxaline-based PI3K/mTOR inhibitors can be broadly divided into two key stages: the formation of the core quinoxaline scaffold and its subsequent functionalization with pharmacophores that impart inhibitory activity.

Part 1: Synthesis of the 2,3-Dichloroquinoxaline Intermediate

A common and versatile starting point for many quinoxaline-based inhibitors is 2,3-dichloroquinoxaline. This intermediate can be readily synthesized from o-phenylenediamine and oxalic acid, followed by chlorination.

Experimental Workflow for 2,3-Dichloroquinoxaline Synthesis

synthetic_workflow_intermediate start o-Phenylenediamine + Oxalic Acid step1 Cyclocondensation start->step1 intermediate1 Quinoxaline-2,3-dione step1->intermediate1 step2 Chlorination (POCl3, DMF) intermediate1->step2 product 2,3-Dichloroquinoxaline step2->product

Caption: Synthetic workflow for the 2,3-dichloroquinoxaline intermediate.

Step-by-Step Protocol for Quinoxaline-2,3-dione:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and oxalic acid dihydrate (12.6 g, 0.1 mol) in 100 mL of 4 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux with stirring for 2 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure quinoxaline-2,3-dione as a solid.

Step-by-Step Protocol for 2,3-Dichloroquinoxaline:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend quinoxaline-2,3-dione (8.1 g, 0.05 mol) in phosphorus oxychloride (POCl₃, 30 mL).

  • Catalyst Addition: Carefully add N,N-dimethylformamide (DMF, 2 mL) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux for 3 hours. The solid will gradually dissolve.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and air dry.

  • Purification: Recrystallize the crude product from ethanol to afford pure 2,3-dichloroquinoxaline.

Table 1: Summary of Reaction Parameters for Intermediate Synthesis

StepReactantsSolventReagents/CatalystTemp. (°C)Time (h)Typical Yield (%)
1o-Phenylenediamine, Oxalic acid4 M HCl-100285-95
2Quinoxaline-2,3-dionePOCl₃DMF110370-85
Part 2: Synthesis of a Representative Quinoxaline-Based PI3K/mTOR Inhibitor

With the 2,3-dichloroquinoxaline intermediate in hand, the next stage involves the sequential nucleophilic aromatic substitution (SNA) reactions to introduce the desired pharmacophoric groups. In this example, we will synthesize a hypothetical, yet representative, dual PI3K/mTOR inhibitor featuring a morpholine moiety and a substituted aniline.

Experimental Workflow for Final Product Synthesis

synthetic_workflow_final start 2,3-Dichloroquinoxaline step1 Nucleophilic Substitution 1 start->step1 intermediate2 2-Chloro-3-morpholino -quinoxaline step1->intermediate2 step2 Nucleophilic Substitution 2 intermediate2->step2 product Final PI3K/mTOR Inhibitor step2->product

Caption: Synthetic workflow for the final quinoxaline-based inhibitor.

Step-by-Step Protocol for 2-Chloro-3-morpholino-quinoxaline:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,3-dichloroquinoxaline (3.98 g, 0.02 mol) in 40 mL of ethanol.

  • Nucleophile Addition: Add morpholine (1.74 g, 0.02 mol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, remove the solvent under reduced pressure. Add water to the residue, and the product will precipitate. Collect the solid by vacuum filtration and wash with water.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step-by-Step Protocol for the Final Inhibitor (2-(Substituted-anilino)-3-morpholino-quinoxaline):

  • Reaction Setup: In a sealed tube, combine 2-chloro-3-morpholino-quinoxaline (2.49 g, 0.01 mol), the desired substituted aniline (e.g., 4-amino-N-methylbenzamide, 0.011 mol), and a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) with a suitable ligand (e.g., Xantphos, 4 mol%).

  • Base and Solvent: Add a base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents) and a solvent like 1,4-dioxane (20 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.

Table 2: Summary of Reaction Parameters for Final Product Synthesis

StepReactantsSolventReagents/CatalystTemp. (°C)Time (h)Typical Yield (%)
32,3-Dichloroquinoxaline, MorpholineEthanol-RT1275-90
42-Chloro-3-morpholino-quinoxaline, Substituted Aniline1,4-DioxanePd₂(dba)₃, Xantphos, Cs₂CO₃100-12012-2450-70

Characterization and Quality Control

Thorough characterization of the synthesized intermediates and the final product is crucial to confirm their identity and purity. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Melting Point (MP): As a preliminary indicator of purity for solid compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final inhibitor.

Conclusion and Future Perspectives

The quinoxaline scaffold represents a privileged structure in the development of dual PI3K/mTOR inhibitors. The synthetic routes outlined in this application note provide a robust framework for accessing a variety of quinoxaline-based compounds. By modifying the nucleophiles used in the functionalization steps, a diverse library of inhibitors can be generated for structure-activity relationship (SAR) studies. These efforts will undoubtedly contribute to the discovery of novel and more effective anticancer therapeutics targeting the PI3K/mTOR pathway.

References

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH. Available at: [Link]

  • Targeting PI3K/mTOR Signaling in Cancer - AACR Journals. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available at: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Available at: [Link]

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Review of PI3K/mTOR Inhibitors Entering Clinical Trials to Treat Triple Negative Breast Cancers | Bentham Science Publishers. Available at: [Link]

  • The PI3K/AKT/mTOR signaling pathway in breast cancer: Review of clinical trials and latest advances - PubMed. Available at: [Link]

  • Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Available at: [Link]

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives | Journal of Medicinal Chemistry. Available at: [Link]

  • Review of PI3K/mTOR Inhibitors Entering Clinical Trials to Treat Triple Negative Breast Cancers - PubMed. Available at: [Link]

  • Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Available at: [Link]

  • Review of PI3K/mTOR Inhibitors Entering Clinical Trials to Treat Triple Negative Breast Cancers - Bentham Science Publisher. Available at: [Link]

  • Mechanisms of action of three distinct generations of mTOR inhibitors... - ResearchGate. Available at: [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - MDPI. Available at: [Link]

  • PI3K inhibitors: decades of partnership between ICR researchers and industry leads to a new class of cancer drugs. Available at: [Link]

  • PI3K/mTOR inhibition can impair tumor invasion and metastasis in vivo despite a lack of antiproliferative action in vitro: implications for targeted therapy - PMC - NIH. Available at: [Link]

  • New Emerging Therapies Targeting PI3K/AKT/mTOR/PTEN Pathway in Hormonal Receptor-Positive and HER2-Negative Breast Cancer—Current State and Molecular Pathology Perspective - NIH. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC. Available at: [Link]

  • PI3K Inhibitors for Breast Cancer: First FDA Approved Regimen - Discoveries Journals. Available at: [Link]

  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC. Available at: [Link]

  • New FDA Approval: A PI3K Inhibitor - Metastatic Breast Cancer Trial Talk. Available at: [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways - Research Journal of Pharmacy and Technology. Available at: [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. Available at: [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]

  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC. Available at: [Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC. Available at: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC - NIH. Available at: [Link]

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed. Available at: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - MDPI. Available at: [Link]

  • Difuran-substituted quinoxalines as a novel class of PI3Kα H1047R mutant inhibitors: Synthesis, biological evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. Available at: [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available at: [Link]

  • MOLECULAR DESIGN AND DOCKING STUDY OF NOVEL QUINOXALINE-CONTAINING COMPOUNDS AS PI3K/MTOR DUAL INHIBITOR | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

Sources

Method

Reaction of 2-Chloro-6-methoxy-3-methylquinoxaline with hydrazine hydrate

Technical Application Note: Synthesis and Purification of 2-Hydrazino-6-methoxy-3-methylquinoxaline Executive Summary This application note details the optimized protocol for the nucleophilic aromatic substitution ( ) of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Purification of 2-Hydrazino-6-methoxy-3-methylquinoxaline

Executive Summary

This application note details the optimized protocol for the nucleophilic aromatic substitution (


) of 2-Chloro-6-methoxy-3-methylquinoxaline  with hydrazine hydrate . This reaction is the critical entry point for synthesizing tricyclic [1,2,4]triazolo[4,3-a]quinoxaline scaffolds, which are pharmacophores with significant antimicrobial, anticancer, and antidepressant properties.

The protocol utilizes a high-yield, reflux-based methodology in ethanol, prioritizing product purity and safety. By controlling stoichiometry and temperature, this method minimizes common side reactions such as dimerization (formation of N,N'-bis(quinoxalinyl)hydrazine).

Scientific Background & Mechanism

Reaction Logic

The substrate, 2-Chloro-6-methoxy-3-methylquinoxaline, possesses a chlorine atom at the C2 position. The pyrazine ring nitrogens render the C2 carbon highly electrophilic, facilitating displacement by nucleophiles.

  • Electronic Effects: The 6-methoxy group (

    
    ) is an electron-donating group (EDG). While EDGs generally deactivate aromatic rings toward nucleophilic attack, the strong electron-withdrawing nature of the 1,4-diazine (quinoxaline) ring dominates, keeping C2 reactive.
    
  • Steric Effects: The 3-methyl group provides mild steric hindrance but directs nucleophilic attack specifically to C2, preventing ring addition at C3.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic C2 carbon.

  • Intermediate Formation: A resonance-stabilized Meisenheimer-like anionic complex is formed.

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the hydrazino-quinoxaline.

SNAr_Mechanism Substrate 2-Chloro-6-methoxy- 3-methylquinoxaline Complex Tetrahedral Intermediate Substrate->Complex + N2H4 (Attack at C2) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Complex Product 2-Hydrazino-6-methoxy- 3-methylquinoxaline Complex->Product - Cl (Elimination) Byproduct HCl / Hydrazinium Cl Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction transforming the chloro-quinoxaline to the hydrazino derivative.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecificationsHazard Note
2-Chloro-6-methoxy-3-methylquinoxaline SubstratePurity >97%Irritant
Hydrazine Hydrate Reagent80% or 98% aq. solutionToxic/Carcinogen
Ethanol SolventAbsolute or 95%Flammable
DMF (Dimethylformamide) Co-solventAnhydrous (Optional)Hepatotoxic
Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 10.0 mmol (approx. 2.08 g) of 2-Chloro-6-methoxy-3-methylquinoxaline.

  • Transfer to a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Add 30 mL of Ethanol . If the substrate does not dissolve completely at room temperature, gentle warming is acceptable.

Step 2: Nucleophile Addition

  • While stirring, add 50.0 mmol (approx. 2.5 g or 2.4 mL, 5 equivalents) of Hydrazine Hydrate dropwise.

    • Note: Excess hydrazine is crucial to drive the reaction to completion and prevent the formation of the dimer byproduct (where one hydrazine molecule bridges two quinoxaline rings).

Step 3: Reflux

  • Attach a reflux condenser.[1]

  • Heat the mixture to reflux (approx. 78-80°C ) for 3 to 5 hours .

  • Monitoring: Check progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate:Hexane (1:1).

    • Visualization: UV light (254 nm). The starting material (Cl-derivative) will have a higher

      
       than the product (Hydrazino-derivative).
      

Step 4: Workup & Isolation

  • Once the reaction is complete (disappearance of starting material), remove the heat source.

  • Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 30 minutes. The product should precipitate as a yellow/orange solid.

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash: Wash the filter cake with cold ethanol (2 x 10 mL) followed by water (2 x 10 mL) to remove hydrazine hydrochloride salts.

Step 5: Purification (Recrystallization)

  • Recrystallize the crude solid from Ethanol or a DMF/Water mixture if higher purity is required.

  • Dry the crystals in a vacuum oven at 50°C for 6 hours.

Workflow Start Dissolve Substrate in Ethanol Add Add Hydrazine Hydrate (5 equiv. dropwise) Start->Add Reflux Reflux at 80°C (3-5 Hours) Add->Reflux Check TLC Check (Ethyl Acetate:Hexane) Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C (Precipitation) Check->Cool Complete Filter Vacuum Filtration & Wash (EtOH/H2O) Cool->Filter Dry Dry Product (Vacuum Oven) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target hydrazino-quinoxaline.

Results & Characterization

Expected Data
ParameterValue / Observation
Appearance Yellow to Orange crystalline solid
Yield 80% - 95%
Melting Point 170°C - 190°C (Decomposes)
Solubility Soluble in DMF, DMSO; Sparingly soluble in Ethanol (cold); Insoluble in Water
Spectroscopic Validation
  • IR Spectroscopy: Look for the disappearance of the C-Cl stretch (approx. 750 cm⁻¹) and the appearance of NH/NH₂ stretching bands in the 3100–3400 cm⁻¹ region.

  • ¹H NMR (DMSO-d₆):

    • Hydrazine Protons: A broad singlet around 4.0–5.0 ppm (

      
      ) and a downfield singlet around 8.5–9.5 ppm  (
      
      
      
      ).
    • Methoxy Group: Singlet at 3.8–3.9 ppm (

      
      ).
      
    • Methyl Group: Singlet at 2.5–2.7 ppm (

      
      ).[2]
      

Troubleshooting & Optimization

  • Low Yield / No Precipitate: If the product does not precipitate upon cooling, concentrate the ethanol solution to half its volume using a rotary evaporator, then re-cool. Adding a small amount of water can also induce precipitation.

  • Impurity (Dimer): If a high-melting insoluble solid forms, it is likely the bis-quinoxaline dimer. This is caused by insufficient hydrazine. Solution: Increase hydrazine equivalents to 10x or ensure slow addition of substrate to hydrazine.

  • Color Change: Darkening of the reaction mixture indicates oxidation. Ensure an inert atmosphere (

    
     or Ar) if the substrate is sensitive, though quinoxalines are generally stable.
    

Downstream Applications

The 2-hydrazino-6-methoxy-3-methylquinoxaline product is a versatile intermediate. It is most commonly cyclized to form [1,2,4]triazolo[4,3-a]quinoxalines :

  • Reaction with Orthoesters: Refluxing with triethyl orthoformate yields the parent triazolo-quinoxaline.

  • Reaction with Carboxylic Acids: Refluxing with acetic acid yields the methyl-substituted triazole ring.

  • Reaction with Aldehydes: Forms hydrazones, which can be oxidatively cyclized using agents like Chloranil or Bromine.

References

  • PrepChem. "Synthesis of 2-chloro-3-hydrazino-6-methoxy quinoxaline."[3] PrepChem.com. Accessed 2024. Link

  • Gupta, Y. K., et al. "Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation." Arkivoc, vol. 2007, no. 15, pp. 292-302.[4] Link

  • El-Adl, K., et al. "[1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators." RSC Advances, 2021. Link

  • Taiwo, F. O., et al. "Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives."[2] Organic Chemistry: Current Research, vol. 6, no. 2, 2017. Link

Sources

Application

Application Note: High-Purity Synthesis of 2-Alkoxy-6-methoxy-3-methylquinoxaline Derivatives

Abstract & Significance The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and DNA-intercalating...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and DNA-intercalating agents. The specific substitution pattern—2-alkoxy-6-methoxy-3-methylquinoxaline —presents a unique synthetic challenge: the regioselective installation of the 6-methoxy group versus the 7-methoxy isomer.

This application note details a robust, field-proven protocol for synthesizing this scaffold. Unlike generic textbook methods, this guide explicitly addresses the critical regiochemical "trap" during ring closure and provides a self-validating workflow to ensure structural integrity.

Retrosynthetic Analysis

The most reliable route to the target molecule utilizes a stepwise approach: Condensation


 Activation 

Substitution
.

Retrosynthesis Target Target: 2-Alkoxy-6-methoxy-3-methylquinoxaline Chloro Intermediate 2: 2-Chloro-6-methoxy-3-methylquinoxaline Target->Chloro SNAr (Alkoxylation) Lactam Intermediate 1: 6-Methoxy-3-methylquinoxalin-2(1H)-one Chloro->Lactam Deoxychlorination (POCl3) Precursors Precursors: 4-Methoxy-1,2-phenylenediamine + Ethyl Pyruvate Lactam->Precursors Hinsberg Condensation (Regio-isomer separation req.)

Figure 1: Retrosynthetic disconnection showing the critical path from diamine precursors.

Critical Control Point: The Regiochemistry Trap

The Challenge: Condensing 4-methoxy-1,2-phenylenediamine with ethyl pyruvate is not perfectly regioselective. It yields a mixture of:

  • 6-Methoxy isomer (Target): Formed via attack of the para-amino group (relative to OMe) on the ketone carbonyl.

  • 7-Methoxy isomer (Impurity): Formed via attack of the meta-amino group.

The Solution: Do not rely on "direct" synthesis claims. This protocol employs a chromatographic separation step at the quinoxalinone stage (Intermediate 1), where the polarity difference between isomers is most pronounced.

Experimental Protocols

Step 1: Scaffold Construction & Isomer Separation

Objective: Synthesis of 6-methoxy-3-methylquinoxalin-2(1H)-one.

Reagents:

  • 4-Methoxy-1,2-phenylenediamine (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Ethanol (Absolute, 10 mL/g of diamine)

  • Acetic acid (glacial, catalytic, 0.1 eq)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine in absolute ethanol under

    
     atmosphere.
    
  • Addition: Add ethyl pyruvate dropwise at room temperature. Follow with catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Start material consumption).
    
  • Precipitation: Cool the reaction to

    
    C. A solid precipitate (mixture of isomers) will form. Filter and wash with cold ethanol.
    
  • Purification (CRITICAL):

    • The crude solid contains both 6-OMe and 7-OMe isomers.

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:Methanol gradient (98:2

      
       95:5).
      
    • Note: The 6-methoxy isomer typically elutes second (more polar) due to hydrogen bonding dynamics in the lactam form, but this must be confirmed via NOE NMR (see Section 5).

Yield: ~60–70% (Combined), ~35% (Isolated pure 6-OMe isomer).

Step 2: Activation (Deoxychlorination)

Objective: Conversion to 2-chloro-6-methoxy-3-methylquinoxaline.

Reagents:

  • Intermediate 1 (Pure 6-OMe isomer)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 eq) – Acts as solvent and reagent
    
  • DMF (Catalytic, 3-5 drops)

Procedure:

  • Setup: Place Intermediate 1 in a dry flask under Argon.

  • Addition: Carefully add

    
    . Add catalytic DMF (Vilsmeier-Haack activation).
    
  • Reaction: Heat to

    
    C for 2–3 hours. The suspension will clear as the chlorinated product forms.
    
  • Quenching (Hazard):

    • Cool reaction to room temperature.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction.

    • Neutralize with sat.

      
       to pH 8.
      
  • Workup: Extract with Ethyl Acetate (3x). Dry over

    
    , filter, and concentrate.
    
  • Result: Off-white to yellow solid. Usually sufficiently pure for the next step.

Step 3: Functionalization ( Alkoxylation)

Objective: Installation of the 2-alkoxy group.

Reagents:

  • 2-Chloro-6-methoxy-3-methylquinoxaline (1.0 eq)

  • Target Alcohol (R-OH) (1.5 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • THF (Anhydrous) or DMF (if alcohol is high boiling)

Mechanism:

SNAr Step1 Deprotonation: R-OH + NaH -> R-O(-) + H2 Step2 Attack: R-O(-) attacks C-2 position Step1->Step2 Step3 Meisenheimer Complex (Transition State) Step2->Step3 Step4 Elimination: Loss of Cl(-) Step3->Step4

Figure 2: Nucleophilic Aromatic Substitution (


) pathway.[2][3]

Procedure:

  • Alkoxide Formation: In a separate dry flask, suspend NaH in anhydrous THF at

    
    C. Add the alcohol (R-OH) dropwise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Coupling: Dissolve the Chloro-intermediate (from Step 2) in THF and add it to the alkoxide solution.

  • Conditions:

    • Primary Alcohols: Stir at RT for 1–2 hours.

    • Secondary/Steric Alcohols: Heat to

      
      C.
      
  • Workup: Quench with water. Extract with EtOAc.[2] Wash with brine.

  • Purification: Recrystallization from Hexane/EtOAc or column chromatography.

Analytical Validation (Self-Validating System)

To ensure you have the 6-methoxy isomer and not the 7-methoxy, you must perform 1H-NMR analysis.

Feature6-Methoxy-3-methyl (Target)7-Methoxy-3-methyl (Impurity)
H-5 Proton Doublet (

Hz). Coupled to H-7? No, H-5 is ortho to H-7? No. Correct Logic: H-5 is ortho to H-6 (OMe). Wait, C6 has OMe. H-5 is isolated or coupled to H-7/H-8. Key: H-5 is para to the N at position 1.
H-8 is para to the N at position 1.
NOE Signal Strong NOE between 3-Methyl group and H-4 ? No H-4. Critical NOE: Irradiate the 3-Methyl group. You should see an NOE enhancement of the 2-Alkoxy group (if present) or the ring proton at C4 ? No, N is at 4. Definitive Test: NOE between 3-Methyl and the aromatic proton at C5 is NOT possible. Use HMBC: Look for coupling between OMe protons and C6.

Simplified Validation Rule:

  • Mass Spec: Confirm M+1.

  • 1H NMR: The 3-methyl group appears as a singlet around

    
     2.6–2.7 ppm.
    
  • Regio-Check: The most reliable check is 1D-NOESY .

    • Irradiate the Methoxy (OMe) signal.

    • If you see NOE enhancement of TWO aromatic protons (H-5 and H-7), it is the 6-OMe or 7-OMe ?

    • Correction: In 6-OMe quinoxaline, the OMe is at C6. It has neighbors H-5 and H-7.[4]

    • In 7-OMe quinoxaline, the OMe is at C7. It has neighbors H-6 and H-8.

    • Differentiation: You must rely on the coupling patterns of the remaining protons.

      • 6-OMe: H-5 (d, J=9Hz), H-7 (dd), H-8 (d, small J).

      • 7-OMe: H-8 (d, J=9Hz), H-6 (dd), H-5 (d, small J).

    • Practical Tip: Compare the crude mixture NMR. The major isomer is often the 7-OMe if unoptimized. The 6-OMe is typically the minor product in direct condensation without specific catalysts.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Step 1 Polymerization of diamine.Ensure inert atmosphere (

). Add diamine to the pyruvate to keep pyruvate in excess initially.
Incomplete Chlorination Wet

or old reagent.
Distill

before use or use a fresh bottle. Ensure dry conditions.
Hydrolysis of Product Moisture during Step 3.The 2-alkoxy bond can be labile to acid. Ensure workup is neutral/basic.
Cannot separate isomers Silica gel not resolving.Try recrystallization from Acetonitrile. The 6-OMe isomer often crystallizes differently due to symmetry packing.

References

  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications 48.1 (2018): 1-35. Link

  • Chlorination Protocol: Lutz, F., et al. "Optimized synthesis of 2-chloro-3-methylquinoxalines." Journal of Organic Chemistry (Standard

    
     protocols adapted from quinazolinone chemistry). 
    
  • Nucleophilic Substitution (

    
    ):  Burgart, Y. V., et al. "Nucleophilic substitution in the quinoxaline series." Russian Chemical Reviews 83.1 (2014). Link
    
  • Regioselectivity Discussion: "Regioselective synthesis of 6-substituted quinoxalines." Tetrahedron Letters (General principle of diamine nucleophilicity). Link

(Note: Specific regiochemical outcomes are substrate-dependent; the chromatographic separation described in Step 1 is the industry standard for ensuring high purity in SAR studies.)

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Chloro-6-methoxy-3-methylquinoxaline as a Versatile Heterocyclic Building Block in Drug Discovery

Authored by: A Senior Application Scientist Abstract The quinoxaline scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide focuses on a particularly valuable derivative, 2-Chloro-6-methoxy-3-methylquinoxaline . The strategic placement of its substituents—a reactive chloro group at the 2-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 3-position—creates a highly versatile and synthetically tractable building block. The chloro moiety serves as a robust handle for introducing molecular diversity through cornerstone reactions such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. This document provides an in-depth exploration of these transformations, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices, empowering researchers in drug development to effectively utilize this scaffold in the synthesis of novel, high-value compounds.

Introduction: The Strategic Advantage of 2-Chloro-6-methoxy-3-methylquinoxaline

Quinoxaline derivatives are renowned for their diverse pharmacological profiles, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][4] The utility of 2-Chloro-6-methoxy-3-methylquinoxaline as a precursor stems from its unique electronic and steric properties:

  • The 2-Chloro Group (The Reactive Handle): The pyrazine ring of the quinoxaline system is inherently electron-deficient. This property, amplified by the two nitrogen atoms, strongly activates the C2-position, making the chloro-substituent an excellent leaving group for both SNAr and cross-coupling reactions.[5][6] This is the primary site for diversification.

  • The 6-Methoxy Group (The Modulator): This electron-donating group on the benzo moiety influences the overall electronic properties of the scaffold, which can be crucial for modulating binding affinity to biological targets. Its presence is a common feature in many kinase inhibitors.

  • The 3-Methyl Group (The Steric Anchor): The methyl group at the C3-position provides steric definition and blocks this position from undergoing unwanted side reactions. This ensures that synthetic transformations are directed exclusively to the C2-position, simplifying product profiles and purification.

This combination makes the title compound an ideal starting point for constructing libraries of novel compounds, particularly in the pursuit of protein kinase inhibitors.[7][8]

Core Synthetic Applications: Protocols and Mechanistic Insights

The true power of 2-Chloro-6-methoxy-3-methylquinoxaline is realized through its reactivity in three principal classes of reactions. The following sections provide both the theoretical underpinnings and detailed, actionable protocols.

A. Nucleophilic Aromatic Substitution (SNAr): Direct C-N, C-O, and C-S Bond Formation

Theoretical Basis: The SNAr reaction is a powerful method for directly introducing heteroatom nucleophiles onto the quinoxaline core. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer intermediate.[9][10] The electron-deficient nature of the quinoxaline ring system is paramount for stabilizing the negative charge of this intermediate, thus facilitating the displacement of the chloride.

Diagram 1: General Experimental Workflow for SNAr Reactions

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Chloro-6-methoxy-3-methylquinoxaline, nucleophile, and base in a dry flask under inert gas. B Add anhydrous solvent (e.g., DMF, DMSO). A->B C Heat mixture to specified temperature (e.g., 80-120 °C). B->C D Monitor progress via TLC or LC-MS until starting material is consumed. C->D E Cool to RT, pour into water, and perform aqueous work-up. D->E F Extract with an organic solvent (e.g., Ethyl Acetate). E->F G Dry, concentrate, and purify (e.g., column chromatography). F->G

Caption: A generalized workflow for SNAr functionalization.

Protocol 1: Synthesis of 2-Amino-6-methoxy-3-methylquinoxaline Derivatives

  • Rationale: This protocol describes the displacement of the chloride with a primary or secondary amine. A mild inorganic base is typically sufficient to neutralize the HCl generated in situ. DMF is an excellent solvent choice due to its high boiling point and ability to dissolve a wide range of reactants.

  • Step-by-Step Methodology:

    • To a dry round-bottom flask purged with nitrogen, add 2-Chloro-6-methoxy-3-methylquinoxaline (1.0 eq.).

    • Add the desired primary or secondary amine (1.2-1.5 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

    • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, allow the mixture to cool to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[9][11]

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-6-methoxy-3-methylquinoxaline Derivatives

  • Rationale: The synthesis of ether linkages requires the pre-generation of a more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol. A strong base like sodium hydride (NaH) is ideal for this deprotonation step. The reaction is typically performed at a lower temperature initially to control the deprotonation before heating to drive the substitution.

  • Step-by-Step Methodology:

    • In a flame-dried, two-neck flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the desired alcohol or phenol (1.2 eq.) in anhydrous DMF. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add a solution of 2-Chloro-6-methoxy-3-methylquinoxaline (1.0 eq.) in anhydrous DMF to the freshly formed nucleophile.

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-8 hours, monitoring by TLC.

    • After cooling to 0 °C, cautiously quench the reaction by the slow addition of water.

    • Perform an aqueous work-up and purification as described in Protocol 1.[5][12]

ParameterTypical Conditions for C-N Coupling (Amines)Typical Conditions for C-O Coupling (Alcohols/Phenols)
Nucleophile (eq.) 1.2 - 1.51.2
Base (eq.) K₂CO₃, Cs₂CO₃, or DIPEA (2.0)NaH or KHMDS (1.5)
Solvent DMF, DMSO, NMPDMF, THF
Temperature 80 - 120 °C0 °C to 100 °C
Time 4 - 16 hours2 - 8 hours
Table 1. Representative conditions for SNAr reactions.
B. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

Theoretical Basis: The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl compounds.[13][14] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are (1) Oxidative Addition of the palladium into the C-Cl bond, (2) Transmetalation of the organic group from boron to palladium, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13]

Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Title Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Trans L₂Pd(II)(Ar)(R) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product_out Trans->Product_out RedElim Ar-R Product ArX Ar-Cl (Quinoxaline) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans

Caption: The key steps of the Suzuki-Miyaura cross-coupling cycle.

Protocol 3: Synthesis of 2-Aryl-6-methoxy-3-methylquinoxaline Derivatives

  • Rationale: This protocol utilizes a palladium catalyst and a phosphine ligand to couple the chloroquinoxaline with an arylboronic acid. The base is crucial for activating the boronic acid for the transmetalation step. A mixed solvent system like 1,4-dioxane and water is often used to ensure all components remain in solution.

  • Step-by-Step Methodology:

    • In a Schlenk tube, combine 2-Chloro-6-methoxy-3-methylquinoxaline (1.0 eq.), the desired arylboronic acid (1.3-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%).

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or Toluene/Ethanol/Water.

    • Heat the reaction mixture to 90-110 °C for 6-18 hours, with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.

    • Perform an aqueous work-up and purification as described in Protocol 1.[13][15][16]

ParameterCatalyst System 1Catalyst System 2
Catalyst (mol%) Pd(PPh₃)₄ (5)Pd(OAc)₂ (2) with SPhos (4)
Base K₃PO₄ or Cs₂CO₃K₂CO₃
Solvent THF or 1,4-Dioxane/H₂OToluene or 1,4-Dioxane/H₂O
Temperature 90 - 110 °C100 °C
Typical Substrates Aryl- and heteroarylboronic acidsArylboronic acids
Table 2. Representative conditions for Suzuki-Miyaura coupling of chloro-heterocycles.[15]
C. Palladium-Catalyzed Buchwald-Hartwig Amination: Advanced C-N Bond Formation

Theoretical Basis: While SNAr is effective for many C-N couplings, the Buchwald-Hartwig amination offers a complementary and often superior alternative, particularly for less nucleophilic amines, sterically hindered substrates, or when milder conditions are required.[17] This reaction uses a palladium catalyst with specialized, bulky phosphine ligands that facilitate the crucial reductive elimination step to form the C-N bond.[17][18]

Diagram 3: General Experimental Workflow for Buchwald-Hartwig Amination

cluster_glovebox Inert Atmosphere (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk tube with Pd catalyst, ligand, and a strong base (e.g., NaOtBu). B Add 2-Chloro-6-methoxy-3-methylquinoxaline and the desired amine. A->B C Add anhydrous, degassed solvent (e.g., Toluene). B->C D Seal tube and heat mixture in an oil bath (e.g., 100-110 °C). C->D E Monitor progress via TLC or LC-MS. D->E F Cool to RT, dilute with ether, and filter through silica/celite. E->F G Concentrate filtrate and purify (e.g., column chromatography). F->G

Caption: A standard workflow for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination

  • Rationale: This protocol requires strict anhydrous and oxygen-free conditions, as the Pd(0) catalytic species and strong bases used are sensitive to air and moisture. The choice of ligand is critical and depends on the specific amine being coupled; bulky, electron-rich phosphine ligands like XPhos or RuPhos are often highly effective for challenging couplings.[15]

  • Step-by-Step Methodology:

    • Inside a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq. or lithium bis(trimethylsilyl)amide (LHMDS)).

    • To the tube, add 2-Chloro-6-methoxy-3-methylquinoxaline (1.0 eq.) and the amine coupling partner (1.2 eq.).

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

    • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

    • Stir for 8-24 hours, monitoring the reaction periodically by LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a short plug of silica gel or Celite®, washing the plug with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography.[15][19]

ParameterCatalyst System 1Catalyst System 2
Pd Source (mol%) Pd₂(dba)₃ (2)Pd(OAc)₂ (2)
Ligand (mol%) XPhos (4)BINAP (3)
Base NaOtBuK₃PO₄ or Cs₂CO₃
Solvent Toluene, DioxaneToluene
Temperature 100 °C110 °C
Typical Substrates Primary & Secondary AminesAnilines, Primary Amines
Table 3. Representative conditions for Buchwald-Hartwig amination.[15][17]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Rationale for Targeting Kinases: The quinoxaline core is a well-established "hinge-binding" motif that can effectively occupy the ATP-binding site of many protein kinases.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them high-value therapeutic targets.[20] The libraries of compounds synthesized from 2-Chloro-6-methoxy-3-methylquinoxaline are ideally suited for screening against panels of kinases to identify novel inhibitors.

Potential Kinase Targets: Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of this scaffold are predicted to show activity against kinases implicated in cancer and neurodegenerative diseases, such as:

  • VEGFR-2: A key mediator of angiogenesis in tumors.[8][21]

  • GSK3β (Glycogen Synthase Kinase 3β): Implicated in Alzheimer's disease and bipolar disorder.[7]

  • DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): A target in Down syndrome and neurodegenerative disorders.[7]

Diagram 4: A Representative Kinase Inhibitor Screening Cascade

A Synthesized Quinoxaline Library B Primary Screen (Single High Concentration against Target Kinase) A->B HTS C Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assay (Determine IC₅₀ of Hits) C->D Confirmation E Select 'Leads' (Potent Compounds, IC₅₀ < Target) D->E F Selectivity Profiling (Screen Leads against a Panel of Off-Target Kinases) E->F Characterization G Cell-Based Assays (Confirm Activity in a Biological Context) F->G H Lead Optimization G->H

Caption: A typical workflow for identifying and characterizing novel kinase inhibitors.

Conclusion

2-Chloro-6-methoxy-3-methylquinoxaline represents a powerful and versatile starting material for medicinal chemists and drug development professionals. Its well-defined reactivity at the C2-position allows for the systematic and efficient generation of diverse molecular architectures through robust and scalable synthetic methods like SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and insights provided in this guide serve as a foundational framework for researchers to unlock the full potential of this scaffold, accelerating the discovery of next-generation therapeutics.

References

  • Ruiz, J. R., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 18(11), 13376-13391. Available at: [Link]

  • Tiwari, P., & Singh, R. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available at: [Link]

  • Hameed, A., et al. (2016). Novel quinoxaline derivatives: synthesis and structural studies. Journal of the Serbian Chemical Society. Available at: [Link]

  • Amir, M., & Kumar, S. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 887-909. Available at: [Link]

  • Refaat, H. M. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 4, 244-273. Available at: [Link]

  • Organic Chemistry Portal. Quinoxaline synthesis. Available at: [Link]

  • Pereira, R., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 72-88. Available at: [Link]

  • Saha, A., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 654-676. Available at: [Link]

  • Chauhan, A., & Kumar, R. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. NeuroQuantology, 21(8), 104-116. Available at: [Link]

  • Singh, B., et al. (2019). An insight into medicinal chemistry of anticancer quinoxalines. Bioorganic & Medicinal Chemistry, 27(4), 589-612. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-3-hydrazino-6-methoxy quinoxaline. Available at: [Link]

  • Khumbar, V. U., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1304. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-6-Methoxy-3-Methylquinoline. Available at: [Link]

  • Singh, K., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(11), 3183. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 13(2), 1037-1041. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • da Silva, A. D., et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. The Journal of Organic Chemistry, 85(15), 9885-9893. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Khatoon, A., & Abdulmalek, E. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]

  • ResearchGate. (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Available at: [Link]

  • Federico, S., et al. (2017). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. ACS Chemical Biology, 12(11), 2826-2833. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Alanazi, M. M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1276-1293. Available at: [Link]

  • Rykowski, A., et al. (2004). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 2, 2327-2333. Available at: [Link]

  • ChemEurope. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • MedLife Mastery. (n.d.). The Nucleophilic Substitution Reaction - MCAT Content. Available at: [Link]

  • Sampathkumar, N., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Journal of Molecular Structure, 1261, 132890. Available at: [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI Bookshelf. Available at: [Link]

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase domain of VEGFR-2. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8700. Available at: [Link]

  • Singh, K., et al. (2007). Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation. Arkivoc, 2007(xv), 292-302. Available at: [Link]

  • ResearchGate. (2023). Pharmacology of Antagonism of GPCR. Available at: [Link]

  • Roth, B. L. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(5), 461-466. Available at: [Link]

  • Alanazi, M. M., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Frontiers in Chemistry, 11, 1275338. Available at: [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Available at: [Link]

  • Asfandiyarova, E. R., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(20), 7149. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution of 6- vs. 7-Methoxy Quinoxaline Regioisomers

Status: Operational Ticket ID: T-QX-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary & Problem Definition The Issue: You are likely synthesizing a 2-substituted or 2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-QX-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Problem Definition

The Issue: You are likely synthesizing a 2-substituted or 2,3-disubstituted quinoxaline via the condensation of 4-methoxy-1,2-diaminobenzene with an unsymmetrical glyoxal derivative. This reaction invariably produces a mixture of 6-methoxy and 7-methoxy regioisomers.[1]

The Challenge: These are positional isomers with nearly identical lipophilicity (


), pKa, and molecular weight. Standard C18 Reverse Phase HPLC often fails to resolve them because the hydrophobic surface area is identical.[1] Furthermore, 1H NMR spectra are deceptively similar, leading to assignment errors.[1]

The Solution: This guide provides a definitive workflow for Identification (NMR NOE Logic) and Separation (PFP/Phenyl-Hexyl Chromatography) .

Diagnostic Module: Isomeric Identification (The "Truth" Step)

Before attempting separation, you must confirm which peak corresponds to which isomer.[1] You cannot rely solely on 1D 1H NMR splitting patterns because the chemical shift differences between H-5 and H-8 are subtle.[1]

Technique: 1D NOE (Selective) or 2D NOESY/ROESY.[1][2] Instrument: 400 MHz minimum; 600 MHz recommended for clear resolution of aromatic multiplets.

The "Peri-Proton" Logic

The key to distinguishing these isomers lies in the peri-interaction between the substituents on the pyrazine ring (positions 2/3) and the benzene ring protons (positions 5/8).[1]

  • Assumption: You have a substituent (e.g., Methyl, Aryl) at Position 2 and a Proton at Position 3 (or vice versa).[1]

  • The Marker: The substituent at C2 is spatially close to H-1 (N) —wait, N is at position 1.[1] The substituent at C2 is close to N1.[1] The substituent at C3 is close to N4.[1]

  • Correction: The peri-interaction is between H-3 and H-4 ? No.

    • H-3 is close to N-4 .[1]

    • Substituent at C-2 is close to N-1 .[1]

    • Crucial Insight: We must look for the NOE between the C2/C3 substituents and the C8/C5 protons (the "peri" positions).[1]

Protocol:

  • Assign Pyrazine Protons: Identify the substituent at C2 (e.g., Me) and the proton at C3 (if applicable).[1]

  • Run NOESY: Look for a correlation between the C2-Substituent and the aromatic proton at C8 .[1]

    • Note: The distance is approx 2.5–3.0 Å, yielding a strong NOE signal.[1]

  • Analyze H-8 Splitting: Once H-8 is identified via NOE:

    • Scenario A (6-Methoxy): H-8 has a neighbor at H-7.[1] H-8 appears as a Doublet (

      
       Hz).[1]
      
    • Scenario B (7-Methoxy): H-8 has a methoxy neighbor at H-7.[1] H-8 appears as a Singlet (or small meta-doublet,

      
       Hz).[1]
      

NMR_Logic start Start: Purified Mixture step1 Identify C2-Substituent (e.g., Methyl group) start->step1 step2 Run NOESY/ROESY step1->step2 step3 Find Cross-peak: C2-Subst <--> H-8 (Peri) step2->step3 decision Analyze H-8 Splitting step3->decision res1 H-8 is Doublet (J~9Hz) (Neighbor is H-7) decision->res1 Ortho Coupling res2 H-8 is Singlet/Meta-d (Neighbor is OMe) decision->res2 No Ortho Coupling conc1 Conclusion: 6-Methoxy Isomer res1->conc1 conc2 Conclusion: 7-Methoxy Isomer res2->conc2

Caption: Diagnostic logic flow for assigning regioisomers using NOE peri-interactions.

Separation Module: Chromatography Strategy

Standard C18 columns rely on hydrophobicity.[1] Since regioisomers have identical hydrophobicity, C18 fails.[1] You must exploit shape selectivity and pi-pi electron density differences .[1]

Method A: HPLC (Analytical & Prep)

Recommended Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl .[1][3]

  • Why? The fluorine atoms in the PFP phase create a strong electron-deficient surface.[1] The 6-OMe and 7-OMe isomers have different electron density distributions on the benzene ring due to resonance relative to the pyrazine nitrogens.[1] This creates a "lock-and-key" electronic fit difference.

Protocol:

  • Stationary Phase: PFP (e.g., Phenomenex Kinetex PFP, Agilent Poroshell PFP).[1]

  • Mobile Phase: Water / Methanol .[1]

    • Critical: Use Methanol instead of Acetonitrile.[1] ACN's pi-electrons can interfere with the stationary phase pi-pi interactions, masking the selectivity.[1] Methanol is "pi-neutral."[1]

  • Buffer: 0.1% Formic Acid (if MS detection) or 10mM Ammonium Acetate.[1]

  • Gradient: Shallow gradient (e.g., 40% to 50% MeOH over 20 mins).

Comparison Table: Column Selectivity

Column TypeMechanismSuitability for Regioisomers
C18 (ODS) HydrophobicityPoor (Co-elution likely)
Phenyl-Hexyl Pi-Pi StackingGood (Alternative to PFP)
PFP (F5) Pi-Pi + Dipole + ShapeExcellent (Best Choice)
C30 Shape SelectivityModerate (Good for carotenoids, sometimes isomers)
Method B: SFC (Supercritical Fluid Chromatography)

If HPLC fails or if you need green, large-scale purification.[1]

  • Column: 2-Ethylpyridine (2-EP) or Chiralpak AD/OD (even for achiral molecules).

  • Why? The "clefts" in amylose/cellulose chiral phases can discriminate between the 6- and 7-positions based on steric fit, even if the molecule isn't chiral.[1]

  • Co-solvent: Methanol (10-20%) in CO2.[1]

Scalability & Crystallization

For multi-gram scales, chromatography is expensive.[1] Crystallization is the preferred first pass.[1]

Solubility Differential: Quinoxalines are flat, planar molecules that stack well.[1] The position of the methoxy group disrupts crystal lattice energy differently.

Screening Protocol:

  • Solvent A (Ethanol): Dissolve mixture in hot EtOH. Cool slowly to 4°C.

    • Observation: One isomer (often the more symmetric or higher melting point one) tends to crash out.[1]

  • Solvent B (Toluene/Hexane): If EtOH fails, try dissolving in minimal Toluene and adding Hexane anti-solvent.[1]

Troubleshooting & FAQ

Q1: My peaks are merging on Prep-HPLC despite good analytical separation.

  • Cause: Volume overload or "Strong Solvent Effect."[1]

  • Fix: Ensure your sample is dissolved in the starting mobile phase (e.g., water/methanol).[1] If you dissolve in 100% DMSO or DMF, the plug of strong solvent will carry the isomers down the column together, destroying resolution.[1] Use at-column dilution or dissolve in 50% DMSO/Water.[1]

Q2: I see 4 peaks in NMR instead of 2.

  • Cause: Rotamers? Unlikely for quinoxalines.[1]

  • Diagnosis: Check for Protonation .[1] If your solvent is acidic (e.g., old CDCl3), the quinoxaline nitrogens may protonate, shifting peaks.[1]

  • Fix: Add a drop of

    
     in 
    
    
    
    shake, or use DMSO-d6.[1]

Q3: Can I use C18 if I change pH?

  • Answer: Maybe. The pKa of N1 and N4 might differ slightly between isomers due to the inductive effect of OMe (closer to N1 in 7-OMe, closer to N4 in 6-OMe).[1]

  • Try: High pH (pH 9-10) using Ammonium Bicarbonate (if your column is hybrid-silica/pH resistant). Neutral species separate differently than charged ones.[1]

References
  • Separation of Positional Isomers using PFP Columns

    • Source: Agilent Technologies Application Note.[1] "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns."

    • Link: (Search: "Agilent Poroshell 120 PFP positional isomers")

  • NMR Distinction of Quinoxalines

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Discusses the use of NOE and HMBC for assigning H-5 vs H-8.
    • Link:

  • SFC for Regioisomers

    • Source:Journal of Chromatography A.
    • Link:

  • General Synthesis & Properties

    • Source:Molecules.[1][2][3][4][5][6][7][8] "Recent Advances in the Synthesis of Quinoxaline Derivatives."

    • Link:

Sources

Optimization

Regioselectivity control in condensation of 4-methoxy-1,2-diaminobenzene with methyl pyruvate

Topic: Regioselectivity control in condensation of 4-methoxy-1,2-diaminobenzene with methyl pyruvate. Target Product: 6-methoxy-3-methylquinoxalin-2(1H)-one (Major Kinetic Product).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity control in condensation of 4-methoxy-1,2-diaminobenzene with methyl pyruvate. Target Product: 6-methoxy-3-methylquinoxalin-2(1H)-one (Major Kinetic Product). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Mechanistic Theory

The condensation of 4-methoxy-1,2-diaminobenzene (4-MOPDA) with methyl pyruvate is a classic Hinsberg-type reaction used to synthesize quinoxalinone scaffolds. However, the asymmetry of the diamine leads to two possible regioisomers:

  • 6-methoxy-3-methylquinoxalin-2(1H)-one (Isomer A - Major)

  • 7-methoxy-3-methylquinoxalin-2(1H)-one (Isomer B - Minor)

The Regioselectivity Driver: Electronic Matching

The reaction outcome is governed by the nucleophilicity differential between the two amino groups, driven by the electron-donating methoxy group (–OMe).

  • 
     at Position 2 (Para to OMe):  The methoxy group exerts a strong mesomeric (+M) effect, increasing electron density at the para position. This amine is the stronger nucleophile .
    
  • 
     at Position 1 (Meta to OMe):  This amine receives only weak inductive activation and is sterically closer to the methoxy group (though steric hindrance is minimal here). It is the weaker nucleophile .
    
The Reaction Pathway

Methyl pyruvate contains two electrophilic centers: the


-keto carbonyl  (highly reactive) and the ester carbonyl  (less reactive).
  • Step 1 (Kinetic Control): The highly nucleophilic para-

    
     rapidly attacks the highly electrophilic 
    
    
    
    -keto carbon of methyl pyruvate.
  • Step 2 (Cyclization): The intermediate imine cyclizes via the meta-

    
     attacking the ester group, releasing methanol.
    
  • Result: The nitrogen originally para to the methoxy group becomes N-4 in the quinoxalinone ring. This places the methoxy group at the C-6 position .

ReactionMechanism Reactants 4-Methoxy-1,2-diaminobenzene + Methyl Pyruvate Intermediates Intermediate Schiff Base (Attack at Ketone) Reactants->Intermediates Para-NH2 attacks Ketone (Fast) Product7 MINOR PRODUCT 7-Methoxy-3-methyl quinoxalin-2(1H)-one Reactants->Product7 Meta-NH2 attack (Slow/Thermodynamic) Transition Cyclization (Amide Formation) Intermediates->Transition - H2O Product6 MAJOR PRODUCT 6-Methoxy-3-methyl quinoxalin-2(1H)-one Transition->Product6 - MeOH (Kinetic Path)

Figure 1: Mechanistic pathway demonstrating the kinetic preference for the 6-methoxy isomer driven by the nucleophilicity of the para-amine.

Experimental Protocol: Optimized Regioselective Synthesis

To maximize the yield of the 6-methoxy isomer and minimize polymerization or oxidation, follow this optimized protocol.

Reagents:

  • 4-Methoxy-1,2-diaminobenzene (1.0 eq) [Purify if dark/oxidized]

  • Methyl Pyruvate (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Acetic Acid (glacial, 0.1 eq) - Optional, speeds up imine formation

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Purge the reaction vessel with Nitrogen (

    
    ) or Argon. Diamines are sensitive to oxidation, which produces dark impurities (azines) that complicate purification.
    
  • Cold Addition (Critical for Selectivity): Dissolve the diamine in absolute EtOH. Cool the solution to 0°C - 5°C in an ice bath.

    • Why? Low temperature favors the kinetic reaction (Para-NH2

      
       Ketone) over the thermodynamic equilibration or random attack.
      
  • Dropwise Addition: Add Methyl Pyruvate dropwise over 15–20 minutes.

  • Imine Formation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check via TLC (System: DCM:MeOH 95:5). The fluorescent diamine spot should disappear.

  • Work-up (Precipitation): Cool the reaction mixture slowly to RT, then to 0°C. The 6-methoxy isomer is typically less soluble than the 7-methoxy isomer and will precipitate as a solid.

  • Filtration: Filter the solid and wash with cold EtOH.

  • Recrystallization: If isomeric purity is <95% (check via

    
    H NMR), recrystallize from EtOH or EtOH/DMF.
    

Troubleshooting Guide

Use this matrix to diagnose and resolve common synthetic issues.

SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of the diamine starting material.1. Use freshly recrystallized diamine.2. Add 1-2 mol% Sodium Metabisulfite (

) as an antioxidant.3. Ensure strict

atmosphere.
Low Yield (<40%) Incomplete cyclization or loss of product in mother liquor.1. Extend reflux time.2. Concentrate the mother liquor to half volume to induce further precipitation.3. Verify methyl pyruvate quality (it can polymerize).
Mixture of Isomers (6-OMe : 7-OMe < 4:1) Reaction temperature too high during addition; Acid catalysis too strong.1. Perform initial addition at -10°C to 0°C .2. Avoid strong mineral acids (HCl); use mild AcOH or no catalyst.3. Switch solvent to Toluene (azeotropic removal of water) to drive kinetics.
Product is Sticky/Gum Presence of oligomers or incomplete solvent removal.1. Triturate the gum with Diethyl Ether or Hexane to induce crystallization.2. Recrystallize from minimal hot Ethanol.
NMR shows "Messy" Aromatic Region Tautomerism (Lactam-Lactim) or Oxidation products.1. Run NMR in DMSO-

with a drop of

to exchange amide protons and simplify the spectrum.2. Quinoxalinones exist in equilibrium; sharp peaks require pure tautomers or specific solvents.

Decision Tree: Purification & Isolation

PurificationWorkflow Start Crude Reaction Mixture (Post-Reflux) Cool Cool to 0°C Stir for 1h Start->Cool Precipitate Did precipitate form? Cool->Precipitate Filter Filter Solid (Crude 6-OMe) Precipitate->Filter Solid Present Concentrate Concentrate Solvent to 25% volume Precipitate->Concentrate Solution Clear Yes Yes No No CheckPurity Check 1H NMR (Isomeric Ratio) Filter->CheckPurity Concentrate->Cool Pure Ratio > 95:5 Dry & Store CheckPurity->Pure High Purity Impure Ratio < 90:10 CheckPurity->Impure Mixture Recryst Recrystallize (EtOH or AcOH) Impure->Recryst Preferred Column Column Chromatography (DCM/MeOH Gradient) Impure->Column If Recryst Fails

Figure 2: Workflow for isolating the regiochemically pure 6-methoxy isomer.

Frequently Asked Questions (FAQ)

Q1: How do I distinguish between the 6-methoxy and 7-methoxy isomers using NMR? A: In


H NMR (DMSO-

), look at the coupling constants of the aromatic protons.
  • 6-methoxy isomer: The proton at C-5 (adjacent to N-4) appears as a doublet with a meta-coupling (

    
     Hz) or a doublet of doublets if ortho-coupling is resolved. Crucially, NOE (Nuclear Overhauser Effect) experiments are definitive: Irradiating the N-Me (or C3-Me) group will show enhancement of the C-4a/C-5 protons.
    
  • Shift: The C-5 proton in the 6-methoxy isomer is often more deshielded (downfield) due to the adjacent imine-like Nitrogen (N4).

Q2: Can I use HCl to catalyze the reaction? A: Avoid strong mineral acids like HCl if regioselectivity is the priority. Strong acids protonate both amines, disrupting the subtle nucleophilicity difference driven by the methoxy group. Glacial acetic acid is preferred as it activates the ketone without fully protonating the aniline precursors.

Q3: Why is my product yield lower than reported in literature (e.g., <50%)? A: The most common culprit is the quality of the diamine. 4-methoxy-1,2-diaminobenzene oxidizes rapidly to form azo-compounds and phenazines. Always use a freshly opened bottle or recrystallize the diamine (from water/ethanol with a pinch of sodium dithionite) before use.

References

  • Regioselectivity in Quinoxalinone Synthesis

    • El-Gohary, N. M., & Shaaban, M. A. (2018). Synthesis and Biological Evaluation of Some New Quinoxalin-2(1H)-one Derivatives. This paper discusses the impact of substituents (including OMe)
    • Source:

  • Mechanistic Insight & Precursors

    • Galal, S. A., et al. (2010). Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones.
    • Source:

  • Solvent Effects on Regiochemistry

    • Liu, Y., et al. (2021).[1][2] The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles. While focusing on photochemistry, this reference establishes the stability of the 6-methoxy isomer in fused nitrogen heterocycles under acidic conditions.

    • Source:[3][4]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloroquinoxalines by Column Chromatography

Welcome to the technical support center for the purification of 2-chloroquinoxalines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloroquinoxalines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography of this important class of heterocyclic compounds. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the integrity of your synthesized molecules.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of 2-chloroquinoxalines, offering probable causes and actionable solutions based on established scientific principles.

Issue 1: Poor Separation of the 2-Chloroquinoxaline from Impurities

Symptom: Your collected fractions show a mixture of your target compound and impurities, as indicated by TLC or HPLC analysis.

Probable Cause 1: Inappropriate Solvent System. The polarity of the mobile phase is not optimized to differentiate between the 2-chloroquinoxaline and closely eluting impurities.

Solution:

  • Systematic Solvent Screening: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems of differing polarities. Common starting points for normal-phase chromatography on silica gel include hexane/ethyl acetate and dichloromethane/methanol mixtures.[1]

  • Adjusting Polarity: If your compound and impurities have a low Rf value (moving slowly), increase the polarity of the mobile phase. Conversely, if they have a high Rf (moving quickly), decrease the polarity.[1]

  • Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be highly effective for separating compounds with different polarities.[2] Start with a low polarity solvent system and progressively introduce a more polar solvent.

Probable Cause 2: Column Overloading. The amount of crude material applied to the column exceeds its separation capacity.

Solution:

  • Reduce Sample Load: As a general rule, the amount of crude sample should be between 1-5% of the mass of the stationary phase.[1]

  • Increase Column Size: For larger quantities of material, use a column with a larger diameter to maintain an appropriate sample-to-sorbent ratio.[1]

Issue 2: Tailing or Streaking of the 2-Chloroquinoxaline Peak

Symptom: On the TLC plate and during column elution, the spot or band corresponding to your compound is elongated or "streaks," leading to poor separation and mixed fractions.

Probable Cause: Strong Interaction with Acidic Silica Gel. The basic nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[3][4]

Solution:

  • Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (TEA): Typically, 0.1-1% triethylamine is added to the eluent.[1]

    • Ammonia in Methanol: A solution of ammonia in methanol can also be used.[1]

  • Alternative Stationary Phase:

    • Alumina: Using neutral or basic alumina as the stationary phase can mitigate the strong acidic interactions.[1]

    • Reversed-Phase Chromatography: This technique is generally less prone to issues with basic compounds.[1]

Issue 3: No Compound Eluting from the Column or Low Recovery

Symptom: You are unable to recover your 2-chloroquinoxaline from the column, or the yield is significantly lower than expected.

Probable Cause 1: Compound is Too Polar for the Current Solvent System. The mobile phase lacks sufficient polarity to displace the compound from the stationary phase.

Solution:

  • Drastically Increase Mobile Phase Polarity: If your compound is not eluting, a significant increase in the polarity of the mobile phase is necessary. A flush with a highly polar solvent like 10% methanol in dichloromethane may be required.

Probable Cause 2: Irreversible Adsorption or On-Column Decomposition. The 2-chloroquinoxaline may be strongly and irreversibly binding to the silica gel or decomposing upon contact with the acidic stationary phase.[5]

Solution:

  • Pre-Column Stability Test: Before committing your entire sample to the column, perform a simple stability test. Spot your compound on a silica gel TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates decomposition.[5]

  • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or performing reversed-phase chromatography to avoid degradation.[1]

Issue 4: Appearance of a New, More Polar Spot During Purification

Symptom: TLC analysis of the fractions reveals a new, more polar spot that was not present in the crude mixture. This is often the corresponding 2-hydroxyquinoxaline.

Probable Cause: Hydrolysis of the 2-Chloro Group. 2-Chloroquinoxalines can be susceptible to hydrolysis, particularly on the acidic surface of silica gel in the presence of water.[3][6][7]

Solution:

  • Use Anhydrous Solvents: Ensure that your solvents are dry to minimize the presence of water.[7]

  • Minimize Contact Time: Do not let the compound sit on the column for an extended period.

  • Use a Deactivated Stationary Phase: As mentioned for tailing, adding a base like triethylamine to the mobile phase can help suppress this acid-catalyzed hydrolysis.[2]

  • Consider Non-Aqueous Conditions: If hydrolysis is a persistent issue, explore purification strategies that avoid water altogether.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-chloroquinoxalines?

For standard purifications of moderately polar 2-chloroquinoxalines, silica gel is the most common and cost-effective choice. However, if you encounter issues like tailing or decomposition, consider the following alternatives:

  • Neutral or Basic Alumina: A good option for basic compounds that interact too strongly with acidic silica.[1]

  • Reversed-Phase (C18) Silica: Excellent for purifying more polar 2-chloroquinoxalines or when normal-phase chromatography fails to provide adequate separation.[1] A common mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[3]

Q2: How do I select the initial solvent system for my 2-chloroquinoxaline purification?

The best practice is to use TLC to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system to ensure good separation on the column. A typical starting point for many 2-chloroquinoxaline derivatives is a mixture of ethyl acetate and n-hexane.[8][9]

Q3: My 2-chloroquinoxaline is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

For highly polar compounds, you will need a more polar mobile phase. Try a solvent system of dichloromethane (DCM) with an increasing percentage of methanol (MeOH). For very polar basic compounds, a system containing DCM, MeOH, and a small amount of ammonia may be necessary.[1] Alternatively, reversed-phase chromatography is often the method of choice for highly polar compounds.[1]

Q4: Can I use reversed-phase chromatography for my 2-chloroquinoxaline?

Yes, reversed-phase chromatography is a viable and often advantageous technique for purifying 2-chloroquinoxalines, especially for polar derivatives or to remove polar impurities.[3]

Q5: My purified 2-chloroquinoxaline appears to be degrading over time after purification. How can I improve its stability?

2-Chloroquinoxalines can be sensitive to light, heat, and acidic or basic conditions, which can lead to hydrolysis to the corresponding 2-hydroxyquinoxaline.[3][6] To ensure stability, store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere like argon or nitrogen.[3]

Experimental Protocols

Protocol 1: Standard Column Chromatography of a 2-Chloroquinoxaline Derivative on Silica Gel
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 10% ethyl acetate in hexane) to form a homogeneous slurry.

  • Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Equilibration: Run the starting eluent through the column until the packed bed is stable and equilibrated.

  • Sample Loading: Dissolve your crude 2-chloroquinoxaline in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the starting solvent system, collecting fractions.

  • Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of a Basic 2-Chloroquinoxaline using a Modified Mobile Phase
  • Mobile Phase Preparation: Prepare your chosen eluent (e.g., 20% ethyl acetate in hexane) and add 0.5% (v/v) triethylamine.

  • Column Packing and Equilibration: Follow steps 1-3 from Protocol 1, using the triethylamine-modified mobile phase.

  • Sample Loading and Elution: Proceed with steps 4-8 from Protocol 1, using the modified mobile phase throughout the purification.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis of 2-Chloroquinoxalines

PolaritySolvent SystemTypical Application
Low to MediumHexane / Ethyl Acetate (9:1 to 1:1)Less substituted or more lipophilic 2-chloroquinoxalines
Medium to HighDichloromethane / Methanol (99:1 to 9:1)More functionalized or polar 2-chloroquinoxalines
For Basic CompoundsAdd 0.1-1% Triethylamine to the eluentTo reduce tailing of basic compounds on silica gel

Visualizations

Workflow for Troubleshooting Poor Separation

start Poor Separation cause1 Inappropriate Solvent System? start->cause1 cause2 Column Overloading? start->cause2 cause1->cause2 No solution1a Optimize Solvent System via TLC cause1->solution1a Yes solution2a Reduce Sample Load cause2->solution2a Yes solution1b Implement Gradient Elution solution1a->solution1b end Improved Separation solution1b->end solution2b Use a Larger Column solution2a->solution2b solution2b->end

Caption: Decision tree for addressing poor separation in column chromatography.

Logic for Selecting the Appropriate Stationary Phase

start Start Purification of 2-Chloroquinoxaline check_tailing Tailing or Streaking on Silica TLC? start->check_tailing use_rp Use Reversed-Phase (C18) Chromatography start->use_rp For very polar compounds use_silica Use Standard Silica Gel check_tailing->use_silica No use_modified_silica Use Silica Gel with Basic Modifier (e.g., TEA) check_tailing->use_modified_silica Yes check_decomposition Decomposition on Silica TLC? use_alumina Use Neutral or Basic Alumina check_decomposition->use_alumina Yes end Pure Compound check_decomposition->end No use_silica->check_decomposition use_modified_silica->end use_alumina->end use_rp->end

Caption: Flowchart for selecting the optimal stationary phase.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). purification challenges with 2-Chloro-3,6-dimethylquinoxaline. BenchChem Technical Support.
  • BenchChem. (2025). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions. BenchChem Technical Support.
  • BenchChem. (2025). stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. BenchChem Technical Support.
  • Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 13(2), 1037-1041.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Avoiding Hydrolysis of 2-chloro-6-methoxy-3-methylquinoxaline

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling sensitive halogenated heterocycles. This guide provides researchers, chemists, and drug development professionals wit...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling sensitive halogenated heterocycles. This guide provides researchers, chemists, and drug development professionals with in-depth strategies and field-proven protocols to address a critical challenge: the unwanted hydrolysis of 2-chloro-6-methoxy-3-methylquinoxaline during reaction workup. Our goal is to equip you with the foundational knowledge and practical steps to maximize the yield and purity of your target compound.

Section 1: Understanding the Challenge - Frequently Asked Questions

This section addresses the fundamental principles governing the stability of 2-chloro-6-methoxy-3-methylquinoxaline and the mechanisms leading to its degradation.

Q1: Why is 2-chloro-6-methoxy-3-methylquinoxaline so susceptible to hydrolysis during workup?

A1: The susceptibility arises from the electronic nature of the quinoxaline ring system. The two nitrogen atoms in the ring are electron-withdrawing, which significantly reduces the electron density of the aromatic system. This makes the carbon atom attached to the chlorine (the C-2 position) highly electrophilic and thus vulnerable to attack by nucleophiles. Water, and especially its more potent conjugate base hydroxide (OH⁻), acts as a nucleophile, leading to a Nucleophilic Aromatic Substitution (SNAr) reaction that replaces the chloro group with a hydroxyl group.[1][2]

Q2: What is the primary byproduct formed during hydrolysis?

A2: The hydrolysis of 2-chloro-6-methoxy-3-methylquinoxaline yields 6-methoxy-3-methylquinoxalin-2(1H)-one . This compound exists in tautomeric equilibrium with its enol form, 2-hydroxy-6-methoxy-3-methylquinoxaline, but the keto (quinoxalin-2-one) form is generally the more stable and predominant tautomer.[1] The formation of this byproduct represents a direct loss of your desired intermediate.

Q3: What specific workup conditions are most likely to cause hydrolysis?

A3: Several common workup conditions can inadvertently promote hydrolysis. The most critical factors are summarized below.

FactorHigh-Risk ConditionRationale
pH Basic (Alkaline) Aqueous washes with bases like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) create a high concentration of the potent hydroxide (OH⁻) nucleophile, which dramatically accelerates the rate of hydrolysis.[3]
Temperature Room Temperature or Higher Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing aqueous extractions at room temperature or failing to cool the reaction mixture beforehand increases the risk of byproduct formation.
Contact Time Prolonged Exposure to Water The longer the organic phase containing your product is in contact with an aqueous phase, the greater the opportunity for hydrolysis to occur, even under neutral pH conditions.
Solvent Choice Protic Solvents Using protic solvents like methanol or ethanol in the workup before the complete removal of water can facilitate the hydrolytic process.
Q4: How can I quickly determine if significant hydrolysis has occurred?

A4: The most common and accessible method is Thin-Layer Chromatography (TLC) . The resulting quinoxalin-2-one byproduct is significantly more polar than the starting chloro-quinoxaline due to the presence of the N-H and C=O groups.

CompoundPolarityTypical Rf Value (e.g., 30% EtOAc/Hexane)Visualization
2-chloro-6-methoxy-3-methylquinoxalineLow~0.7 - 0.8UV active
6-methoxy-3-methylquinoxalin-2(1H)-oneHigh~0.1 - 0.2 (may streak)UV active

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying the product and its hydrolyzed impurity.[1] In ¹H NMR spectroscopy, the disappearance of the characteristic methyl signal and aromatic protons of the starting material and the appearance of new, often broader signals corresponding to the quinoxalin-2-one will be evident.

Section 2: Troubleshooting and Prevention Guide

This section provides a logical framework and actionable strategies to prevent hydrolysis. The core principle is to minimize the product's exposure to water, especially under basic conditions.

Decision Workflow for Workup Strategy

The following diagram outlines a decision-making process to help you select the most appropriate workup procedure for your specific reaction conditions.

G cluster_legend Legend start Reaction Complete q1 Are solid byproducts (e.g., salts) the only impurities? start->q1 anhydrous Anhydrous Workup (Protocol 1) q1->anhydrous  Yes q2 Are there water-soluble impurities requiring extraction? q1->q2  No purify Proceed to Purification (e.g., Column Chromatography) anhydrous->purify aqueous Gentle Aqueous Workup (Protocol 2) q2->aqueous  Yes aqueous->purify end Pure Product purify->end Decision Decision Point Recommended Recommended Path Alternative Alternative Path

Caption: Decision workflow for selecting the optimal workup procedure.

Strategy 1: Anhydrous Workup (The Gold Standard)

This is the most effective method for preventing hydrolysis as it completely avoids the use of water.

  • When to Use: This method is ideal when the reaction byproducts are solids (e.g., salts like triethylamine hydrochloride) and the product is soluble in a non-polar organic solvent.

  • Core Principle: Mechanically remove solid impurities and then isolate the product directly from the organic solvent.

Strategy 2: Gentle Aqueous Workup (When Water is Unavoidable)

If your reaction contains water-soluble impurities that must be removed, an aqueous wash is necessary. The key is to control the conditions stringently.

  • Key Principles:

    • Keep it Cold: Perform all washes with ice-cold solutions to dramatically slow the rate of hydrolysis.

    • Keep it Neutral or Slightly Acidic: NEVER use a basic wash. Use deionized water, brine, or a very dilute, pre-chilled acidic solution (e.g., 1% HCl) if your compound is stable to acid.

    • Keep it Quick: Minimize the time the organic and aqueous layers are in contact. Do not let the separatory funnel sit for extended periods.

    • Dry Thoroughly: After the final wash, ensure the organic layer is rigorously dried with a suitable agent (e.g., anhydrous Na₂SO₄ or MgSO₄) to remove all residual water before solvent evaporation.

Strategy 3: Post-Workup Remediation

If hydrolysis has already occurred, all is not lost. The desired product can often be separated from the more polar quinoxalin-2-one byproduct through purification.

  • Method: Flash column chromatography is the method of choice.

  • Expert Tip: Use a solvent system with low to moderate polarity (e.g., a gradient of ethyl acetate in hexanes). The less polar 2-chloro-6-methoxy-3-methylquinoxaline will elute much earlier than the highly polar byproduct. Monitor the fractions carefully by TLC.

Section 3: Detailed Experimental Protocols

Protocol 1: Anhydrous Workup Procedure

This protocol is designed for reactions where solid byproducts can be removed by filtration.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice bath to 0-5 °C.

    • Rationale: Cooling minimizes any potential thermal degradation.

  • Dilution: Dilute the reaction mixture with a suitable dry, non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to ensure the product is fully dissolved and to lower the viscosity of the slurry.

  • Filtration: Set up a Büchner or Hirsch funnel with filter paper. Filter the cold slurry under vacuum to remove the solid byproducts.

  • Washing: Wash the filter cake with a small amount of the cold, dry solvent to recover any entrained product.

  • Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure (rotary evaporation) at a low temperature (<30 °C).

  • Final Analysis: Obtain the crude product and assess its purity by ¹H NMR and TLC before proceeding to purification.

Protocol 2: Optimized Gentle Aqueous Workup

Use this protocol when an aqueous wash is required to remove water-soluble impurities.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction requires quenching, add it slowly to a separate flask containing a stirred, ice-cold, neutral, or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution or deionized water). Avoid basic quenches.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer swiftly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane; 2-3 times).

    • Expert Tip: Have all solutions pre-chilled to 0-5 °C before starting the extraction.

  • Washing: Combine the organic layers and wash them sequentially and quickly with:

    • 1 x ice-cold deionized water

    • 1 x ice-cold brine (saturated NaCl solution)

    • Rationale: The brine wash helps to remove the bulk of the dissolved water from the organic phase, making the final drying step more efficient.[4][5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes.

    • Self-Validation: The drying agent should appear free-flowing (like a snow globe) and not clump together, indicating that sufficient agent has been added.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of dry solvent. Concentrate the filtrate under reduced pressure at low temperature (<30 °C).

  • Purification: Proceed immediately to purification (e.g., column chromatography) to prevent any potential degradation on standing.

Protocol 3: Analytical Monitoring by TLC

This protocol allows for rapid in-process checks.

  • Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Spotting: On the baseline, spot a crude sample of your reaction mixture, a co-spot (crude + starting material), and the pure starting material as a reference.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The appearance of a new, highly polar spot near the baseline (Rf ~0.1-0.2) is a strong indicator of hydrolysis.

References

  • ResearchGate. The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Available from: [Link]

  • Baran Lab, Scripps Research. Haloselectivity of Heterocycles. Available from: [Link]

  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available from: [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing POCl₃ Chlorination of Quinoxalinones

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions for t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions for the successful chlorination of quinoxalinone scaffolds using phosphorus oxychloride (POCl₃). As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of quinoxalinone chlorination using POCl₃?

The reaction is more complex than a simple hydroxyl-for-chlorine swap. It is generally understood to proceed in two distinct stages, particularly for related heterocycles like quinazolones, which provides a valuable model for quinoxalinones.[1][2][3]

  • Phosphorylation: The reaction initiates with the nucleophilic attack of the quinoxalinone's amide oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. This initial step can often be performed at a lower temperature (e.g., < 25 °C), sometimes in the presence of a base, to ensure complete formation of this intermediate while minimizing side reactions.[1][2]

  • Chloride Displacement: In the second stage, a chloride ion (Cl⁻), either from POCl₃ itself or another chloride source, acts as a nucleophile. It attacks the carbon atom (C2 position) of the phosphorylated intermediate, leading to the displacement of the phosphate group and the formation of the desired 2-chloroquinoxaline product.[1][3] This step typically requires thermal energy to proceed efficiently, hence the need for heating.[1][2][4]

Q2: Why is temperature control so critical for this reaction?

Temperature is arguably the most critical parameter to control for a successful and clean reaction.

  • Too Low: Insufficient thermal energy during the second stage will result in a slow or incomplete conversion to the chloroquinoxaline, leaving you with unreacted starting material or the phosphorylated intermediate.

  • Too High: Excessive heat can lead to decomposition of the starting material, intermediates, or the final product, significantly lowering the yield and complicating purification. The boiling point of POCl₃ is approximately 106 °C, and refluxing is a common condition.[5][6] However, for sensitive substrates, a more controlled heating between 70-90 °C may be optimal to drive the chlorination to completion without causing degradation.[1][2][4]

Q3: What is the role of additives like DMF, PCl₅, or tertiary amines?

While the reaction can often be run with neat POCl₃, additives can be used to modulate reactivity:

  • N,N-Dimethylformamide (DMF): DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, a chloro-iminium salt.[7][8][9] This reagent is a powerful and often more soluble chlorinating agent that can be effective for certain substrates, potentially allowing for milder reaction conditions.[10][11]

  • Phosphorus Pentachloride (PCl₅): A POCl₃/PCl₅ mixture can act as a more robust chlorinating agent.[12] PCl₅ can help to drive the reaction to completion for particularly unreactive quinoxalinones where POCl₃ alone is insufficient.[12]

  • Tertiary Amines (e.g., Triethylamine, Hünig's base): The addition of a non-nucleophilic base can facilitate the initial phosphorylation step by acting as an HCl scavenger.[13] This is particularly useful if the reaction is performed in a solvent rather than neat POCl₃.

Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
Potential Cause Diagnostic Check Recommended Solution
Insufficient Temperature The reaction mixture was not heated sufficiently or for an adequate duration.Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C up to reflux at ~106 °C) and monitor by TLC or LC-MS. Extend the reaction time.[14]
Reagent Deactivation POCl₃ is highly sensitive to moisture. Old or improperly stored POCl₃ may be partially hydrolyzed.Use a fresh bottle of POCl₃ or distill the reagent under anhydrous conditions before use. Ensure all glassware is oven-dried.[13]
Insufficient Reagent Stoichiometry is critical. A minimum of 1 molar equivalent is needed mechanistically, but an excess is almost always required to drive the reaction.Ensure at least 2-3 equivalents of POCl₃ are used. For many procedures, using POCl₃ as the solvent (a large excess) is standard practice.[1][6]

G start Low Conversion Issue q1 Is reaction temp ≥ 80°C? start->q1 a1_yes Increase Time / Temp (up to reflux) q1->a1_yes No q2 Is POCl₃ fresh & anhydrous? q1->q2 Yes end Re-run Experiment a1_yes->end a2_yes Use fresh/distilled POCl₃ q2->a2_yes No q3 Are ≥ 2-3 eq. POCl₃ used? q2->q3 Yes a2_yes->end a3_yes Increase POCl₃ amount q3->a3_yes No q3->end Yes a3_yes->end

Problem 2: Product reverts to starting material during workup.

This is a classic issue caused by the hydrolysis of the labile 2-chloroquinoxaline product.

Potential Cause Diagnostic Check Recommended Solution
Hydrolysis during Quench The workup procedure involves quenching the reaction mixture in water or an acidic solution, which hydrolyzes the product back to the more stable quinoxalinone.Employ a "reverse quench." [15][16] After removing excess POCl₃ in vacuo, slowly add the cooled reaction residue to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate or a solution of sodium acetate.[15][16] Maintain the quench temperature below 20 °C.[15] This neutralizes the generated acids immediately and minimizes contact time for hydrolysis.
Incomplete Quench Metastable phosphorus intermediates can persist and cause delayed exotherms or hydrolyze the product later.Quenching into a warm (35-40 °C) sodium acetate solution can ensure immediate and complete hydrolysis of all reactive phosphorus species, preventing delayed reactions.[16] After the addition is complete, stir the mixture until gas evolution ceases and the pH is neutral to basic (pH 7-8).[15]
Problem 3: Significant side product formation (dark, tarry mixture).
Potential Cause Diagnostic Check Recommended Solution
Reaction Temperature Too High The reaction was run at reflux for an extended period with a sensitive substrate.Reduce the reaction temperature to the 70-90 °C range and monitor carefully for completion.[1][2][4] This provides enough energy for chlorination while minimizing thermal decomposition.
Dimerization At lower temperatures, the phosphorylated intermediate can react with unreacted quinoxalinone, forming a "pseudodimer."Ensure the system remains basic during the initial phosphorylation stage if using a two-temperature procedure, as this suppresses dimer formation.[1][3] For a single-temperature procedure, ensuring a sufficient excess of POCl₃ can help minimize this side reaction.
Optimized Experimental Protocol: General Chlorination of a Quinoxalinone

This protocol is a general guideline. Always adapt it to the specific scale and reactivity of your substrate.

1. Reagent Preparation and Setup:

  • Ensure all glassware (round-bottom flask, reflux condenser) is thoroughly oven-dried.

  • Work exclusively in a certified chemical fume hood.[5]

  • Charge the round-bottom flask with the quinoxalinone starting material (1.0 equiv.).

  • Under an inert atmosphere (N₂ or Argon), add phosphorus oxychloride (POCl₃, 10-20 volumes, or a minimum of 3.0 equiv. if using a solvent like toluene).[17][18]

2. Reaction Execution:

  • Stir the suspension/solution at room temperature for 15-30 minutes.

  • Slowly heat the reaction mixture to the desired temperature (typically 80-100 °C or reflux) using an oil bath.[17]

  • Maintain at this temperature for 1-3 hours. Monitor the reaction progress periodically by taking a small aliquot, carefully quenching it in ice/bicarbonate, extracting with ethyl acetate, and analyzing by TLC or LC-MS.[17]

3. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • CRITICAL STEP: Remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is vital to reduce the violence of the subsequent quench.[6][19]

  • Prepare a separate flask containing a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution.[17][18]

  • Perform a reverse quench: Slowly and carefully add the cooled reaction residue dropwise to the ice/bicarbonate slurry.[15] Monitor the temperature of the quenching flask, keeping it below 20 °C.[15]

  • Continue stirring until all gas evolution has stopped and the pH is neutral or slightly basic.

  • The product will often precipitate as a solid. Collect it by vacuum filtration, washing with cold water.[17] Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).[17]

  • Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[20]

Quantitative Data Summary

This table summarizes the general effects of key parameters on the chlorination reaction. Optimal conditions are substrate-dependent and require empirical validation.

ParameterConditionExpected OutcomePotential Issues
Temperature 70 - 90 °CGood for sensitive substrates; balances conversion rate and stability.[1][4]May require longer reaction times.
100 - 110 °C (Reflux)Faster reaction rates, suitable for robust substrates.[6][17]Increased risk of decomposition and side products.
POCl₃ Stoichiometry 2-5 equivalentsSufficient for most reactions, especially in a solvent.May result in incomplete conversion for difficult substrates.
>10 equivalents (as solvent)Drives reaction to completion, simple setup.More excess reagent to handle and quench.
Additives DMF (catalytic or as co-solvent)Forms Vilsmeier reagent, may increase reactivity.[10][11]Can lead to different side products (e.g., formylation).
PCl₅ (co-reagent)Increases chlorinating power for unreactive substrates.[12]Harsher conditions, more reactive species to quench.
Safety & Handling of Phosphorus Oxychloride (POCl₃)

POCl₃ is a highly corrosive and toxic chemical that reacts violently with water. Strict adherence to safety protocols is mandatory. [4][5]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, permeation-resistant gloves (e.g., butyl rubber or Viton).[21]

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood. Ensure an emergency shower and eyewash station are immediately accessible.[4]

  • Handling: POCl₃ is moisture-sensitive and fumes in the air.[5] Keep containers tightly sealed under an inert atmosphere. It is corrosive to many metals.

  • Quenching & Disposal: Never add water directly to a large quantity of POCl₃. The hydrolysis reaction is extremely exothermic and releases toxic HCl gas.[22] Always use the recommended reverse quench procedure.[15][16] Dispose of waste according to your institution's hazardous waste guidelines.[4]

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[23] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[23]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][23]

References
  • Arnott, E. A., Chan, L., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry.
  • Fisher Scientific. (2025). Phosphorus oxychloride Safety Data Sheet.
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: PHOSPHORUS OXYCHLORIDE.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE.
  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • BenchChem. (2025). Chloroquinoxalines: A Comprehensive Technical Guide to Synthesis and Reactivity.
  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones.
  • ResearchGate. (2020). How can I properly quench POCl3?.
  • BenchChem. (2025). Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Royal Society of Chemistry. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • RSC Publishing. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • Chemistry Stack Exchange. (2019). Rationalising the reactivity of phosphoryl chloride.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Wikipedia. (2023). Phosphoryl chloride. Available at: [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent.
  • National Institutes of Health (NIH). (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
  • Google Patents. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.

Sources

Troubleshooting

Technical Support Center: Managing Phosphorus Oxychloride in Quinoxaline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent in organic synthesis, particularly for the dehydration and chlorination steps r...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent in organic synthesis, particularly for the dehydration and chlorination steps required to build complex heterocyclic structures like quinoxalines.[1] However, its high reactivity, especially with water, presents significant challenges during reaction work-up. Improper handling of unreacted POCl₃ can lead to violent exothermic reactions, product degradation, low yields, and significant safety hazards.

This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered when working with POCl₃ in the context of quinoxaline synthesis. Our goal is to equip you with the knowledge to handle these reactions safely and efficiently, ensuring the integrity of your research and the purity of your products.

Frequently Asked Questions & Troubleshooting Guide
Quenching & Work-up Procedures

Q1: I poured my POCl₃ reaction mixture into water, and it reacted violently, generating a lot of heat and fumes. What went wrong?

A: You've experienced the classic, uncontrolled hydrolysis of phosphorus oxychloride. This is a highly dangerous situation that must be avoided.

  • The Chemistry Behind the Hazard: POCl₃ reacts vigorously and exothermically with water to produce phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[2][3] The overall reaction is: POCl₃ + 3H₂O → H₃PO₄ + 3HCl Adding the reaction mixture (containing a large excess of POCl₃) to a small amount of water (or vice-versa) concentrates the heat generated, which can cause boiling and splashing of corrosive materials.[4]

  • The Correct Approach: "Reverse Quench" The standard and safest method is a "reverse quench."[5][6] This involves slowly and carefully adding the reaction mixture to a large volume of a stirred quenching agent, typically crushed ice or an ice/water slurry.[7] This ensures that POCl₃ is always the limiting reagent in the quenching flask, allowing the large volume of ice/water to absorb and dissipate the heat effectively.[5]

Q2: My target quinoxaline product is sensitive to strong acids. How can I quench the excess POCl₃ while protecting my compound?

A: This is a critical consideration, as the hydrolysis of POCl₃ generates significant amounts of HCl. A standard ice-water quench will result in a highly acidic solution that can degrade acid-labile products or, in the case of chloroquinoxalines, promote hydrolysis back to the starting quinoxalinone.[8][9]

  • Solution 1: Buffered Quench with Bicarbonate: A widely used method is to perform the reverse quench into a vigorously stirred slurry of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The bicarbonate neutralizes the forming HCl and phosphoric acid in real-time, controlling the pH. It is crucial to monitor for gas (CO₂) evolution and ensure the final pH is neutral or slightly basic (pH 7-8).[5]

  • Solution 2: Buffered Quench with Sodium Acetate: For products that are sensitive to even the localized high pH of a strong base, a buffered system using aqueous sodium acetate is an excellent alternative.[6] This method is particularly noted for preventing runaway reactions by ensuring the complete and instantaneous hydrolysis of POCl₃.[6] Some procedures recommend performing this quench at a slightly elevated, controlled temperature (35-40°C) to ensure rapid hydrolysis.[6]

Here is a comparison of common quenching agents:

Quenching AgentAdvantagesDisadvantagesBest For
Ice / Water Simple, readily available.Highly acidic conditions; strong exotherm.Acid-stable products.
Ice / aq. NaHCO₃ Neutralizes acid as it forms; good temperature control.Vigorous CO₂ evolution requires a large flask and careful addition.Most standard procedures; good for moderately acid-sensitive products.[3]
aq. Sodium Acetate Provides a buffered, mildly acidic/neutral pH; excellent for preventing delayed exotherms.[6]May require temperature control (warming) for efficient quenching.[6]Highly acid- or base-sensitive products.
Workflow & Protocol Visualization

To ensure a safe and effective work-up, a systematic approach is essential. The following workflow illustrates the decision-making process and key steps for quenching a typical POCl₃ reaction.

G cluster_prep Pre-Quench cluster_quench Quenching (Reverse Add) cluster_workup Work-Up & Isolation start Reaction Complete (TLC/HPLC) cool_rxn Cool Reaction Mixture to Room Temperature start->cool_rxn add_slowly Add Reaction Mixture Dropwise to Quench Flask cool_rxn->add_slowly Slow & Controlled Addition prep_quench Prepare Quench Flask: Stirred Ice or Ice/Base Slurry in a Fume Hood monitor_temp Monitor Temperature (Maintain < 20°C) add_slowly->monitor_temp monitor_gas Monitor Gas Evolution (if using NaHCO₃) add_slowly->monitor_gas check_ph Check & Adjust pH (to ~7-8) monitor_temp->check_ph Once Addition is Complete monitor_gas->check_ph extract Extract with Organic Solvent (e.g., EtOAc, DCM) check_ph->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄), Filter, and Concentrate wash->dry purify Purify Crude Product (Column Chromatography) dry->purify

Caption: A generalized workflow for the safe quenching and work-up of POCl₃ reactions.

Troubleshooting Low Yields and Impurities

Q3: After quenching and work-up, my TLC shows my desired chloroquinoxaline product has reverted to the starting quinoxalinone. Why did this happen and how can I prevent it?

A: This is a common and frustrating issue caused by the hydrolysis of the chloroquinoxaline product. The very conditions used to destroy the excess POCl₃ (aqueous work-up) can also destroy your product, especially if it's sensitive.

  • Mechanism of Failure: Chloroquinoxalines can be susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions prolonged during work-up, which reverts them to the hydroxy-form (the quinoxalinone).[8][9]

  • Preventative Strategies:

    • Minimize Water Contact Time: Work efficiently. Once the quench is complete, neutralize and move to the extraction phase promptly.

    • Evaporate Excess POCl₃: Before the quench, you can remove the bulk of the unreacted POCl₃ under reduced pressure (vacuum distillation).[2][10] This significantly reduces the violence of the quench and the amount of acid generated. Caution: This must be done with appropriate apparatus and behind a blast shield, as heating residual POCl₃ can be hazardous.

    • Dilute with an Inert Solvent: Before quenching, diluting the reaction mixture with an organic solvent like dichloromethane (DCM) or toluene can help moderate the quench.[10]

    • Proceed Directly: If the subsequent reaction step is robust, consider proceeding directly to the next step after evaporating the POCl₃, without a full aqueous work-up.[9]

Q4: My reaction is dark and messy, and purification by column chromatography is difficult. What are my options?

A: Dark, complex reaction mixtures often indicate decomposition or side reactions, which can be exacerbated by the harsh conditions of a POCl₃ reaction.[11] Purification can indeed be challenging.

  • The Problem with Silica Gel: Standard silica gel is slightly acidic, which can cause streaking or even decomposition of sensitive quinoxaline derivatives on the column.[12]

  • Purification Troubleshooting:

    • Deactivate Silica: Pre-treat your silica gel by flushing the packed column with your starting eluent containing a small amount of a base like triethylamine (~1-2%) to neutralize the acidic sites.[12]

    • Change Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may be more compatible with your product.[12]

    • Solid Loading: If your product has poor solubility in the eluent, it can precipitate during loading. Pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the column.[12]

Safety First: Essential Precautions

Q5: What are the absolute must-do safety precautions when working with POCl₃?

A: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[13][14] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (neoprene is recommended; nitrile is not suitable), and eye/face protection (safety goggles and a face shield).[15][16]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhaling the corrosive vapors.

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[16][17]

  • Incompatible Materials: Keep POCl₃ away from water, alcohols, amines, strong bases, and many metals.[7]

  • Waste Disposal: Quench all glassware carefully with an appropriate agent before washing. Dispose of chemical waste according to your institution's hazardous waste guidelines.[16]

The chemical reaction during quenching can be visualized as a stepwise hydrolysis process.

G POCl3 POCl₃ (Phosphorus Oxychloride) H2O + H₂O POCl3->H2O Intermediate1 Cl₂P(O)OH (Dichlorophosphoric acid) H2O->Intermediate1 HCl1 + HCl Intermediate1->HCl1 H2O2 + H₂O Intermediate1->H2O2 Intermediate2 ClP(O)(OH)₂ (Chlorophosphoric acid) H2O2->Intermediate2 HCl2 + HCl Intermediate2->HCl2 H2O3 + H₂O Intermediate2->H2O3 H3PO4 H₃PO₄ (Phosphoric Acid) H2O3->H3PO4 HCl3 + HCl H3PO4->HCl3

Caption: Stepwise hydrolysis of POCl₃ to phosphoric acid and HCl.

By understanding the chemistry and adhering to these best practices, you can effectively and safely manage the removal of unreacted POCl₃ from your quinoxaline reaction mixtures, leading to higher yields, purer products, and a safer laboratory environment.

References
  • ResearchGate. How can I properly quench POCl3?. Available from: [Link]

  • ChemBK. Phosphorus oxychloride. Available from: [Link]

  • Wikipedia. Phosphoryl chloride. Available from: [Link]

  • Books. CHAPTER 14: Phosphorus Oxychloride: Production and Use.
  • Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. Available from: [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride. Available from: [Link]

  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. Available from: [Link]

  • BYJU'S. Preparation of POCl3. Available from: [Link]

  • ResearchGate. How should I proceed in Chlorination using POCl3?. Available from: [Link]

  • National Institutes of Health. Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC. Available from: [Link]

  • Google Patents. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • ResearchGate. POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles | Request PDF. Available from: [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. Available from: [Link]

  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Available from: [Link]

  • WordPress.com. My friend phosphorus oxychloride | Chemical Space. Available from: [Link]

  • RSC Publishing. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available from: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Common Organic Chemistry. Phosphorus Oxychloride. Available from: [Link]

  • ResearchGate. Yield of cyclized products obtained by cyclodehydration with POCl 3 and... | Download Table. Available from: [Link]

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  • Google Patents. CA2242815A1 - Process for the purification of phosphorous oxychloride.
  • ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available from: [Link]

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Optimization

Technical Support Center: Recrystallization of 2-Chloro-6-methoxy-3-methylquinoxaline

Welcome to the technical support center for the purification of 2-Chloro-6-methoxy-3-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-6-methoxy-3-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. As a key intermediate in various synthetic pathways, the purity of this quinoxaline derivative is paramount for reliable downstream applications and accurate biological evaluation.[1] This document moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and adapt the methodology to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 2-Chloro-6-methoxy-3-methylquinoxaline?

While no single solvent is universally perfect, an informed selection is critical for success. Based on the purification of structurally similar quinoxaline derivatives, ethanol is an excellent starting point.[1][2][3] Many quinoxalines show good solubility in hot ethanol and significantly lower solubility upon cooling, which is the ideal characteristic for a recrystallization solvent.[4][5][6]

For chlorinated quinoxalines, solvents like dichloromethane (DCM) have also been successfully used, often in a mixed solvent system (e.g., with hexane or heptane as an anti-solvent).[1] A general rule of thumb is "like dissolves like"; the chloro, methoxy, and aromatic functionalities of the target molecule suggest that solvents of intermediate polarity should be effective.[7][8]

We strongly recommend performing a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch of material.

Q2: How do I perform an effective solvent screen?

A solvent screen is a systematic, small-scale experiment to identify the best solvent for recrystallization.[9]

Protocol: Small-Scale Solvent Screening

  • Preparation : Place a small amount of your crude 2-Chloro-6-methoxy-3-methylquinoxaline (approx. 10-20 mg) into several small test tubes.

  • Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise, starting with ~0.5 mL. Agitate the mixture.

  • Observation (Room Temp) : Observe the solubility.

    • If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent but may be useful as the "soluble" solvent in a mixed-pair system.[9]

    • If the compound is completely insoluble, it may be a candidate, but proceed to the next step.

    • If the compound is sparingly soluble, this is a promising candidate.[4]

  • Heating : Gently heat the test tubes that did not show complete dissolution in a water or sand bath. Add the same solvent dropwise until the compound just dissolves. Be careful not to add a large excess.[10]

  • Cooling : Remove the tubes from the heat and allow them to cool slowly to room temperature. Subsequently, place them in an ice bath to maximize crystal formation.[11]

  • Evaluation : The ideal solvent is one where the compound is sparingly soluble at room temperature but completely soluble at high temperatures, and which yields a good crop of crystals upon cooling.[5]

Q3: What are the essential characteristics of a good recrystallization solvent?

An ideal recrystallization solvent should meet several criteria to ensure both high purity and good recovery of your compound.[12]

  • High Temperature Coefficient : The solvent must dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[5][6] This differential solubility is the fundamental principle of recrystallization.[4]

  • Impurity Solubility Profile : Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, even when hot, allowing for their removal via hot filtration.[6][9]

  • Chemical Inertness : The solvent must not react with the compound being purified.[5][9]

  • Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]

  • Safety and Cost : The solvent should be non-flammable, have low toxicity, and be inexpensive.[5][9]

Q4: What is a mixed solvent system and when is it necessary?

A mixed solvent system (or two-solvent recrystallization) is used when no single solvent meets all the criteria for a good recrystallization.[13] This typically involves a "soluble solvent" in which your compound is readily soluble, and an "anti-solvent" (or "insoluble solvent") in which your compound is poorly soluble.[13]

When to Use:

  • When your compound is too soluble in one solvent and not soluble enough in another.

  • To fine-tune the solubility properties to induce crystallization when single solvents fail.

Common Pairs: Ethanol/Water, Dichloromethane/Hexane, Toluene/Heptane, Ethyl Acetate/Hexane.

General Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "soluble solvent."

  • Add the "anti-solvent" dropwise to the hot solution until a persistent cloudiness appears.

  • Add a few drops of the hot "soluble solvent" back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.[13]

Troubleshooting Guide

Problem: My compound will not crystallize from the solution upon cooling.

This is one of the most common issues in recrystallization.

  • Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure. The solution is not saturated, preventing crystal formation.[14]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[14][15] Once the volume is reduced, allow it to cool again.

  • Cause 2: The solution is supersaturated. The energy barrier for nucleation (the initial formation of a crystal) has not been overcome.

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus.[6][15] The microscopic glass fragments provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a pure crystal of 2-Chloro-6-methoxy-3-methylquinoxaline, add a single tiny crystal to the solution. This "seed" crystal acts as a template for further crystal growth.[15]

Problem: My compound has "oiled out" instead of forming crystals.

"Oiling out" occurs when the solute precipitates as a liquid instead of a solid.[14][16] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.[16]

  • Cause: This typically happens when the melting point of the crude solid is lower than the boiling point of the solvent. A high concentration of impurities can significantly depress the melting point.[15][16]

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (if using a mixed system, add more of the "soluble" solvent) and allow the solution to cool much more slowly.[14][16] Slow cooling can favor the formation of an ordered crystal lattice over a disordered liquid phase.

Problem: Crystals formed almost immediately after I removed the solution from the heat.

Rapid crystallization is undesirable as it can trap impurities within the rapidly forming crystal lattice.[16]

  • Cause: The solution is too concentrated, or the temperature dropped too quickly.

    • Solution: Place the flask back on the heat source, add a small amount (1-5%) of additional hot solvent to redissolve the solid, and then allow it to cool more slowly.[16] Insulating the flask with glass wool or placing it on a cooling hotplate can promote slower cooling and the formation of larger, purer crystals.[14]

Problem: My final product has a noticeable color, but the pure compound should be white/off-white.

Colored impurities can be persistent and may co-crystallize with your product.

  • Cause: Highly colored, polar impurities are present in the crude material.

    • Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (1-2% by weight).[10] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize.[10]

Data & Protocols

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Good for polar compounds; can be difficult to remove.[8]
Ethanol7824.5Excellent general-purpose solvent for many quinoxalines.[1][2][3]
Isopropanol8219.9Similar to ethanol, slightly less polar.
Acetone5620.7Good solvent, but its low boiling point can lead to rapid evaporation.[8]
Ethyl Acetate776.0Good for compounds of intermediate polarity.[7]
Dichloromethane409.1Low boiling point; often used in mixed systems with a nonpolar solvent.[1]
Toluene1112.4Good for less polar compounds; high boiling point.[7]
Hexane/Heptane69 / 98~2.0Nonpolar; typically used as anti-solvents in mixed systems.[8]
Workflow: Troubleshooting Recrystallization

G cluster_no_xtal Troubleshooting: No Crystals cluster_oil Troubleshooting: Oiling Out start Start: Cooled Solution no_xtal Problem: No Crystals Formed start->no_xtal Wait 20-30 min oiled_out Problem: 'Oiled Out' start->oiled_out Liquid droplets form success Success: Pure Crystals Formed start->success Crystals form well too_much_solvent Cause: Too much solvent? no_xtal->too_much_solvent Check volume supersat Cause: Supersaturated? no_xtal->supersat If volume seems minimal reheat Action: Reheat to dissolve oil oiled_out->reheat boil_off Action: Boil off excess solvent too_much_solvent->boil_off scratch_seed Action: Scratch flask or add seed crystal supersat->scratch_seed boil_off->start Re-cool scratch_seed->start Observe add_solvent Action: Add more 'soluble' solvent reheat->add_solvent cool_slow Action: Cool slowly add_solvent->cool_slow cool_slow->start Re-cool

Sources

Troubleshooting

Technical Support Center: Stability of 2-Chloro-Quinoxaline Derivatives in Basic Conditions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 2-chloro-quinoxaline derivatives. This guide is designed to provide in-depth technical assistance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-chloro-quinoxaline derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers encountering stability issues with 2-chloro-quinoxaline derivatives under basic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive field experience to ensure you can navigate the complexities of your experimental work with confidence.

I. Core Concepts: Understanding the Reactivity of 2-Chloro-Quinoxalines

The quinoxaline scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2][3][4] The 2-chloro-quinoxaline moiety, in particular, is a versatile synthetic intermediate due to the reactive chloro-substituent at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr).[1][2][5] This reactivity, however, also underlies its potential instability, especially in the presence of bases.

The SNAr Mechanism: A Double-Edged Sword

The pyrazine ring of the quinoxaline system is inherently electron-deficient, which facilitates nucleophilic attack at the 2-position. The presence of the chlorine atom, a good leaving group, further enhances this reactivity.[6][7] While this is advantageous for synthetic transformations, it also means that hydroxide ions or other basic nucleophiles can readily displace the chloride, leading to the formation of the corresponding 2-hydroxy-quinoxaline (or its tautomer, 2(1H)-quinoxalinone).

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses frequently encountered problems during the handling and reaction of 2-chloro-quinoxaline derivatives in basic media.

Issue 1: Unexpected Formation of a More Polar Byproduct, Identified as 2-Hydroxy-Quinoxaline.

Plausible Cause: Hydrolysis of the 2-chloro group.

The C-Cl bond at the 2-position of the quinoxaline ring is susceptible to nucleophilic attack by hydroxide ions present in basic aqueous media. This leads to the formation of the corresponding 2-hydroxy-quinoxaline derivative, which is often more polar and will exhibit a different retention time in chromatography. The kinetics of this alkaline hydrolysis have been studied and are influenced by solvent and temperature.[8][9]

Solutions & Mitigation Strategies:

  • Strict Anhydrous Conditions: If the desired reaction does not involve water as a reactant, ensure all solvents and reagents are rigorously dried. The presence of even trace amounts of water can lead to significant hydrolysis under basic conditions.

  • Use of Non-Nucleophilic Bases: When a base is required to deprotonate a nucleophile (e.g., an alcohol or amine), consider using a non-nucleophilic, sterically hindered base. Examples include:

    • Potassium tert-butoxide (KOtBu)

    • Sodium hydride (NaH)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Temperature Control: The rate of hydrolysis is temperature-dependent.[8][10][11] Conducting the reaction at lower temperatures can significantly reduce the rate of this unwanted side reaction.

  • Phase Transfer Catalysis (PTC): For reactions involving an aqueous basic phase and an organic phase containing the 2-chloro-quinoxaline, a phase transfer catalyst can facilitate the transport of the desired nucleophile to the organic phase, potentially outcompeting the hydroxide ion.[2]

Issue 2: Low or No Conversion of the Starting 2-Chloro-Quinoxaline.

Plausible Cause 1: Insufficient Nucleophilicity of the Reactant.

The success of the SNAr reaction depends on the strength of the incoming nucleophile.[6] Weakly nucleophilic species may not react efficiently, even under basic conditions.

Solutions & Mitigation Strategies:

  • In Situ Deprotonation: For nucleophiles like alcohols, thiols, or amines, the addition of a suitable base is crucial to generate the more potent anionic nucleophile (alkoxide, thiolate, or amide).[6]

  • Solvent Effects: The choice of solvent can significantly impact nucleophilicity. Aprotic polar solvents, such as DMF, DMSO, or acetonitrile, are generally preferred as they can solvate the cation of the base without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Plausible Cause 2: Electronic Effects of Other Substituents.

The presence of electron-donating groups (EDGs) on the quinoxaline ring can decrease the electrophilicity of the 2-position, thereby slowing down the rate of nucleophilic attack.

Solutions & Mitigation Strategies:

  • Harsher Reaction Conditions: Increasing the reaction temperature or extending the reaction time may be necessary to drive the reaction to completion. However, this must be balanced against the risk of degradation.

  • Use of a Stronger Nucleophile/Base System: If possible, employing a more reactive nucleophile or a stronger base to generate a higher concentration of the active nucleophile can overcome the deactivating effect of EDGs.

Issue 3: Formation of Multiple Unidentified Byproducts.

Plausible Cause: Ring Degradation or Tautomerization.

Under strongly basic conditions, particularly at elevated temperatures, the quinoxaline ring itself can become susceptible to degradation.[12][13] Additionally, for certain substituted quinoxalines, tautomerization of the reduced form under alkaline conditions has been identified as a degradation pathway.[14][15]

Solutions & Mitigation Strategies:

  • Screening of Bases: Test a range of bases with varying strengths and steric properties to find an optimal balance between promoting the desired reaction and minimizing degradation.

  • Careful Monitoring: Utilize techniques like TLC or LC-MS to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to prevent the formation of secondary degradation products.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, which can be exacerbated under basic conditions.

III. Frequently Asked Questions (FAQs)

Q1: At what pH range does the hydrolysis of 2-chloro-quinoxaline become a significant concern?

While a precise pH threshold is substrate-dependent, the rate of hydrolysis generally increases with increasing basicity. In aqueous environments, significant hydrolysis can be expected at pH values above 9-10, and this rate will be accelerated at higher temperatures.

Q2: Can I use sodium hydroxide or potassium hydroxide to deprotonate my amine nucleophile for reaction with a 2-chloro-quinoxaline?

While thermodynamically possible for some amines, using strong aqueous bases like NaOH or KOH is generally not recommended due to the competing and often rapid hydrolysis of the 2-chloro-quinoxaline.[8][9] It is preferable to use non-nucleophilic bases in anhydrous organic solvents.

Q3: My 2-chloro-quinoxaline derivative has an ester group elsewhere on the molecule. What precautions should I take under basic conditions?

Ester groups are susceptible to hydrolysis under basic conditions (saponification). If your desired reaction requires a base, you may need to:

  • Use a base that is not strong enough to hydrolyze the ester under the reaction conditions.

  • Employ a protecting group strategy for the ester if harsher basic conditions are unavoidable.

  • Conduct the reaction at a low temperature to minimize the rate of ester hydrolysis.

Q4: Is there a general order of reactivity for nucleophiles with 2-chloro-quinoxalines?

Yes, generally, soft nucleophiles react more readily in SNAr reactions. A typical reactivity order is:

Thiolates (RS⁻) > Amines (RNH₂) > Alkoxides (RO⁻) > Hydroxide (OH⁻)

This order can be influenced by steric factors and the specific reaction conditions.[6]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring the Stability of a 2-Chloro-Quinoxaline Derivative in Basic Conditions

This protocol provides a framework for assessing the stability of your compound under specific basic conditions.

Materials:

  • 2-Chloro-quinoxaline derivative of interest

  • Chosen solvent (e.g., a mixture of an organic solvent like acetonitrile and water)

  • Base of interest (e.g., NaOH, K₂CO₃)

  • Internal standard (a stable, non-reactive compound)

  • Analytical instrument (HPLC or LC-MS)

Procedure:

  • Prepare a stock solution of your 2-chloro-quinoxaline derivative at a known concentration in the chosen organic solvent.

  • Prepare a stock solution of the internal standard in the same solvent.

  • Prepare the basic aqueous solution at the desired pH or concentration.

  • In a reaction vial, combine the organic solvent, the basic aqueous solution, a known amount of the internal standard stock solution, and initiate the experiment by adding a known amount of the 2-chloro-quinoxaline stock solution.

  • Maintain the reaction at a constant temperature.

  • At regular time intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot by neutralizing it with a dilute acid (e.g., 0.1 M HCl) to stop the degradation.

  • Analyze the quenched aliquot by HPLC or LC-MS.

  • Calculate the percentage of the 2-chloro-quinoxaline derivative remaining at each time point relative to the internal standard.

Data Presentation: Illustrative Stability Data

The following table shows hypothetical stability data for a generic 2-chloro-quinoxaline derivative under different basic conditions.

ConditionTemperature (°C)Time (h)% Remaining Compound
1 M NaOH in 1:1 ACN:H₂O25435%
1 M NaOH in 1:1 ACN:H₂O504<5%
1 M K₂CO₃ in 1:1 ACN:H₂O25485%
1 M K₂CO₃ in 1:1 ACN:H₂O50460%

This data is for illustrative purposes only and will vary depending on the specific substrate and conditions.

V. Visualizing Degradation Pathways

Diagram 1: Key Degradation Pathway of 2-Chloro-Quinoxaline in Basic Conditions

G cluster_0 Main Reaction Pathway cluster_1 Potential Further Degradation A 2-Chloro-quinoxaline Derivative B 2-Hydroxy-quinoxaline Derivative (Hydrolysis Product) A->B OH⁻ (aq) (Hydrolysis) C Desired SₙAr Product A->C Nu⁻ (Desired Reaction) D Ring-Opened Products B->D Strong Base / Heat

Caption: Hydrolysis vs. desired nucleophilic substitution of 2-chloro-quinoxalines.

Diagram 2: Workflow for Troubleshooting Instability

G Start Instability Observed (e.g., byproduct formation) Q1 Is water present? Start->Q1 A1 Use anhydrous solvents/reagents Q1->A1 Yes Q2 Is the base nucleophilic? Q1->Q2 No A1->Q2 A2 Switch to non-nucleophilic base (e.g., KOtBu, NaH) Q2->A2 Yes Q3 Is the temperature too high? Q2->Q3 No A2->Q3 A3 Lower reaction temperature Q3->A3 Yes End Stability Improved Q3->End No (Re-evaluate other factors) A3->End

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methoxy-3-methylquinoxaline: A Comparative Analysis

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their wide-ranging biological activities, including antimicrobial and anticancer properties. The specific substitution pa...

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their wide-ranging biological activities, including antimicrobial and anticancer properties. The specific substitution pattern on the quinoxaline scaffold is critical in determining the molecule's efficacy and mechanism of action. As such, unambiguous structural elucidation is paramount. This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Chloro-6-methoxy-3-methylquinoxaline, a key intermediate in the synthesis of novel therapeutic agents. In the absence of a publicly available experimental spectrum, we present a detailed prediction, substantiated by comparative data from structurally analogous compounds. Furthermore, we will explore alternative and complementary analytical techniques, offering a holistic view of its characterization.

The Pivotal Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] For a molecule like 2-Chloro-6-methoxy-3-methylquinoxaline, ¹H NMR provides precise information about the electronic environment of each proton, their connectivity, and stereochemical relationships. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are the foundational pillars of this analysis.[2]

Predicted ¹H NMR Spectrum of 2-Chloro-6-methoxy-3-methylquinoxaline

The predicted ¹H NMR spectrum is based on established substituent effects on the quinoxaline ring and a comparative analysis of related structures. The expected chemical shifts are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification for Prediction
H-5~7.8-8.0dThe H-5 proton is ortho to a nitrogen atom, resulting in significant deshielding. Its multiplicity will be a doublet due to coupling with H-7.
H-7~7.4-7.6ddThe H-7 proton is coupled to both H-5 and H-8 (if present), resulting in a doublet of doublets. The methoxy group at C-6 will have a shielding effect, shifting it slightly upfield compared to an unsubstituted quinoxaline.
H-8~7.2-7.4dThe H-8 proton is ortho to the electron-donating methoxy group, leading to a more shielded environment and an upfield shift. It will appear as a doublet due to coupling with H-7.
OCH₃~3.9-4.1sThe methoxy protons will appear as a singlet in the characteristic region for methoxy groups attached to an aromatic ring.
CH₃~2.6-2.8sThe methyl protons at the C-3 position will also be a singlet, with its chemical shift influenced by the adjacent nitrogen and chlorine atoms.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that ensures complete dissolution of the sample. Chloroform-d (CDCl₃) is a common choice for quinoxaline derivatives.

  • Concentration: Prepare a solution by dissolving 5-10 mg of 2-Chloro-6-methoxy-3-methylquinoxaline in 0.5-0.7 mL of the selected deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) (δ = 0.00 ppm).

Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 scans are generally adequate for a sample of this concentration.

Comparative Analysis with Alternative Characterization Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides a more comprehensive and robust characterization.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.

Technique Information Provided Advantages Limitations
¹³C NMR Carbon skeleton, number of unique carbons, and their electronic environments.Provides direct information about the carbon framework. Can distinguish between different types of carbons (e.g., aromatic, aliphatic, carbonyl).Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or higher sample concentrations.
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small amounts of sample. Provides a molecular formula with high-resolution mass spectrometry (HRMS).Does not provide detailed structural information about the connectivity of atoms.

Predicted Fragmentation: The mass spectrum of 2-Chloro-6-methoxy-3-methylquinoxaline is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.

Technique Information Provided Advantages Limitations
HPLC Purity of the sample and retention time.High resolution and sensitivity. Can be used for both qualitative and quantitative analysis.Requires a suitable chromophore for UV detection. Method development can be time-consuming.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of a comprehensive characterization of 2-Chloro-6-methoxy-3-methylquinoxaline.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_confirmation Structure Confirmation & Purity Assessment Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Structure Structural Elucidation H_NMR->Structure C_NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Structure->Purity

Caption: Workflow for the characterization of 2-Chloro-6-methoxy-3-methylquinoxaline.

Conclusion

The structural characterization of 2-Chloro-6-methoxy-3-methylquinoxaline relies heavily on ¹H NMR spectroscopy, which provides detailed insights into its molecular architecture. By combining predicted ¹H NMR data with comparative analysis of related compounds and complementary techniques such as ¹³C NMR, Mass Spectrometry, and HPLC, researchers can achieve a high degree of confidence in the structure and purity of this important synthetic intermediate. This multi-faceted approach is essential for advancing the development of novel quinoxaline-based compounds in various scientific disciplines.

References

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. (2024-09-09). [Link]

  • Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. (2005). [Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. PubliCatt. (2023-08-02). [Link]

  • Experimental 13C NMR spectrum of 2-Cl-6-MA. ResearchGate. (n.d.). [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - NIH. (n.d.). [Link]

  • Supporting Information. (n.d.). [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. (2025-04-03). [Link]

  • Supplementary Information. The Royal Society of Chemistry. (n.d.). [Link]

  • quinoxaline, 2,3-dichloro-6-methoxy-. SpectraBase. (n.d.). [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. (n.d.). [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing 6- and 7-Methoxy Quinoxaline Isomers by NOESY NMR

For researchers and professionals in drug development, the unequivocal structural determination of constitutional isomers is a foundational requirement for advancing a lead candidate. The quinoxaline scaffold, a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal structural determination of constitutional isomers is a foundational requirement for advancing a lead candidate. The quinoxaline scaffold, a privileged structure in medicinal chemistry, frequently presents such challenges[1][2]. When functional groups like a methoxy substituent can exist at multiple positions on the benzenoid ring, such as in 6-methoxy and 7-methoxy quinoxaline, standard 1D ¹H and ¹³C NMR spectra can be deceptively similar, leading to potential ambiguity.

This guide provides an in-depth, experimentally-grounded methodology for distinguishing between these two specific isomers using Nuclear Overhauser Effect Spectroscopy (NOESY). We will move beyond a simple protocol to explain the causal logic behind the experimental design, ensuring a self-validating approach to structural confirmation. The core principle hinges on the Nuclear Overhauser Effect (NOE), a phenomenon that reveals the spatial proximity of nuclei, in contrast to J-coupling which reports on through-bond connectivity[3][4].

The Analytical Challenge: Ambiguity in Standard NMR

Constitutional isomers, by definition, have the same molecular formula but different atomic connectivity[5]. In the case of 6- and 7-methoxy quinoxaline, this subtle difference significantly impacts the chemical environment of the aromatic protons. However, predicting the exact ¹H chemical shifts ab initio can be challenging, and the resulting spectra may not provide a "smoking gun" for differentiation.

Let's consider the structures and their proton designations:

IsomerStructureKey Protons
6-methoxyquinoxaline 6-methoxyquinoxaline structureH-2, H-3, H-5, H-7, H-8, -OCH₃
7-methoxyquinoxaline 7-methoxyquinoxaline structureH-2, H-3, H-5, H-6, H-8, -OCH₃

The protons on the pyrazine ring (H-2 and H-3) will have similar chemical shifts in both isomers. The primary differences will be among the benzenoid protons (H-5, H-6, H-7, H-8). While there will be distinct patterns, assigning them without a reference standard can be fraught with uncertainty. The methoxy singlet itself, appearing around 3.9 ppm, offers no positional information on its own[6][7][8]. This ambiguity necessitates a technique that probes the molecule's three-dimensional arrangement.

The NOESY Principle: A Through-Space Solution

NOESY experiments detect correlations between protons that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds[3][9]. This is achieved by measuring cross-relaxation rates, where magnetization is transferred from one nucleus to another through dipolar coupling[10].

For our quinoxaline isomers, the logic is simple and powerful: the protons of the methoxy group will only show an NOE correlation to other protons that are its direct spatial neighbors. By identifying which aromatic protons are "lit up" by the methoxy group, we can definitively determine its position on the ring.

Predictive Analysis: Mapping the Key NOE Correlations

The dispositive evidence lies in the unique spatial relationships within each isomer:

  • In 6-methoxyquinoxaline: The methoxy protons at C-6 are spatially proximate to the protons at C-5 and C-7 .

  • In 7-methoxyquinoxaline: The methoxy protons at C-7 are spatially proximate to the protons at C-6 and C-8 .

The protons H-5 and H-8 are in chemically distinct environments and are readily identifiable in the aromatic region of the ¹H NMR spectrum. Therefore, the presence or absence of an NOE cross-peak between the methoxy signal and the signals for H-5 and H-8 provides the conclusive evidence for isomer identification.

Caption: Predicted NOE correlations for isomer differentiation.

Experimental Design and Protocol

A 2D NOESY experiment is the most comprehensive approach, though a series of 1D selective NOESY experiments can yield results more quickly[11]. The following protocol is optimized for small molecules (MW < 600) on a 400 MHz or higher spectrometer[9][12].

Experimental Workflow

G A Sample Preparation (~10-20 mg in 0.6 mL CDCl₃) B Degassing (3x Freeze-Pump-Thaw Cycles) A->B C Standard ¹H NMR (Confirm shifts, integrity) B->C D 2D NOESY Acquisition (noesygpph pulse program) C->D E Data Processing (2D FT, Phasing) D->E F Analysis (Identify cross-peaks) E->F G Structure Confirmation F->G

Caption: Standard workflow for NOESY-based structure elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10-20 mg of the quinoxaline isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The optimal concentration provides good signal in a standard ¹H spectrum within 8-16 scans[13].

    • Filter the sample into a high-quality NMR tube.

    • Crucial Step (Trustworthiness): Degas the sample thoroughly to remove dissolved paramagnetic oxygen, which can quench the NOE effect. The recommended method is three freeze-pump-thaw cycles[12].

  • Instrument Setup & Standard Spectra:

    • Acquire a standard 1D ¹H spectrum to identify the chemical shifts of all protons, particularly the methoxy singlet and the aromatic signals.

    • Tune and match the probe, and shim the sample for optimal homogeneity. Sample spinning should be turned off for the NOESY experiment to avoid artifacts[13].

  • 2D NOESY Acquisition:

    • Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems)[12].

    • Set the spectral width to encompass all proton signals.

    • Key Parameter (Causality): The mixing time (d8) is the most critical parameter. For small, rapidly tumbling molecules like these, the NOE builds up over several hundred milliseconds. A mixing time between 500 ms and 800 ms is a robust starting point[9][11]. This duration is long enough to allow for magnetization transfer but short enough to minimize spin diffusion, where the magnetization spreads to non-proximal protons, complicating analysis.

    • Set the relaxation delay (d1) to be at least 1.5 times the longest T1 relaxation time of your protons (typically 2-4 seconds for aromatic compounds) to allow for full relaxation between scans[14].

    • Acquire data with 8-16 scans per increment and 256-512 increments in the indirect dimension (t1)[12][13].

  • Data Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions followed by a 2D Fourier Transform.

    • Carefully phase the spectrum. The diagonal peaks and cross-peaks should all have the same positive phase (for small molecules)[15].

    • Identify the methoxy singlet on the diagonal. Trace a horizontal line from this peak and look for off-diagonal cross-peaks. The vertical position of these cross-peaks corresponds to the protons that are spatially close to the methoxy group.

Data Interpretation and Validation

The 2D NOESY spectrum provides a clear, visual confirmation of the isomer's identity. The expected results are summarized below.

ParameterExpected Result for 6-methoxyquinoxalineExpected Result for 7-methoxyquinoxaline
¹H Signal (-OCH₃) Singlet, ~3.9 ppmSinglet, ~3.9 ppm
Key NOESY Cross-Peak (-OCH₃, H-5) (-OCH₃, H-8)
Secondary NOESY Cross-Peak (-OCH₃, H-7)(-OCH₃, H-6)
Validation Check Absence of a strong cross-peak between -OCH₃ and H-8.Absence of a strong cross-peak between -OCH₃ and H-5.

The self-validating nature of this experiment is crucial: for the 6-methoxy isomer, you must see a correlation to H-5 and must not see one to H-8. The inverse is true for the 7-methoxy isomer. This binary outcome provides a high degree of confidence in the assignment.

Comparison with Alternative Methodologies

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. One could look for a ³J correlation from the methoxy protons to the carbon they are attached to (C-6 or C-7), or to adjacent carbons. While potentially useful, it can sometimes be ambiguous if carbon signals are not well-resolved or if the expected correlations are weak.

  • X-ray Crystallography: This is the gold standard for structural determination. However, it requires a single crystal of suitable quality and provides the structure in the solid state, which may not be identical to the solution-state conformation. NOESY provides direct evidence of the structure in the solution phase relevant to most biological assays.

Conclusion

Distinguishing between constitutional isomers like 6- and 7-methoxy quinoxaline is a common challenge where standard 1D NMR can be insufficient. The 2D NOESY experiment offers an elegant and definitive solution by mapping through-space proton proximities. By focusing on the diagnostic NOE correlation between the methoxy protons and either the H-5 or H-8 proton, researchers can unambiguously assign the correct structure. This guide provides the predictive logic and a robust experimental protocol to empower scientists to make this critical distinction with confidence, ensuring the integrity of their chemical matter and the reliability of subsequent drug development efforts.

References

  • University of Chicago, Chemistry Department NMR Facility. (2021). 1D NOESY made easy. [Link]

  • University of Ottawa, NMR Facility. (2018). NOESY and ROESY. [Link]

  • University of Missouri, Department of Chemistry. 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • Stanford University, NMR Facility. noesy. [Link]

  • ResearchGate. Basic experimental parameters for noesyhsqcf3gpwgx13d Filtered-edited NOESY. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • Chemistry LibreTexts. (2022). NOESY Spectra. [Link]

  • JEOL. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. [Link]

  • Filo. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances. [Link]

  • ResearchGate. 'H-NMR chemical shifts for compounds 1 to 6. [Link]

  • Abd-El-Aziz, A. S., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Molecules. [Link]

  • University of Puget Sound. Proton NMR Chemical Shift Table. [Link]

  • Zhang, J., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules. [Link]

  • ScienceDirect. NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • University of Debrecen. 2D NMR A correlation map between two NMR parameters. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • YouTube. (2012). How to interpret a NOESY NMR spectrum. [Link]

Sources

Validation

Comprehensive Guide: HPLC Method Development for Quinoxaline Regioisomer Separation

Executive Summary & Challenge Definition Quinoxaline derivatives are pharmacophores of immense significance in oncology and infectious disease research.[1][2] However, their synthesis often yields mixtures of regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

Quinoxaline derivatives are pharmacophores of immense significance in oncology and infectious disease research.[1][2] However, their synthesis often yields mixtures of regioisomers (e.g., 6- vs. 7-substituted analogues) that possess identical molecular weights and nearly indistinguishable lipophilicity (logP).

Standard C18 alkyl phases often fail to resolve these isomers because they rely primarily on hydrophobic subtraction. To achieve baseline resolution (


), researchers must exploit shape selectivity  and 

electron interactions
.

This guide compares the industry-standard C18 approach against Phenyl-Hexyl and Biphenyl stationary phases, demonstrating why aromatic-selective phases are the superior choice for this specific application.

Mechanistic Insight: Why C18 Fails and Phenyl Succeeds

Understanding the molecular interaction is the first step to a robust method.

  • The C18 Limitation: C18 columns separate based on dispersive interactions (hydrophobicity). Since regioisomers like 6-nitroquinoxaline and 7-nitroquinoxaline have almost identical hydrophobic surface areas, they often co-elute or show "shouldering" on C18.

  • The Phenyl Advantage: Phenyl-Hexyl and Biphenyl phases possess aromatic rings that engage in

    
     stacking with the quinoxaline core. The position of the substituent (6- vs 7-) alters the electron density distribution and the steric availability of the quinoxaline ring for stacking. This creates a "secondary retention mechanism" that differentiates the isomers based on their electronic and steric fit, not just hydrophobicity.
    
Visualization: Interaction Mechanism

The following diagram illustrates the dual-interaction mechanism required for separation.

G Analyte Quinoxaline Regioisomers C18 C18 Phase (Alkyl Chains) Analyte->C18 Hydrophobic Interaction Only Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Hydrophobic + Pi-Pi Stacking Result_C18 Co-elution (Similar Hydrophobicity) C18->Result_C18 Result_Phenyl Baseline Resolution (Steric + Electronic Diff) Phenyl->Result_Phenyl

Figure 1: Mechanistic comparison of stationary phase interactions. Phenyl phases introduce a second dimension of selectivity essential for isomers.

Comparative Analysis: C18 vs. Phenyl-Hexyl[3][4][5]

The following data represents a synthesized comparison based on validated application behaviors for nitro-quinoxaline derivatives.

Experimental Conditions:

  • System: UHPLC

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than Acetonitrile)
    
  • Gradient: 5-60% B over 10 min

  • Flow Rate: 0.4 mL/min

  • Temp: 30°C

Table 1: Performance Metrics Comparison
ParameterColumn A: Standard C18Column B: Phenyl-HexylColumn C: Biphenyl
Stationary Phase C18 (Octadecyl)Phenyl-HexylBiphenyl
Ligand Type Alkyl ChainAromatic Ring w/ C6 linkerDual Aromatic Rings
Retention Time (Isomer 1) 4.21 min5.10 min5.45 min
Retention Time (Isomer 2) 4.25 min5.65 min6.12 min
Resolution (

)
0.4 (Co-elution) 3.2 (Baseline) 4.1 (Excellent)
Selectivity (

)
1.011.111.13
Tailing Factor 1.21.11.1
Primary Mechanism HydrophobicityHydrophobicity +

Hydrophobicity + Enhanced

Analysis:

  • Column A (C18) fails to resolve the critical pair. The selectivity (

    
    ) is too close to 1.0.
    
  • Column B (Phenyl-Hexyl) provides baseline separation. The aromatic ring in the stationary phase interacts differently with the electron-deficient ring of the 6-isomer versus the 7-isomer.

  • Column C (Biphenyl) offers the highest resolution due to increased aromatic surface area, but Phenyl-Hexyl is often sufficient and more economical for routine use.

Method Development Protocol (Step-by-Step)

Do not rely on trial and error. Follow this logical workflow to ensure a robust method.

Phase 1: Solvent Selection (The "Methanol Effect")

For phenyl-based columns, Methanol (MeOH) is preferred over Acetonitrile (ACN).

  • Why? ACN has its own

    
     electrons (triple bond) which can compete with the analyte for interaction sites on the stationary phase, dampening the selectivity. MeOH is "transparent" to 
    
    
    
    mechanisms.
Phase 2: pH Control

Quinoxalines are weak bases.

  • Low pH (0.1% Formic Acid): Keeps silanols protonated (reducing peak tailing).

  • Mid pH (Ammonium Acetate, pH 6.8): If low pH fails, try neutral pH. Neutral quinoxalines may stack more effectively than their protonated cations, although peak shape may suffer on older silica supports.

Phase 3: The Screening Workflow

Use the following decision tree to guide your experimental setup.

MethodDev Start Start: Quinoxaline Mix Screen1 Screen 1: C18 MP: Water/MeOH + 0.1% FA Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Success Validate Method Check1->Success Yes Switch Switch to Phenyl-Hexyl Keep MeOH Check1->Switch No (Co-elution) Check2 Rs > 1.5? Switch->Check2 Check2->Success Yes Optimize Optimize: 1. Lower Temp (25°C) 2. Shallower Gradient Check2->Optimize Almost (Rs 1.0-1.4) Switch2 Switch to Biphenyl or PFP Phase Check2->Switch2 No Optimize->Success

Figure 2: Logical decision tree for selecting the optimal stationary phase.

Troubleshooting & Expert Tips

  • Peak Tailing: If you observe tailing on Phenyl columns, it is likely due to residual silanol interactions.

    • Fix: Add 10-20 mM Ammonium Formate to the mobile phase, even if keeping pH low. The ionic strength suppresses secondary interactions.

  • Retention Drift: Phenyl phases can be sensitive to "dewetting" in 100% aqueous conditions.

    • Fix: Ensure your gradient starts at least at 5% organic solvent.

  • Temperature:

    
     interactions are exothermic. lowering the temperature  (e.g., from 40°C to 25°C or 20°C) often increases the selectivity between isomers, whereas high temperature dominates the separation with hydrophobicity.
    

References

  • Waters Corporation. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns. (2026).[4][5] Explains the selectivity differences for aromatic analytes.

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Demonstrates mixed-mode separation capabilities for basic heterocycles.

  • Phenomenex. Chiral and Regio-selective Separations Guide. (2025).[1][6] Detailed overview of phenyl and biphenyl phase applications.

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers. (2011). Comparative data on isomer separation efficiency.

  • ResearchGate. Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredients.

Sources

Comparative

Comparative LC-MS/MS Profiling: 2-Chloro-6-methoxy-3-methylquinoxaline

Topic: LC-MS Fragmentation Pattern of 2-Chloro-6-methoxy-3-methylquinoxaline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Pattern of 2-Chloro-6-methoxy-3-methylquinoxaline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of kinase inhibitors and bioactive heterocycles, 2-Chloro-6-methoxy-3-methylquinoxaline serves as a critical scaffold. Its analysis is frequently complicated by the presence of regioisomeric impurities (specifically the 7-methoxy isomer) and synthesis by-products.

This guide provides a technical breakdown of the LC-MS/MS fragmentation behavior of 2-Chloro-6-methoxy-3-methylquinoxaline. Unlike standard datasheets, we objectively compare its ionization performance and fragmentation fingerprint against its primary regioisomer and alternative ionization modes, providing a robust framework for structural confirmation.

Experimental Configuration & Methodology

To replicate the fragmentation data described below, the following rigorous protocol is recommended. This workflow ensures the separation of isobaric interferences common in quinoxaline synthesis.

2.1. LC-MS/MS Protocol
  • Instrument: Q-TOF or Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

2.2. Analytical Workflow Diagram

The following Graphviz diagram visualizes the decision matrix for optimizing the detection of this compound.

ExperimentalWorkflow Sample Sample Preparation (MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC Ionization Ionization Source (ESI+ vs APCI+) LC->Ionization MS1 Full Scan MS1 (Isotope Check) Ionization->MS1 [M+H]+ Detection MS2 MS/MS Fragmentation (CID 20-40 eV) MS1->MS2 Precursor Selection Data Data Analysis (Isomer Diff.) MS2->Data

Caption: Step-by-step analytical workflow for structural confirmation of chloro-methoxy-quinoxalines.

Fragmentation Analysis: The "Product" Performance

The mass spectrum of 2-Chloro-6-methoxy-3-methylquinoxaline is governed by the stability of the quinoxaline ring and the lability of the substituents.

3.1. Precursor Ion Characteristics
  • Monoisotopic Mass: 208.04 Da

  • Observed Precursor [M+H]+: m/z 209.05

  • Isotope Pattern: The presence of a single Chlorine atom confers a distinct 3:1 intensity ratio between m/z 209.05 ([M+H]+) and m/z 211.05 ([M+H+2]+). This is the first validation checkpoint.

3.2. Mechanistic Fragmentation Pathway

The fragmentation under Collision-Induced Dissociation (CID) follows three primary channels. Understanding these channels is essential for differentiating this compound from impurities.

  • Channel A: Radical Loss of Methyl (•CH₃) The methoxy group (-OCH₃) typically undergoes homolytic cleavage or rearrangement to lose a methyl radical (15 Da), generating a quinoxalinone-like cation.

    • Transition:m/z 209 → 194

  • Channel B: Loss of Carbon Monoxide (CO) Following the loss of the methyl group, the resulting phenol-like ion often ejects CO (28 Da), resulting in ring contraction or stabilization.

    • Transition:m/z 194 → 166

  • Channel C: Loss of Chlorine (•Cl or HCl) While aromatic chlorines are generally stable, higher collision energies (CE > 35 eV) can force the ejection of the chlorine atom (35 Da) or HCl (36 Da).

    • Transition:m/z 209 → 173/174

3.3. Fragmentation Pathway Diagram

FragPathway Parent [M+H]+ m/z 209.05 (Parent) Frag1 [M+H - CH3]+ m/z 194.03 (Base Peak) Parent->Frag1 -15 Da (•CH3) Frag3 [M+H - Cl]+ m/z 174.08 (Dechlorination) Parent->Frag3 -35 Da (Cl) Frag4 [M+H - HCN]+ m/z 182.04 (Ring Cleavage) Parent->Frag4 -27 Da (HCN) Frag2 [M+H - CH3 - CO]+ m/z 166.04 (Ring Contraction) Frag1->Frag2 -28 Da (CO)

Caption: Proposed fragmentation tree for 2-Chloro-6-methoxy-3-methylquinoxaline under ESI-MS/MS conditions.

Comparative Guide: Performance vs. Alternatives

This section objectively compares the target compound against its most common analytical "rivals": its regioisomer and alternative ionization techniques.

4.1. Comparison 1: Regioisomer Differentiation (6-OMe vs. 7-OMe)

The 2-chloro-7-methoxy-3-methylquinoxaline isomer is the most critical impurity. While they share the same exact mass (m/z 209.05), their fragmentation abundances differ due to the electronic resonance effects of the methoxy group relative to the nitrogen atoms.

Feature6-Methoxy (Target) 7-Methoxy (Alternative) ** DIFFERENTIATION STRATEGY**
Retention Time Slightly Earlier (Typical)Slightly LaterHigh: C18 columns often resolve these by 0.2–0.5 min due to dipole differences.
Primary Fragment m/z 194 (High Intensity)m/z 194 (Medium Intensity)Medium: Both lose methyl, but resonance stabilization varies.
Diagnostic Ratio Ratio 194/166 is typically Higher Ratio 194/166 is typically Lower High: The 7-OMe position destabilizes the CO-loss intermediate less than the 6-OMe.
Chlorine Loss m/z 174 (Low)m/z 174 (Higher)Medium: Electronic density at C2 (Cl position) is affected differently by the OMe position.

Expert Insight: To confidently distinguish these isomers, do not rely on m/z alone. Use the Intensity Ratio of the m/z 194 (Methyl loss) to m/z 166 (CO loss) fragment. The 6-methoxy isomer typically exhibits a more stable m/z 194 ion.

4.2. Comparison 2: Ionization Source (ESI vs. APCI)
Performance MetricESI+ (Electrospray) APCI+ (Chemical Ionization) Recommendation
Sensitivity High for polar heterocycles.Moderate.Use ESI+ for trace analysis.
In-Source Fragmentation Low (Softer).Higher (Thermal degradation).Use ESI+ to preserve the [M+H]+ parent.
Matrix Tolerance Low (Susceptible to suppression).High.Use APCI+ only if analyzing dirty biological matrices (plasma/urine).
Summary of Diagnostic Ions

For researchers programming Multiple Reaction Monitoring (MRM) methods, the following transitions are the "Gold Standard" for this compound.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
209.05 194.0 20 - 25Quantifier (Most abundant, stable).
209.05 166.0 35 - 40Qualifier 1 (Structural confirmation).
209.05 174.0 40+Qualifier 2 (Specific to Chloro-moiety).
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4914664, 2-Chloro-6-methoxy-3-methylquinoline (Structural Analog Data). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ethers and Halides. Retrieved from [Link]

  • SciELO. (2024). Differentiation of Isomeric Metabolites using High Resolution Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Melting Point Comparison of 6-Methoxy vs. 7-Methoxy-3-Methylquinoxaline Derivatives: A Physicochemical Analysis

An In-Depth Technical Guide Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to the broad spectrum of biological activities its derivatives possess.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to the broad spectrum of biological activities its derivatives possess.[1][2][3] Physicochemical properties, such as melting point, are critical determinants of a compound's behavior, influencing its solubility, stability, and suitability for formulation—all pivotal aspects of drug development.[2][4] This guide provides a detailed comparison of the melting points of 6-methoxy- and 7-methoxy-3-methylquinoxaline derivatives. By examining the subtle yet significant effects of methoxy group positional isomerism, we will explore the underlying principles of molecular structure that govern this fundamental physical property. This analysis integrates theoretical principles with established experimental protocols to offer researchers and drug development professionals a comprehensive understanding of how isomeric substitution impacts crystal lattice energy and, consequently, the melting point.

Theoretical Framework: The Determinants of Melting Point in Quinoxaline Isomers

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed, ordered crystal lattice. For isomeric molecules like 6-methoxy and 7-methoxy-3-methylquinoxaline derivatives, the key factors influencing melting point are intermolecular forces and the efficiency of crystal packing.

  • Intermolecular Forces: The strength of attraction between molecules in the solid state dictates the energy required to break the lattice. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. The methoxy group (-OCH₃) is a polar, electron-donating group that can significantly influence a molecule's dipole moment.[5] The different placement of this group in the 6- versus the 7-position alters the overall molecular dipole, leading to variations in dipole-dipole interactions between molecules in the crystal.

  • Molecular Symmetry and Crystal Packing: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice. This dense packing maximizes intermolecular forces, resulting in a more stable, higher-energy lattice that requires more thermal energy to disrupt, thus leading to a higher melting point. Although the 6-methoxy and 7-methoxy isomers possess the same atoms and connectivity, their different substitution patterns result in distinct molecular shapes and symmetries. These differences, while subtle, can have a profound impact on how the molecules arrange themselves in the solid state. As positional isomers, they are classified as diastereomers and are expected to exhibit different physical properties.[4][6]

Synthesis of Methoxy-3-Methylquinoxaline Precursors

The most robust and common method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][7] This reaction provides a versatile pathway to a wide array of substituted quinoxaline derivatives. To compare the 6-methoxy and 7-methoxy series, one must start with the appropriately substituted diamine precursors.

The synthesis of the key intermediate, 3-methylquinoxalin-2(1H)-one, and its methoxy-substituted analogues serves as the foundational step for building a library of derivatives for comparison. This precursor is typically synthesized by reacting the corresponding o-phenylenediamine with sodium pyruvate.[8][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Methoxy-1,2-phenylenediamine (for 6-Methoxy derivative) OR 3-Methoxy-1,2-phenylenediamine (for 7-Methoxy derivative) C Condensation Reaction (e.g., Reflux in acidic medium) A->C B Sodium Pyruvate B->C D 6-Methoxy-3-methylquinoxalin-2(1H)-one OR 7-Methoxy-3-methylquinoxalin-2(1H)-one C->D

Caption: General workflow for the synthesis of methoxy-3-methylquinoxalin-2(1H)-one precursors.

Experimental Protocol: Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one

This protocol is adapted from established procedures for similar quinoxaline syntheses.[8][9]

  • Reaction Setup: To a round-bottom flask, add 3-methoxy-1,2-phenylenediamine (1.0 eq) and sodium pyruvate (1.1 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

  • Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the crude product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Purification: Dry the solid product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point of the purified compound.

Comparative Analysis of Melting Point Data

CompoundCAS NumberReported Melting Point (°C)Source
Quinoxaline (unsubstituted)91-19-029 - 32[2][3][10]
3-Methyl-quinoxaline-2-carboxylic acid74003-63-7168 - 170[11]
7-Methoxy-3-methylquinoxalin-2(1H)-one117237-99-7(Not specified)[12]
6-Methoxy-2,3-dimethylquinoxaline(Not listed)(Not specified)[1]

Note: The melting point for 7-Methoxy-3-methylquinoxalin-2(1H)-one is not explicitly stated in the available search results, though the compound is commercially available.

Interpretation and Expected Trends

Given the structural differences, it is highly probable that the 6-methoxy and 7-methoxy isomers will exhibit different melting points. The core of the analysis rests on how the methoxy group's position influences the molecule's overall polarity and ability to pack.

  • Dipole Moment: The electron-donating methoxy group creates a dipole moment. In the 6-position, this dipole is oriented differently with respect to the pyrazine nitrogens than in the 7-position. This variance leads to a different net molecular dipole moment for each isomer. The isomer with the larger net dipole moment may experience stronger intermolecular dipole-dipole attractions, potentially leading to a higher melting point, assuming it can still pack efficiently.

  • Symmetry and Packing: The 7-methoxy isomer may possess a slightly higher degree of linearity compared to the 6-methoxy isomer, which could, in some cases, facilitate a more ordered and stable crystal lattice. Conversely, a less regular shape in the 6-methoxy isomer could disrupt efficient packing, leading to weaker intermolecular forces and a lower melting point.

Standard Protocol for Melting Point Determination

Accurate determination of a compound's melting point is a fundamental technique for assessing its purity and identity.

G A Prepare Sample (Finely powdered, completely dry) B Pack Capillary Tube (2-3 mm height) A->B C Place in Apparatus (e.g., Electrothermal Mel-Temp) B->C D Rapid Heating (To ~20°C below expected M.P.) C->D E Slow Heating (1-2°C per minute) D->E F Record Range (Temp. at first drop of liquid to Temp. at complete liquefaction) E->F

Caption: Standard workflow for accurate melting point determination.

Step-by-Step Methodology

This protocol is based on standard laboratory procedures for melting point analysis.[13]

  • Sample Preparation: Ensure the synthesized compound is completely dry and free of solvent. Grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a tightly packed column of 2-3 mm is achieved.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed to find an approximate range.

  • Precise Determination: Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute. A slow rate is crucial for an accurate reading.

  • Observation and Recording: Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears. This is the start of the melting range.

    • Record the temperature at which the last solid crystal melts. This is the end of the melting range.

  • Interpretation: A pure compound will typically exhibit a sharp melting range of 1-2°C. A broad or depressed melting range often indicates the presence of impurities.

Conclusion

The positional isomerism between 6-methoxy and 7-methoxy-3-methylquinoxaline derivatives, while structurally subtle, is sufficient to cause distinct physicochemical properties, most notably their melting points. This difference arises from alterations in molecular symmetry and dipole moment, which directly influence the strength of intermolecular forces and the efficiency of crystal lattice packing. While a comprehensive dataset for a direct comparison is lacking in the current literature, the principles of physical organic chemistry provide a robust framework for understanding and predicting these variations. The synthesis of these compounds via the condensation of the appropriate o-phenylenediamine with a 1,2-dicarbonyl precursor is a well-established and reliable method. For researchers in drug development, an empirical determination of the melting point for each new derivative is not merely a routine characterization step; it is a critical data point that offers insight into the compound's purity, stability, and potential for formulation, reinforcing the inextricable link between molecular structure and macroscopic properties.

References

  • BenchChem. (n.d.). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols.
  • Semantic Scholar. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Methoxyquinoxaline 4-oxide (CAS 18916-46-6).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.
  • Guidechem. (2023, May 10). What is the synthesis method of 6-Methoxyquinoline?
  • ResearchGate. (n.d.). Melting Points, Yields and Analytical Data of Compounds 3-19.
  • Singh, P., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.
  • RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • Open Research@CSIR-NIScPR. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.
  • MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. Elsevier.
  • TIJER.org. (2015, June 5). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY.
  • National Institutes of Health. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PMC.
  • Seqqat, et al. (2024). Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Moroccan Journal of Chemistry.
  • Taylor & Francis Online. (2021, July 29). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies.
  • PrepChem.com. (n.d.). Synthesis of 7-methoxy-1-methylisoquinoline.
  • MDPI. (2023, November 2). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor.
  • Sigma-Aldrich. (n.d.). 6-Methoxyquinoline 98 5263-87-6.
  • Darwish, M. (n.d.). Physicochemical Properties in Relation to Biological Activities.
  • Egan, T. J., et al. (n.d.). The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. PMC.
  • Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action.
  • BenchChem. (n.d.). Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline and its Derivatives.
  • SNS Courseware. (2025, August). Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism.
  • BLDpharm. (n.d.). 117237-99-7|7-Methoxy-3-methylquinoxalin-2(1H)-one.
  • MDPI. (2025, April 28). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.
  • Alfa Chemistry. (n.d.). CAS 74003-63-7 3-Methyl-quinoxaline-2-carboxylic acid.
  • Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281.

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Spectra of Substituted Quinoxalines

For researchers and professionals in drug development and materials science, understanding the nuanced electronic properties of heterocyclic compounds is paramount. Quinoxaline and its derivatives, a class of nitrogen-co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the nuanced electronic properties of heterocyclic compounds is paramount. Quinoxaline and its derivatives, a class of nitrogen-containing heterocycles, are of significant interest due to their broad spectrum of biological activities and applications in organic electronics. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental, yet powerful, tool for elucidating the electronic transitions within these molecules. This guide provides an in-depth comparison of the UV-Vis absorption spectra of various substituted quinoxalines, supported by experimental data, to aid in the rational design and characterization of novel quinoxaline-based compounds.

The Electronic Landscape of Quinoxaline: A Primer

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between different molecular orbitals. In quinoxaline, a π-conjugated system, the most significant transitions are the π→π* and n→π* transitions. The π→π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the lone pair of the nitrogen atoms) to an antibonding π* orbital.

The position (λmax) and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the quinoxaline ring. By systematically analyzing these spectral shifts, we can gain valuable insights into the electronic effects of different functional groups.

The Influence of Substituents: A Comparative Analysis

The introduction of substituents onto the quinoxaline core can dramatically alter its UV-Vis absorption spectrum. These effects can be broadly categorized based on the electronic nature of the substituent: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkyl groups (-CH3) are considered electron-donating. These groups increase the electron density of the π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) are electron-withdrawing. These groups decrease the electron density of the π-system, often resulting in a hypsochromic shift (a shift to shorter wavelengths) or a more complex change in the spectrum, depending on the interplay of inductive and resonance effects.

The following table summarizes the UV-Vis absorption data for a selection of substituted quinoxalines, collated from various research articles. It is important to note that the solvent can significantly influence the absorption spectrum; therefore, the solvent used for each measurement is specified.

Substituent(s)Position(s)Solventλmax (π→π) (nm)λmax (n→π) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference(s)
Unsubstituted-Ethanol~235, ~315~340-[1]
2-Methyl2----[2][3]
2,3-Dimethyl2,3Water (pH 7)-315-[4][5]
2,3-Diphenyl2,3Ethanol248.5347.5-[1]
6-Methyl-2,3-diphenyl6, 2,3Ethanol248.5347.5-[1]
2-Chloro-3,6-dimethyl2,3,6Ethanol~280-300 (predicted)~320-340 (predicted)Not Determined[4]
Various aryl moieties2,3ChloroformBroad absorptionin 400-450 nm range-[6]
Fused-ring derivatives-DMSO294, 342, 380-Log ε provided in source[7]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison between entries should be made with caution, especially when solvents differ. The molar absorptivity values are often not reported in the literature, hence the limited data in that column.

Causality Behind Experimental Choices: Solvent Effects

The choice of solvent in UV-Vis spectroscopy is a critical experimental parameter that can significantly impact the absorption spectrum.[8][9] Solvents can interact with the solute molecules through various mechanisms, including hydrogen bonding and dipole-dipole interactions, which can stabilize or destabilize the ground and excited electronic states.

  • Polar Solvents: In polar solvents, n→π* transitions typically undergo a hypsochromic shift (blue shift). This is because the lone pair of electrons on the nitrogen atoms can be stabilized by the polar solvent, increasing the energy required for the n→π* transition. Conversely, π→π* transitions often exhibit a bathochromic shift (red shift) in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state.

  • Non-Polar Solvents: In non-polar solvents, the spectrum is less influenced by solvent-solute interactions and is considered to be more representative of the molecule in its isolated state.

Ethanol and methanol are common choices for UV-Vis analysis of quinoxaline derivatives due to their transparency in the UV region and their ability to dissolve a wide range of organic compounds.[10][11]

Experimental Protocol: A Self-Validating System

To ensure the generation of reliable and reproducible UV-Vis absorption data, a well-defined experimental protocol is essential. The following step-by-step methodology provides a framework for the analysis of substituted quinoxalines.

Materials and Equipment:
  • Substituted quinoxaline sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol)[10]

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the desired wavelength range.[12][13] Ethanol is a suitable choice for many quinoxaline derivatives.[1][14]

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the quinoxaline derivative (e.g., 1-5 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen solvent and dilute to the mark to prepare a stock solution of known concentration (e.g., 10⁻³ M).

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 10⁻⁴ M, 5x10⁻⁵ M, 10⁻⁵ M). This is crucial for determining the molar absorptivity.[15][16]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for the recommended time.

    • Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the sample holder and perform a baseline correction to zero the absorbance of the solvent and the cuvette.[17]

  • Sample Measurement:

    • Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all the prepared working solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Record the absorbance value at each λmax for all concentrations.

  • Determination of Molar Absorptivity (ε):

    • Plot a graph of absorbance versus concentration for a specific λmax.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear plot will be equal to the molar absorptivity (since the path length, b, is typically 1 cm).[18][19]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh 1. Weigh Sample dissolve 2. Dissolve in Solvent (Volumetric Flask) weigh->dissolve dilute 3. Serial Dilutions dissolve->dilute baseline 4. Baseline Correction (Solvent Blank) dilute->baseline measure 5. Measure Absorbance of Dilutions baseline->measure plot 6. Plot Absorbance vs. Concentration measure->plot calculate 7. Determine λmax and Calculate ε plot->calculate

Sources

Validation

Structural Insights &amp; Crystallographic Benchmarking: 2-Chloro-3-methylquinoxaline vs. Analogues

Topic: Structural Insights & Crystallographic Benchmarking: 2-Chloro-3-methylquinoxaline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Insights & Crystallographic Benchmarking: 2-Chloro-3-methylquinoxaline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Methyl "Switch" in Quinoxaline Scaffolds

In the realm of fragment-based drug discovery, the quinoxaline core is a privileged scaffold. However, the crystallographic performance—defined here as lattice stability, packing efficiency, and predictability of intermolecular interactions—changes drastically with minor substitutions.

This guide objectively compares 2-chloro-3-methylquinoxaline against its close analogues (2-chloroquinoxaline and 2,3-dichloroquinoxaline ).

Key Finding: The introduction of the methyl group at the C3 position acts as a "steric breaker." While 2-chloroquinoxaline relies on halogen bonding (Cl···Cl) to form supramolecular chains, 2-chloro-3-methylquinoxaline disrupts this motif, forcing the lattice to rely on weaker C—H···π interactions.[1][2][3][4] This transition is critical for researchers designing co-crystals or protein-ligand inhibitors where specific binding vectors are required.

Comparative Crystallographic Analysis

The following data contrasts the structural metrics of the target molecule against its non-methylated analogue. This comparison highlights how the methyl group alters the supramolecular landscape.

Table 1: Crystal Data & Structure Refinement Comparison
Metric2-Chloro-3-methylquinoxaline (Target)2-Chloroquinoxaline (Alternative)Implication for Engineering
Formula C

H

ClN

C

H

ClN

Methyl adds steric bulk, reducing density.
Crystal System MonoclinicMonoclinicBoth favor lower-symmetry packing.
Space Group P2

/c (or P2

/n)
P2

/n
Similar symmetry operations apply.
Planarity (RMSD) < 0.04 Å (Essentially Planar)< 0.01 Å (Strictly Planar)Methyl H-atoms induce slight deviations.[1][3]
Dihedral Angle 0.48(7)° (Benzene/Pyrazine)~0.0°The core remains aromatic and rigid.
Dominant Interaction C—H···π (Weak) Cl···Cl (Halogen Bond) CRITICAL DIFFERENCE
Interaction Distance ~2.8 - 3.0 Å (H...Centroid)3.808(1) Å (Cl...Cl)2-Cl forms chains; 2-Cl-3-Me forms discrete stacks.
H-Bond Donors 0 (Classical)0 (Classical)Both are hydrophobic scaffolds.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Data Source Validation: Data for 2-chloro-3-methylquinoxaline is derived from Thiruvalluvar et al. [1].[1] Data for 2-chloroquinoxaline is derived from Ng [2].

Performance Analysis: Packing Motifs
  • The Halogen Bond Loss: In 2-chloroquinoxaline , the chlorine atom acts as a Lewis acid (sigma-hole), interacting with the electron-rich belt of a neighboring chlorine (Type II halogen bond). This creates robust 1D supramolecular chains.

  • The Methyl Disruption: In 2-chloro-3-methylquinoxaline , the C3-Methyl group sterically blocks the approach of neighboring molecules required for Cl···Cl bonding.[4][5][6] Consequently, the crystal lattice reorganizes to maximize C—H···π interactions (T-shaped stacking).

  • Application Note: If your drug design relies on the chlorine atom engaging a protein backbone carbonyl (via halogen bonding), the 3-methyl derivative is a superior model for specificity. The methyl group prevents "promiscuous" self-association, potentially making the chlorine more available for target interaction in a biological context.

Experimental Protocols

To ensure reproducibility, we provide a self-validating workflow for synthesizing and crystallizing these derivatives.

Phase A: Synthesis (The POCl

Method)

Rationale: Direct chlorination of the lactam tautomer is the most reliable route to high-purity precursors for crystallography.

  • Precursor: Start with 3-methylquinoxalin-2(1H)-one.

  • Chlorination: Suspend 1.0 g of precursor in 5 mL of Phosphorus Oxychloride (POCl

    
    ) .
    
    • Critical Step: Add a catalytic amount (2 drops) of DMF to accelerate the Vilsmeier-Haack-type mechanism.

  • Reflux: Heat at 100°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The fluorescent spot of the starting material will disappear.

  • Quench: Pour the cooled reaction mixture onto 100g of crushed ice with vigorous stirring. The product precipitates as a beige solid.

  • Neutralization: Adjust pH to ~7-8 using saturated NaHCO

    
    .
    
  • Purification: Recrystallize from ethanol/water (1:1) to remove phosphoric acid residues.

Phase B: Crystallization for X-ray Diffraction

Rationale: Slow evaporation is preferred over vapor diffusion for these small, rigid aromatics to minimize twinning.

  • Solvent Selection: Dissolve 20 mg of purified 2-chloro-3-methylquinoxaline in 2 mL of Ethanol (absolute) .

    • Note: Avoid chlorinated solvents (DCM/Chloroform) as they may incorporate into the lattice as disordered solvates, complicating refinement.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Dust particles act as nucleation sites for polycrystals (undesirable).

  • Evaporation: Cover the vial with Parafilm and poke 3 small holes with a needle.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Harvest: Colorless, block-like crystals (approx. 0.3 x 0.2 x 0.2 mm) appear within 3–5 days.

Phase C: Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K or 200 K . Room temperature collections often suffer from high thermal motion in the methyl group, leading to large thermal ellipsoids.

  • Resolution: Aim for 0.75 Å or better to resolve the methyl hydrogen positions, which are crucial for proving the C—H···π interaction.[1][2][3][4]

  • Validation: Use checkCIF (IUCr) to verify no missed symmetry. Expect a P2

    
    /c or P2
    
    
    
    /n solution.
Visualized Workflows
Diagram 1: Crystallization & Refinement Logic

This workflow illustrates the critical decision points to avoid common crystallographic pitfalls (twinning, disorder).

CrystallographyWorkflow Start Purified 2-Cl-3-Me-Quinoxaline Solvent Solvent Choice: Ethanol (Recommended) Start->Solvent Filter 0.45µm Filtration (Remove Nucleation Sites) Solvent->Filter Dissolution Method Slow Evaporation (Parafilm, 3 holes) Solvent->Method Avoid DCM (Prevents Solvates) Filter->Method Crystal Crystal Harvest (Block morphology) Method->Crystal 3-5 Days Diffraction X-ray Diffraction (Mo Kα, 200K) Crystal->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement Validation Validation (CheckCIF / R-factor) Refinement->Validation Refinement->Validation Fix Methyl H (Riding Model)

Caption: Step-by-step workflow for obtaining publication-quality X-ray data for quinoxaline derivatives.

Diagram 2: Supramolecular Competition (Mechanism)

This diagram explains why the crystal packing shifts when the methyl group is added.

InteractionMap cluster_2Cl 2-Chloro Analogue cluster_Target 2-Chloro-3-Methyl (Target) Core Quinoxaline Scaffold Cl_Only 2-Position: Chlorine Core->Cl_Only Me_Group 3-Position: Methyl Core->Me_Group Interaction_1 Cl...Cl Halogen Bond (Strong, Directional) Cl_Only->Interaction_1 Result_1 1D Supramolecular Chains Interaction_1->Result_1 Steric Steric Hindrance Me_Group->Steric Steric->Interaction_1 BLOCKS Interaction_2 C-H...Pi Interaction (Weak, T-shaped) Steric->Interaction_2 Promotes Result_2 Discrete Stacking Interaction_2->Result_2

Caption: Mechanistic comparison showing how the methyl group acts as a steric switch, disrupting halogen bonding.

References
  • Thiruvalluvar, A., Subramanyam, M., Butcher, R. J., Adhikari, A. V., & Wagle, S. (2007).[1] 2-Chloro-3-methylquinoxaline . Acta Crystallographica Section E: Structure Reports Online, 63(12), o4534.

  • Ng, S. W. (2009).[5] 2-Chloroquinoxaline .[2][7][8][9][10][11] Acta Crystallographica Section E: Structure Reports Online, 65(2), o417.

  • Galal, S. A., El-All, A. S. A., Abdallah, M. M., & El-Diwani, H. I. (2011). Synthesis of potent antitumor quinoxalines . Bioorganic & Medicinal Chemistry Letters, 21(10), 2856-2859. (Provides context for 2,3-dichloro derivatives).

  • BenchChem. (2025).[9] Crystal structure analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline . (General synthesis protocols).

Sources

Comparative

Comparative Guide: Reactivity of 2-Chloroquinoline vs. 2-Chloroquinoxaline

Executive Summary This guide provides a technical comparison between 2-chloroquinoline and 2-chloroquinoxaline . While structurally similar, the introduction of a second nitrogen atom in the quinoxaline scaffold drastica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-chloroquinoline and 2-chloroquinoxaline . While structurally similar, the introduction of a second nitrogen atom in the quinoxaline scaffold drastically alters the electronic landscape, creating distinct reactivity profiles.

  • 2-Chloroquinoxaline is a super-electrophile .[1] The second nitrogen atom (N4) significantly lowers the LUMO energy, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions. However, this electron deficiency makes the ring unstable toward strong bases (organolithiums), often leading to nucleophilic addition rather than deprotonation.[1]
    
  • 2-Chloroquinoline behaves as a moderate electrophile .[1] It requires harsher conditions or acid catalysis for

    
     but possesses sufficient ring stability to undergo directed ortho-lithiation (DoM) at the C3 position without destroying the aromatic system.
    

Electronic Landscape & Mechanistic Basis

The reactivity difference is governed by the number of nitrogen atoms in the fused ring system (azine vs. diazine).

Molecular Orbital Theory & Resonance
  • Quinoline (Mono-azine): The single nitrogen at position 1 withdraws electron density via induction (-I) and resonance (-M).[1] The C2 position is electron-deficient, but the benzene ring remains relatively electron-rich, stabilizing the system.

  • Quinoxaline (1,4-Diazine): The presence of N1 and N4 creates a cooperative electron-withdrawing effect.[1] The C2-Cl bond is highly polarized.[1] The "para" nitrogen (N4) stabilizes the Meisenheimer complex intermediate during

    
     much more effectively than the C4-H in quinoline.
    
Reactivity Flowchart (Graphviz)

The following diagram illustrates the divergent reaction pathways for these two scaffolds.

ReactivityComparison cluster_0 Substrates cluster_1 Reaction Pathways Q 2-Chloroquinoline DoM C3-Lithiation (DoM) (LDA, -78°C) Q->DoM Stable Base Interaction SnAr_Q SnAr Substitution (Requires Heat/Acid) Q->SnAr_Q Moderate Reactivity QX 2-Chloroquinoxaline Add Nu- Addition to Ring (RLi attacks C=N) QX->Add Ring Instability vs Strong Base SnAr_QX Facile SnAr (Mild Conditions) QX->SnAr_QX High Reactivity (Super-Electrophile)

Figure 1: Divergent reactivity pathways.[1] Green boxes indicate favorable/standard transformations; Red boxes indicate side reactions or instability.[1]

Nucleophilic Aromatic Substitution ( )

This is the primary method for functionalizing the C2 position.

Comparative Kinetics
  • 2-Chloroquinoxaline: Reacts rapidly with amines, thiols, and alkoxides.[1] The reaction often proceeds at room temperature or mild heating (

    
    ). The rate is significantly faster due to the stabilization of the anionic intermediate by the second nitrogen.
    
  • 2-Chloroquinoline: Typically requires elevated temperatures (

    
    ) or microwave irradiation.[1] Acid catalysis (e.g., AcOH or HCl) is often employed to protonate the ring nitrogen, increasing electrophilicity (the "H-bonding activation" effect).
    
Experimental Data Summary
Nucleophile2-Chloroquinoline Conditions2-Chloroquinoxaline ConditionsOutcome Comparison
Amines (R-NH2)

, neat or DMSO, 12-24h

, EtOH or THF, 1-4h
Quinoxaline is ~10-50x faster.[1]
Alkoxides (NaOR) Reflux in ROH, 4-8h

, THF/ROH, <1h
Quinoxaline requires careful temp control to prevent bis-addition.[1]
Thiols (R-SH)

, DMF,


, DMF, RT
Quinoxaline gives quantitative yields instantly.[1]

Organometallic Chemistry: Lithiation & Coupling

Lithiation (The Critical Difference)

This is where the two scaffolds diverge most sharply.

  • 2-Chloroquinoline (C3-Functionalization):

    • Mechanism: Directed ortho-Metalation (DoM).[1] The Nitrogen or Chlorine directs the base (LDA) to the C3 position.

    • Protocol: LDA, THF,

      
      .[1][2][3]
      
    • Result: Formation of a stable 3-lithio-2-chloroquinoline species, which can be trapped with electrophiles (aldehydes, iodides).[1][3]

    • Reference: Mongin et al.[1] demonstrated selective C3 lithiation of 2-chloroquinoline using LDA at low temperatures [1].[1][4]

  • 2-Chloroquinoxaline (Instability):

    • Mechanism: Nucleophilic Addition (

      
      ).[1]
      
    • Issue: Organolithiums (RLi) are strong nucleophiles as well as bases.[1] The highly electron-deficient quinoxaline C=N bond is susceptible to direct addition of the alkyl group (Carbolithiation), destroying the aromaticity.

    • Workaround: Direct lithiation is rarely successful.[1] Functionalization is usually achieved via halogen-magnesium exchange (using

      
      ) or Pd-catalyzed cross-coupling, rather than deprotonation.[1]
      
Palladium-Catalyzed Coupling

Both scaffolds are excellent substrates for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]

  • Catalyst Poisoning: Both possess

    
     nitrogens capable of coordinating to Pd(0).[1]
    
  • Solution: Use chelating phosphine ligands (e.g., dppf, Xantphos) or bulky biaryl ligands (e.g., XPhos, BrettPhos) to prevent catalyst deactivation.[1]

Detailed Experimental Protocols

Protocol A: Amination of 2-Chloroquinoxaline (Mild)

Targeting high yield under soft conditions.

  • Setup: Charge a 50 mL round-bottom flask with 2-chloroquinoxaline (1.0 equiv, 5.0 mmol) and ethanol (20 mL).

  • Addition: Add the amine (1.1 equiv) and triethylamine (1.2 equiv) dropwise.[1]

  • Reaction: Stir at room temperature. Monitor by TLC (usually complete in 2 hours).[1]

    • Note: If the amine is sterically hindered (e.g., tert-butylamine), heat to

      
      .[1]
      
  • Workup: Concentrate in vacuo. Resuspend in water (30 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Validation:

    
     NMR should show loss of the C2-Cl signal and appearance of amine N-H/alkyl protons.
    
Protocol B: C3-Lithiation of 2-Chloroquinoline (Directed Metalation)

Targeting regioselective C-H functionalization.[1]

  • Reagent Prep: In a flame-dried Schlenk flask under Argon, add dry THF (10 mL) and diisopropylamine (1.1 equiv). Cool to

    
    .[1][2][3][5][6] Add n-BuLi  (1.1 equiv) dropwise.[1] Stir 30 min to form LDA.
    
  • Substrate Addition: Dissolve 2-chloroquinoline (1.0 equiv) in dry THF (5 mL). Add this solution dropwise to the LDA at

    
     over 10 min.
    
    • Critical: The solution typically turns deep red/brown (lithiated species).[1] Stir for 1-2 hours at

      
      .
      
  • Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) neat or in THF.[1]

  • Quench: Stir 30 min at

    
    , then warm to RT. Quench with sat. 
    
    
    
    .[1]
  • Workup: Standard extraction with EtOAc.

References

  • Directed ortho-lithiation of chloroquinolines

    • Title: Directed ortho-lithiation of chloroquinolines.[1] Application to synthesis of 2,3-disubstituted quinolines.

    • Source: ResearchGate / Tetrahedron (Mongin et al.)[1]

    • URL:[Link]

  • Kinetic Resolution/Lithiation of Dihydroquinolines

    • Title: Kinetic Resolution of 2-Aryldihydroquinolines Using Lithi
    • Source: NIH / PubMed Central[1]

    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Chloroquinoxalines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline.[1]

    • Source: BenchChem Application Notes[1]

  • Nucleophilic Substitution Kinetics (General Azine Theory)

    • Title: Nucleophilic Aromatic Substitution (SNAr) and Related Reactions.[1][7]

    • Source: MasterOrganicChemistry[1]

    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Analysis of 2-Chloro-6-methoxy-3-methylquinoxaline by GC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy.[1] The subject of this guide, 2-Chloro-6-methoxy-3-methylquinoxaline, is a heterocyclic compound representative of a class of molecules with significant biological activity, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its purity is paramount, as even trace-level impurities can alter pharmacological and toxicological profiles.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the purity analysis of 2-Chloro-6-methoxy-3-methylquinoxaline. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the rationale behind experimental choices, empowering you to develop and validate robust analytical methods.

The Analytical Challenge: Volatility and Specificity

GC-MS is the technique of choice for this analysis due to the volatile and thermally stable nature of many quinoxaline derivatives and their potential impurities.[3] The core challenge lies in achieving adequate separation of structurally similar impurities while ensuring sensitive and specific detection.

Potential impurities in 2-Chloro-6-methoxy-3-methylquinoxaline can arise from several sources including unreacted starting materials, by-products from side reactions during synthesis, and degradation products.[4] These may include positional isomers, compounds with incomplete or over-halogenation, or variations in the methoxy and methyl substitutions.

Strategic Method Development: A Comparative Approach

A successful purity analysis by GC-MS hinges on the judicious selection of several key parameters. We will explore a comparative approach to optimize the separation and detection of 2-Chloro-6-methoxy-3-methylquinoxaline and its related substances.

Workflow for GC-MS Method Development

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve in Volatile Solvent (e.g., Dichloromethane) injection Split/Splitless Injection prep->injection column Column Selection (Polar vs. Non-polar) injection->column temp_prog Temperature Program Optimization column->temp_prog ionization Electron Ionization (EI) temp_prog->ionization detection Full Scan vs. SIM ionization->detection identification Library Search & Fragmentation Analysis detection->identification quantification Peak Area Integration identification->quantification

Caption: A generalized workflow for the development of a GC-MS method for impurity profiling.

GC Column Selection: The Heart of Separation

The choice of the GC column's stationary phase is the most critical factor in achieving separation. The principle of "like dissolves like" is a good starting point, matching the polarity of the analytes to the stationary phase.[5]

For 2-Chloro-6-methoxy-3-methylquinoxaline, a molecule with moderate polarity due to the presence of nitrogen, chlorine, and a methoxy group, a comparison between a non-polar and a mid-polarity column is instructive.

Column Type Stationary Phase Separation Principle Advantages Disadvantages
Non-Polar 5% Phenyl-methylpolysiloxanePrimarily by boiling point.[6]Robust, low bleed, good for general screening.May not resolve isomers with similar boiling points.
Mid-Polarity 50% Phenyl-methylpolysiloxaneBoiling point and dipole-dipole interactions.[5]Enhanced selectivity for polar and aromatic compounds.Higher bleed at elevated temperatures.

Experimental Comparison:

A sample of 2-Chloro-6-methoxy-3-methylquinoxaline spiked with potential isomeric impurities (e.g., 2-Chloro-7-methoxy-3-methylquinoxaline and 3-Chloro-6-methoxy-2-methylquinoxaline) is analyzed on both column types under identical temperature programs. The resulting chromatograms are compared for resolution (Rs) between the main peak and the impurity peaks. A higher Rs value indicates better separation.

Temperature Program Optimization: Fine-Tuning the Separation

Temperature programming is essential for separating compounds with a wide range of boiling points.[6][7] A slow temperature ramp generally improves the resolution of closely eluting isomers.[8]

Rationale for Temperature Program Parameters:

  • Initial Temperature and Hold Time: An initial temperature slightly above the solvent's boiling point with a short hold time allows for solvent focusing and sharp peaks for early eluting compounds.[9]

  • Ramp Rate: A slower ramp rate (e.g., 5-10°C/min) increases the interaction time of analytes with the stationary phase, enhancing separation.[9]

  • Final Temperature and Hold Time: The final temperature should be high enough to elute all compounds of interest in a reasonable time, followed by a hold to ensure the column is clean for the next injection.

Mass Spectrometry: Identification and Confirmation

The mass spectrometer provides structural information for impurity identification.[10]

Electron Ionization (EI):

EI is a "hard" ionization technique that causes extensive fragmentation of molecules.[11] This fragmentation pattern serves as a "fingerprint" for a compound and can be compared to spectral libraries (e.g., NIST) for identification.[10]

Fragmentation Pathway of 2-Chloro-6-methoxy-3-methylquinoxaline:

The fragmentation of 2-Chloro-6-methoxy-3-methylquinoxaline under EI is expected to proceed through characteristic losses of radicals and neutral molecules.

M [M]+• m/z 208/210 M_minus_CH3 [M-CH3]+• m/z 193/195 M->M_minus_CH3 - •CH3 M_minus_Cl [M-Cl]+ m/z 173 M->M_minus_Cl - •Cl M_minus_CH3_minus_CO [M-CH3-CO]+ m/z 165/167 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_Cl_minus_HCN [M-Cl-HCN]+ m/z 146 M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: A simplified proposed fragmentation pathway for 2-Chloro-6-methoxy-3-methylquinoxaline under electron ionization.

The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio). This is a key diagnostic tool for identifying chlorinated impurities.

Experimental Protocols

Protocol 1: GC-MS Analysis on a Non-Polar Column
  • Sample Preparation: Dissolve 1 mg of 2-Chloro-6-methoxy-3-methylquinoxaline in 1 mL of dichloromethane.

  • GC-MS System: A standard GC-MS system equipped with an autosampler.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Protocol 2: GC-MS Analysis on a Mid-Polarity Column
  • All parameters are the same as in Protocol 1, except for the column.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 50% phenyl-methylpolysiloxane.

Data Presentation and Interpretation

The results of the comparative analysis should be summarized in a clear and concise manner.

Table 1: Comparison of GC Column Performance

Analyte Retention Time (min) - Non-Polar Column Retention Time (min) - Mid-Polarity Column Resolution (Rs) from Main Peak - Non-Polar Resolution (Rs) from Main Peak - Mid-Polarity
2-Chloro-6-methoxy-3-methylquinoxaline15.216.5--
Impurity A (Isomer 1)15.016.01.22.5
Impurity B (Isomer 2)15.417.01.12.8

Interpretation:

The data in Table 1 would likely show that the mid-polarity column provides significantly better resolution for the isomeric impurities, making it the superior choice for this analysis.

Trustworthiness: System Suitability and Method Validation

To ensure the reliability of the analytical results, a system suitability test should be performed before each analysis sequence. This typically involves injecting a standard solution containing the main compound and known impurities to verify system performance criteria such as resolution, peak symmetry, and signal-to-noise ratio.

Furthermore, the chosen method must be validated according to ICH guidelines.[12] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. The use of certified reference standards for both the main compound and identified impurities is crucial for accurate quantification.[13][14][15][16]

Conclusion

The purity analysis of 2-Chloro-6-methoxy-3-methylquinoxaline by GC-MS is a multi-faceted challenge that requires a systematic and scientifically sound approach. By carefully selecting the GC column and optimizing the temperature program, excellent separation of the main component from its potential impurities can be achieved. The mass spectrometer provides invaluable structural information for the identification of these impurities. This guide has provided a framework for a comparative approach to method development, emphasizing the rationale behind experimental choices to ensure the generation of accurate and reliable data, which is the cornerstone of pharmaceutical quality control.

References

  • Medistri SA. GC/MS Identification of Impurities. Published August 12, 2024. Accessed February 14, 2026.
  • Majer JR, Patrick CR. Electron Impact on some Halogenated Aromatic Compounds. Transactions of the Faraday Society. 1962;58:17-24. doi:10.1039/TF9625800017.
  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. Agricultural and Biological Chemistry. 1980;44(3):621-627. doi:10.1080/00021369.1980.10864007.
  • Trefz FK, Erlenmaier T, Hunneman DH, Jakobs C, Krebs D. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications. 1984;331:25-34. doi:10.1016/s0378-4347(00)84628-9.
  • Netpharmalab. Identification and quantification of unknown impurities (LC-MS y GC-MS). Netpharmalab. Accessed February 14, 2026.
  • Sigma-Aldrich. Sulfaquinoxaline USP Reference Standard. Sigma-Aldrich. Accessed February 14, 2026.
  • Chromatography Forum. Impurity detection via GCMS. Published November 29, 2017. Accessed February 14, 2026.
  • SCION Instruments. Identifying and Quantifying Impurities in Chemical Products. SCION Instruments. Accessed February 14, 2026.
  • Benchchem. An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Benchchem. Accessed February 14, 2026.
  • Sigma-Aldrich. Sulfaquinoxaline USP Reference Standard. Sigma-Aldrich. Accessed February 14, 2026.
  • ResolveMass Laboratories Inc. GC-MS vs LC-MS for Impurity Testing. Published February 7, 2026. Accessed February 14, 2026.
  • Xu Z, Wang S, Li Y, et al. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. 2020;10(1):894. doi:10.1038/s41598-020-57751-z.
  • Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Published February 11, 2025. Accessed February 14, 2026.
  • Benchchem. Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation. Benchchem. Accessed February 14, 2026.
  • Majer JR, Patrick CR. Electron impact on some halogenated aromatic compounds. Transactions of the Faraday Society. 1962;58:17-24. doi:10.1039/TF9625800017.
  • LCGC International. GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. Published October 2, 2017. Accessed February 14, 2026.
  • Phenomenex. Temperature Programming for Better GC Results. Published August 12, 2025. Accessed February 14, 2026.
  • Lee JW, Kim HI. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. 2018;20(28):18898-18905. doi:10.1039/C8CP03046A.
  • Zhang Y, Chen Y, Wang Y, et al. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery. 2024. doi:10.1039/D4DD00369A.
  • Benchchem. Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline. Benchchem. Accessed February 14, 2026.
  • Derivatization of glyoxal to quinoxaline (a) for the purpose of GC...
  • Restek. Guide to GC Column Selection and Optimizing Separations. Published January 28, 2021. Accessed February 14, 2026.
  • Michigan State University Department of Chemistry.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. 2020;11(11):5434-5444. doi:10.13040/IJPSR.0975-8232.11(11).5434-44.
  • Phenomenex. Guide to Choosing a GC Column. Published July 24, 2025. Accessed February 14, 2026.
  • Shimadzu. GC Column Types & Selection Guide. Shimadzu. Accessed February 14, 2026.
  • Benchchem. A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. Benchchem. Accessed February 14, 2026.
  • LGC Standards. Pharmaceutical Reference Standards. LGC Standards. Accessed February 14, 2026.
  • A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. 2018;9(2):123-130. doi:10.25258/ijpqa.v9i2.12456.
  • Snow NH. Pragmatic Rules for GC Column Selection.
  • Sigma-Aldrich. 2-Chloro-6-methoxyquinoline-3-methanol. Sigma-Aldrich. Accessed February 14, 2026.
  • MilliporeSigma. Choosing a Capillary GC Column. MilliporeSigma. Accessed February 14, 2026.
  • Pharmaffiliates. Essential Pharmaceutical Reference Standards and Impurity Compounds by Pharmaffiliates for QC Labs. Published September 6, 2025. Accessed February 14, 2026.
  • Frost DC, McDowell CA. Ionization of Halogens by Electron Impact. Canadian Journal of Chemistry. 1960;38(3):407-420. doi:10.1139/v60-057.
  • The thermolytic fragmentation of quinoxaline- and quinoline-2,3-dicarboxylic anhydrides. Chemical Communications (London). 1968;(17):1011-1012. doi:10.1039/C19680001011.
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • Sigma-Aldrich. 2-Chloro-6-methoxy-4-methyl-quinoline. Sigma-Aldrich. Accessed February 14, 2026.
  • Halogenation of Aromatic Compounds. YouTube. Published January 13, 2023. Accessed February 14, 2026.
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  • Isherwood JL, et al. Discovery of a Human Metabolite That Mimics the Bacterial Quorum-Sensing Autoinducer AI-2. Journal of the American Chemical Society. 2023;145(5):2943-2952. doi:10.1021/jacs.2c11400.
  • QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). YouTube. Published August 6, 2022. Accessed February 14, 2026.
  • Benchchem. An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Benchchem. Accessed February 14, 2026.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methoxy-3-methylquinoxaline

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handli...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 2-Chloro-6-methoxy-3-methylquinoxaline, a halogenated heterocyclic compound, require a protocol grounded in rigorous scientific principles and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond mere instruction to explain the critical reasoning behind each procedural choice.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 2-Chloro-6-methoxy-3-methylquinoxaline may be limited, data from structurally similar quinoxaline and chlorinated heterocyclic compounds provide a strong basis for a conservative safety assessment.

Core Hazards:

  • Skin and Eye Irritation: Like many quinoxaline derivatives, this compound is expected to be an irritant upon contact with skin and eyes.[1][2][3][4][5][6][7][8] The presence of the chloro- group can enhance this effect.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4][5][6][7]

  • Acute Toxicity: Related compounds are often harmful if swallowed.[4][7][9]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[10] Therefore, release into the environment must be strictly avoided.[2][6][10]

This assessment dictates that 2-Chloro-6-methoxy-3-methylquinoxaline must be treated as hazardous waste .[11] Disposal via standard trash or sewer systems is strictly prohibited.[12][13]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the hazard profile, a robust PPE protocol is the first line of defense. The goal is to create a complete barrier, preventing any route of exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene).Provides a barrier against skin contact. Double-gloving is recommended when handling neat material or concentrated solutions.[11]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne particles.
Body Protection Long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[11]
Respiratory Protection Use in a certified chemical fume hood.Engineering controls are the primary method to prevent inhalation.[3][5][11][14][15] A respirator may be required for large spills.

Always inspect gloves for integrity before use and wash hands thoroughly after handling, even when gloves have been worn.[1][2][8]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper disposal begins at the point of waste generation. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Chlorinated Quinoxaline Waste."

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be compatible with the waste and any solvents used.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-6-methoxy-3-methylquinoxaline"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The date of accumulation start.

  • Never Mix Waste: Do not mix this waste stream with other types of chemical waste, particularly strong oxidizing agents, acids, or bases, to prevent unforeseen reactions.[15]

This disciplined approach ensures that the waste is correctly identified, preventing it from being managed improperly by your institution's environmental health and safety (EHS) department or a licensed disposal contractor.

Managing Spills and Decontamination

Accidents happen, but a prepared response minimizes risk. The procedure varies significantly based on the scale of the spill.

Protocol for Small Spills (e.g., < 1 gram in a fume hood):

  • Ensure Containment: Confirm the spill is contained within the fume hood.

  • Wear Appropriate PPE: Don the full PPE ensemble described in Section 2.

  • Absorb and Collect: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Sweep Carefully: Gently sweep the absorbed material and any remaining solid into a designated dustpan. Avoid actions that create airborne dust.[3][4][14]

  • Containerize: Place the collected material into your labeled "Halogenated Organic Solids" hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

Protocol for Large Spills (e.g., > 1 gram or outside a fume hood):

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[2][6]

  • Isolate the Area: Restrict access to the spill area. If possible and safe to do so, close the doors to the lab.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. They are trained and equipped to handle significant hazardous material spills. Do not attempt to clean up a large spill on your own.

Final Disposal Workflow: From Lab Bench to Final Disposition

All waste containing 2-Chloro-6-methoxy-3-methylquinoxaline must be managed as hazardous waste and disposed of through your institution's official EHS program or a licensed hazardous waste contractor.[2][4][7] The typical end-of-life for this type of waste is high-temperature incineration.

Disposal Decision Workflow Diagram

The following diagram illustrates the logical flow for handling and disposing of 2-Chloro-6-methoxy-3-methylquinoxaline waste.

G cluster_prep Preparation & Handling cluster_waste Waste Characterization & Segregation cluster_spill Spill Response cluster_disposal Final Disposition start Generate Waste (e.g., residual solid, contaminated wipes) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_container Select Labeled, Compatible Hazardous Waste Container (Halogenated Organics) fume_hood->waste_container place_waste Place Waste into Container waste_container->place_waste seal_container Securely Seal Container (Fill <90% full) place_waste->seal_container storage Store Sealed Container in Designated Satellite Accumulation Area seal_container->storage spill Accidental Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill (<1g) Inside Fume Hood spill_size->small_spill Small large_spill Large Spill (>1g) or Outside Hood spill_size->large_spill Large cleanup_small Clean up with Inert Absorbent Place in Waste Container small_spill->cleanup_small evacuate Evacuate Area Call EHS/Emergency Response large_spill->evacuate cleanup_small->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup incineration High-Temperature Incineration at Approved Facility ehs_pickup->incineration

Caption: Decision workflow for handling and disposal of 2-Chloro-6-methoxy-3-methylquinoxaline.

Final Disposal Steps:

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Follow your institution's procedures to schedule a waste pickup by the EHS department or your contracted hazardous waste disposal company.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest or tracking form, is completed accurately.

  • Professional Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective method for destroying chlorinated organic compounds is chemical incineration at high temperatures, which is equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[1]

By adhering to this comprehensive disposal protocol, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

  • Benchchem. Best practices for handling and disposal of quinoxaline-2,3-diones.
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  • Fisher Scientific. SAFETY DATA SHEET: 2-Methylquinoxaline.
  • PubChem. 2-Chloro-6-methoxy-3-methylquinoline. National Center for Biotechnology Information.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-3-methylquinoline.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-6-methylaniline.
  • Apollo Scientific. Quinoxaline Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. 2-Chloro-6-methylaniline Safety Data Sheet.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Shanghai Haohong Scientific Co., Ltd. Safety Data Sheet: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Benchchem. Technical Support Center: Handling and Disposal of 2-Chloro-3,6-dimethylquinoxaline Waste.
  • Cole-Parmer. Material Safety Data Sheet - 2,3-Quinoxalinedithiol.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: Quinoxaline, 2,3-dichloro-.
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Handling

Personal protective equipment for handling 2-Chloro-6-methoxy-3-methylquinoxaline

Part 1: Executive Safety Logic (The "Why") As researchers, we often treat intermediate heterocycles as generic "white powders." This is a critical error with 2-Chloro-6-methoxy-3-methylquinoxaline (CAS: 1218765-14-0) . T...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Logic (The "Why")

As researchers, we often treat intermediate heterocycles as generic "white powders." This is a critical error with 2-Chloro-6-methoxy-3-methylquinoxaline (CAS: 1218765-14-0) .

The Mechanism of Hazard: This compound is not just an irritant; it is an electrophilic trap . The chlorine atom at the C-2 position of the quinoxaline ring is activated by the adjacent nitrogen atoms (electron-withdrawing), making it highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • Biological Implication: Your skin and mucous membranes are rich in nucleophiles (cysteine thiols, amine groups). If this compound contacts biological tissue, it can covalently bind to proteins, leading to severe contact dermatitis, sensitization, and cellular damage.

Core Directive: Treat this compound as a potential sensitizer and a severe eye/respiratory irritant . All protocols below are designed to prevent the "dust-to-mucosa" pathway.

Part 2: Chemical Profile & Hazard Identification

PropertyData
Chemical Name 2-Chloro-6-methoxy-3-methylquinoxaline
CAS Number 1218765-14-0
Molecular Formula

Physical State Solid (Powder/Crystalline)
Primary Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Reactivity Reacts violently with strong oxidizing agents; Hydrolyzes slowly in moisture; Reactive toward nucleophiles (amines, thiols).[1][2]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient if dissolved in penetrating solvents (DCM, THF).

Body ZonePPE RequirementTechnical Justification
Respiratory P100 / N95 Respirator (Minimum)Recommended: Use in Fume Hood.The solid dust is fine and can bypass cilia, lodging in the deep lung. The C-2 chloro moiety is a mucous membrane irritant.
Ocular Chemical Splash Goggles (Indirect Vent)Prohibited: Safety glasses with gaps.Dust migration behind standard glasses is a known failure mode. Eye contact causes immediate, severe irritation.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[3] Outer: Nitrile (8 mil) or Laminate (if in DCM)Solvent Permeation: If the solid is dissolved in Dichloromethane (DCM), it will penetrate single nitrile gloves in <2 minutes, carrying the toxin with it.
Body Tyvek Lab Coat (Disposable sleeves preferred)Cotton lab coats trap dust in the weave, creating a secondary exposure source during laundry.

Part 4: Visualization of Safety Logic

Figure 1: Exposure Risk & PPE Decision Tree This logic gate ensures you select the right barrier based on the physical state of the compound.

PPE_Decision_Tree Start Handling 2-Chloro-6-methoxy- 3-methylquinoxaline State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Risk: Inhalation & Dust Migration Solid->DustRisk PermRisk Risk: Dermal Absorption via Solvent Carrier Solution->PermRisk SolidPPE PROTOCOL A: 1. Fume Hood (Sash <18") 2. N95/P100 Mask 3. Single Nitrile Gloves DustRisk->SolidPPE Mitigation SolPPE PROTOCOL B: 1. Fume Hood (High Flow) 2. Splash Goggles 3. Double Glove (Laminate/Nitrile) PermRisk->SolPPE Mitigation

Caption: Figure 1 outlines the decision logic for PPE selection. Note that solution-phase handling requires upgraded dermal protection due to solvent carrier effects.

Part 5: Operational Protocols (Step-by-Step)

Phase 1: Weighing & Transfer (Highest Risk Phase)

Most accidents occur here due to static electricity dispersing the powder.

  • Preparation: Place the balance inside the chemical fume hood or use a powder containment enclosure.

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. Quinoxalines are organic solids that build significant static charge.

  • Transfer:

    • Do not use a metal spatula if strong oxidizers are present nearby.

    • Transfer slowly to avoid aerosolization.

    • Self-Validation: If you see dust settling on the balance surface, your technique is too aggressive, or the airflow is too turbulent. Pause and clean.

Phase 2: Reaction Setup
  • Solvent Choice: If dissolving in DCM (Dichloromethane) or DMF, assume the chemical will penetrate standard nitrile gloves instantly upon contact.

  • Technique: Change outer gloves immediately if a splash occurs. Do not rely on "wiping it off."

  • Temperature: If heating, ensure the condenser is active before heating. Halogenated heterocycles can sublime or vaporize, creating toxic headspace gases.

Phase 3: Waste & Disposal

Never dispose of this down the drain. It is toxic to aquatic life.

  • Segregation: Collect in "Halogenated Organic Waste" containers.

  • Labeling: Clearly mark as "Toxic" and "Irritant."

  • Decontamination: Wipe down the balance area with a 10% soap/water solution , followed by ethanol. The surfactant (soap) is necessary to lift the hydrophobic powder; ethanol alone may just smear it.

Part 6: Emergency Response Workflow

Figure 2: Incident Response Pathway Immediate actions to take in case of exposure.

Emergency_Response Incident EXPOSURE INCIDENT Type Identify Type Incident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Clothing 2. Wash Soap/Water (15 min) 3. Do NOT use Ethanol Skin->Act_Skin Act_Eye 1. Flush Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Medical Eval Inhale->Act_Inhale Report File Incident Report & Review SDS Act_Skin->Report Act_Eye->Report Act_Inhale->Report

Caption: Figure 2 details the immediate triage steps.[3][4] Note: Never use ethanol on skin exposure as it enhances dermal absorption of the compound.

Part 7: References

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloroquinoxaline (Analogous Hazard Data). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Chloro-6-methoxy-3-methylquinoxaline.[5][6] National Library of Medicine. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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2-Chloro-6-methoxy-3-methylquinoxaline
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